Perfluoro(2-methyl-3-pentanone)
Description
Properties
IUPAC Name |
1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLFHPWPTXWZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2C(O)CF(CF3)2, C6F12O | |
| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074932 | |
| Record name | Perfluoro-2-methyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-13-8 | |
| Record name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-2-methyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-methyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Perfluoro(2-methyl-3-pentanone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula CF₃CF₂C(O)CF(CF₃)₂. Also known by its ASHRAE designation FK-5-1-12 and commercial trade name Novec™ 1230, this compound is a colorless, nearly odorless liquid at room temperature.[1][2][3] It is recognized for its unique combination of properties, including high efficacy as a fire suppression agent, excellent dielectric properties, and a favorable environmental profile, characterized by a zero ozone depletion potential (ODP) and a global warming potential (GWP) of less than 1.[4][5]
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of Perfluoro(2-methyl-3-pentanone), compiled from various technical sources.
Table 1: Fundamental Properties
| Property | Value |
| Chemical Formula | CF₃CF₂C(O)CF(CF₃)₂[1] |
| Molecular Weight | 316.04 g/mol [1] |
| Boiling Point (at 1 atm) | 49.2 °C (120.6 °F)[1] |
| Freezing Point | -108.0 °C (-162.4 °F)[1] |
| Appearance | Colorless, clear liquid[3] |
Table 2: Thermodynamic Properties
| Property | Value |
| Critical Temperature | 168.7 °C (335.6 °F)[1] |
| Critical Pressure | 18.65 bar (270.44 psia)[1] |
| Critical Density | 639.1 kg/m ³ (39.91 lbm/ft³)[1] |
| Critical Volume | 494.5 cc/mole[1] |
| Heat of Vaporization (at boiling point) | 88.0 kJ/kg[1] |
| Specific Heat, Liquid (at 25 °C) | 1.103 kJ/kg °C[1] |
| Specific Heat, Vapor (at 1 atm, 25 °C) | 0.891 kJ/kg °C[1] |
Table 3: Physical and Electrical Properties
| Property | Value |
| Density, Saturated Liquid (at 25 °C) | 1.60 g/mL[1] |
| Density, Gas (at 1 atm, 25 °C) | 0.0136 g/mL[1] |
| Vapor Pressure (at 25 °C) | 0.404 bar (5.85 psia)[1] |
| Liquid Viscosity (at 25 °C) | 0.39 centistokes[1] |
| Solubility of Water in Substance (at 25 °C) | <0.001 % by weight[4] |
| Relative Dielectric Strength (N₂ = 1.0, 1 atm) | 2.3[1] |
| Breakdown Voltage (liquid, 2.7 mm gap) | 48 kV[1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard analytical techniques adapted for the specific characteristics of fluorinated compounds.
Determination of Vapor Pressure (Static Method)
The vapor pressure of Perfluoro(2-methyl-3-pentanone) can be determined using a static apparatus.
-
Sample Preparation: A high-purity sample of the compound is degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.
-
Apparatus: A thermostatically controlled sample cell connected to a pressure transducer and a vacuum line is used. The temperature of the sample cell is precisely controlled and measured.
-
Measurement: The degassed sample is introduced into the sample cell. The cell is then brought to the desired temperature. Once thermal equilibrium is reached, the pressure reading from the transducer is recorded as the vapor pressure at that temperature.
-
Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.
Determination of Liquid Viscosity (Capillary Viscometry)
The kinematic viscosity of liquid Perfluoro(2-methyl-3-pentanone) can be measured using a calibrated Ubbelohde-type capillary viscometer.
-
Apparatus: A calibrated glass capillary viscometer is placed in a constant temperature bath to ensure precise temperature control.
-
Sample Loading: A known volume of the liquid is introduced into the viscometer.
-
Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid to flow between two marked points on the capillary under the influence of gravity is measured using a stopwatch.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Determination of Heat of Vaporization (Differential Scanning Calorimetry - DSC)
The enthalpy of vaporization can be determined using a differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of Perfluoro(2-methyl-3-pentanone) (typically a few milligrams) is placed in a volatile sample pan with a pinhole lid.
-
Instrumentation: The DSC is calibrated using a standard with a known melting point and enthalpy of fusion.
-
Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The instrument measures the heat flow to the sample relative to an empty reference pan.
-
Analysis: An endothermic peak is observed as the sample vaporizes. The area under this peak is integrated to determine the total heat absorbed, which corresponds to the heat of vaporization.
Determination of Dielectric Strength (ASTM D1816 Standard Test Method)
The dielectric breakdown voltage of liquid Perfluoro(2-methyl-3-pentanone) is a measure of its ability to withstand electrical stress and can be determined following a standard method like ASTM D1816.[1]
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Apparatus: A test cell containing two electrodes of a specified shape and a variable high-voltage AC power supply.
-
Sample Preparation: The liquid sample is carefully handled to avoid contamination with moisture or particles.
-
Procedure: The test cell is filled with the liquid, ensuring the electrodes are fully immersed. The voltage is then applied and increased at a uniform rate until electrical breakdown occurs, indicated by a spark between the electrodes.
-
Results: The voltage at which breakdown occurs is recorded. The test is typically repeated multiple times, and the average breakdown voltage is reported.
Visualizations
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a liquid compound like Perfluoro(2-methyl-3-pentanone).
Relationship Between Physical States
This diagram illustrates the relationship between the solid, liquid, and gaseous states of Perfluoro(2-methyl-3-pentanone) as a function of temperature and pressure.
References
A Technical Guide to the Synthesis and Molecular Structure of Perfluoro(2-methyl-3-pentanone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and molecular structure of Perfluoro(2-methyl-3-pentanone), a fully-fluorinated ketone with significant applications in various industries. This document details established synthetic methodologies, offering in-depth experimental protocols. Furthermore, it presents a summary of its key molecular and physical properties.
Molecular Structure and Properties
Perfluoro(2-methyl-3-pentanone), with the chemical formula C6F12O, is a structural analogue of ethyl isopropyl ketone where all hydrogen atoms are replaced by fluorine atoms.[1] Its IUPAC name is 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one.[2] The structural formula is CF3CF2C(=O)CF(CF3)2.[1]
A summary of the physical and chemical properties of Perfluoro(2-methyl-3-pentanone) is presented in Table 1.
Table 1: Physical and Chemical Properties of Perfluoro(2-methyl-3-pentanone)
| Property | Value |
| Molecular Formula | C6F12O |
| Molar Mass | 316.046 g·mol−1 |
| Appearance | Clear, colorless liquid[1] |
| Odor | Nearly odorless[1] |
| Density | 1,610 kg/m ³[1] |
| Melting Point | -108 °C (−162 °F; 165 K)[1] |
| Boiling Point | 49 °C (120 °F; 322 K)[1] |
| Vapor Pressure | 40.4 kPa @ 25 °C[1] |
| Thermal Conductivity | 0.059 W/m-K |
| Viscosity | 0.64 cP |
Synthesis of Perfluoro(2-methyl-3-pentanone)
Two primary methods for the synthesis of Perfluoro(2-methyl-3-pentanone) have been established: the reaction of hexafluoropropylene with pentafluoropropionyl fluoride (B91410) and the oxidation and rearrangement of hexafluoropropylene dimer.
Method 1: Reaction of Hexafluoropropylene and Pentafluoropropionyl Fluoride
This method involves the direct reaction of hexafluoropropylene and pentafluoropropionyl fluoride in the presence of a catalyst.
Experimental Protocol:
A detailed experimental protocol for this synthesis route is as follows:
-
To a 1-liter, 316 stainless steel autoclave, add 0.5 mol of ferric fluoride and 0.1 mol of 18-crown-6 (B118740) ether.
-
Evacuate the autoclave and then introduce anhydrous acetonitrile.
-
Under constant stirring, rapidly introduce 1.05 mol of hexafluoropropylene and 1 mol of pentafluoropropionyl fluoride.
-
Maintain the reaction temperature at 90 °C for 10 hours.
-
After the reaction is complete, cool the autoclave to 15 °C and allow the mixture to stand for phase separation.
-
The lower layer, containing the product, is collected. This procedure yields Perfluoro(2-methyl-3-pentanone) with a purity of 98.7% (as determined by gas chromatography) and a yield of 98.2%.
The overall synthesis workflow for this method is depicted in the following diagram:
References
A Deep Dive into the Spectroscopic Signature of Perfluoro(2-methyl-3-pentanone)
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Spectroscopic Analysis of a Key Fluorinated Ketone.
Perfluoro(2-methyl-3-pentanone), commercially known as Novec 1230, is a fluorinated ketone with the chemical formula C₆F₁₂O.[1][2] Its unique properties, including high thermal stability and low reactivity, have led to its use in various applications.[2] This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of Perfluoro(2-methyl-3-pentanone), offering a critical resource for researchers and professionals in drug development and other scientific fields where fluorinated compounds are of interest.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic analyses of Perfluoro(2-methyl-3-pentanone).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Ketone) | 190 - 220 |
| CF₃ | 110 - 130 (quartet) |
| CF₂ | 105 - 125 (triplet) |
| CF | 85 - 105 (multiplet) |
Table 2: Expected ¹⁹F NMR Chemical Shift Ranges
| Fluorine Environment | Expected Chemical Shift (ppm) vs. CFCl₃ |
| CF₃ (of CF(CF₃)₂) | -70 to -80 |
| CF (of CF(CF₃)₂) | -180 to -200 |
| CF₂ | -120 to -130 |
| CF₃ (of CF₃CF₂) | -80 to -90 |
Mass Spectrometry
Mass spectrometry of perfluorinated compounds often results in extensive fragmentation, with the molecular ion peak sometimes being of low abundance.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 316 | [C₆F₁₂O]⁺ (Molecular Ion) |
| 297 | [C₅F₁₁O]⁺ |
| 247 | [C₄F₉O]⁺ |
| 197 | [C₃F₇O]⁺ |
| 169 | [C₃F₇]⁺ |
| 131 | [C₃F₅]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong C-F stretching vibrations.
Table 4: Infrared Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~1780 | C=O stretch (ketone) |
| 1300 - 1000 | C-F stretching vibrations |
UV-Vis Spectroscopy
The UV-Vis spectrum shows a characteristic absorption for the carbonyl group.
Table 5: UV-Vis Spectroscopy Absorption Data
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~305 nm | Low | Gas Phase |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Perfluoro(2-methyl-3-pentanone) are outlined below. These are synthesized from established methods for the analysis of fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C and ¹⁹F NMR spectra for the structural confirmation of Perfluoro(2-methyl-3-pentanone).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Prepare a ~5-10% (v/v) solution of Perfluoro(2-methyl-3-pentanone) in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Add a small amount of a reference standard. For ¹⁹F NMR, CFCl₃ (0 ppm) is the standard reference. For ¹³C NMR, tetramethylsilane (B1202638) (TMS) is used.
-
Transfer the solution to a 5 mm NMR tube.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Sufficient to cover the expected range of fluorine chemical shifts (e.g., -250 to 0 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹⁹F spectrum.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective fluorine and carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Perfluoro(2-methyl-3-pentanone).
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., hexane).
-
Split Ratio: 50:1.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Data Analysis:
-
Identify the peak corresponding to Perfluoro(2-methyl-3-pentanone) in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional group vibrations of Perfluoro(2-methyl-3-pentanone).
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Gas Phase: Introduce a known pressure of the vapor into a gas cell with KBr or NaCl windows.
-
Liquid Phase: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Apodization: Happ-Genzel.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Assign these bands to specific molecular vibrations, such as the C=O stretch and the C-F stretches, by comparing the observed frequencies to literature values for similar compounds.
Visualizations
The following diagrams illustrate key experimental workflows and the molecular structure of Perfluoro(2-methyl-3-pentanone).
Caption: General experimental workflow for spectroscopic analysis.
Caption: Molecular structure of Perfluoro(2-methyl-3-pentanone).
References
Thermal Stability and Decomposition of Perfluoro(2-methyl-3-pentanone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-pentanone), with the chemical formula CF₃CF₂C(O)CF(CF₃)₂, is a fluorinated ketone widely known by its commercial name, Novec™ 1230. It is a colorless, odorless liquid at ambient conditions.[1] Due to its effective heat absorption and minimal environmental impact, it is extensively used as a fire suppression agent in environments where water-based systems are impractical, such as in data centers, museums, and medical facilities.[2] This technical guide provides an in-depth analysis of the thermal stability and decomposition of Perfluoro(2-methyl-3-pentanone), offering crucial information for its safe handling, application, and for understanding its behavior under various conditions.
Thermal Stability
Perfluoro(2-methyl-3-pentanone) is a thermally stable compound under normal storage and use conditions. However, when subjected to elevated temperatures, it undergoes decomposition. The extent and rate of decomposition are influenced by several factors, including the temperature, the presence of other substances, and the duration of exposure to heat.
Quantitative Thermal Stability Data
Quantitative data on the thermal decomposition of Perfluoro(2-methyl-3-pentanone) is crucial for predicting its behavior in high-temperature applications. The following table summarizes the key thermal stability parameters.
| Parameter | Value | Conditions/Method | Reference |
| Boiling Point | 49.2 °C | at 1.013 bar | [2] |
| Freezing Point | -108.0 °C | [2] | |
| Decomposition Temperature | > 100 °C | Onset of decomposition | [3] |
| Auto-ignition Temperature | Not Applicable | Non-flammable | [3] |
Note: The decomposition temperature of >100°C is a general value from a safety data sheet and significant decomposition occurs at much higher temperatures, typically in fire scenarios.
Thermal Decomposition
The thermal decomposition of Perfluoro(2-methyl-3-pentanone) is a complex process that involves the cleavage of its carbon-carbon and carbon-fluorine bonds, leading to the formation of various smaller, fluorinated compounds.
Decomposition Pathways
Computational studies suggest that the initial step in the thermal decomposition of perfluorinated compounds is the homolytic cleavage of the weakest carbon-carbon bond.[4] For Perfluoro(2-methyl-3-pentanone), this would likely involve the breaking of the C-C bonds adjacent to the carbonyl group. The resulting radical species can then undergo a series of reactions, including β-scission and fluorine atom shifts, to form more stable products.
Decomposition Products
The primary products of thermal decomposition, particularly in the presence of a flame, are hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF₂).[1] Computational and experimental studies have identified a broader range of potential decomposition products, as summarized in the table below.
| Decomposition Product | Chemical Formula | Formation Condition | Reference |
| Hydrogen Fluoride | HF | High temperature/flame | [1] |
| Carbonyl Fluoride | COF₂ | High temperature/flame | [1] |
| Carbon Tetrafluoride | CF₄ | Pyrolysis | [5] |
| Tetrafluoroethylene | C₂F₄ | Pyrolysis | [5] |
| Hexafluoroethane | C₂F₆ | Pyrolysis | [5] |
| Perfluoropropionyl fluoride | CF₃CF₂COF | Pyrolysis | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the thermal stability and decomposition of Perfluoro(2-methyl-3-pentanone).
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This technique is used to determine the thermal stability and identify the gaseous decomposition products.
Methodology:
-
Sample Preparation: A small sample of Perfluoro(2-methyl-3-pentanone) (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[6]
-
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer is used.
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate (e.g., 10 °C/min) is applied.[7]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C).[7]
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.[7]
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The evolved gases are transferred to the mass spectrometer for analysis.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the mass loss at different temperatures. The mass spectra of the evolved gases are analyzed to identify the decomposition products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is used to separate and identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (in the microliter range) is introduced into a pyrolysis tube.[8]
-
Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.[9]
-
GC Separation: The pyrolysis products are separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to elute the compounds based on their boiling points.[10]
-
MS Detection: The separated compounds are identified by their mass spectra.
-
-
Data Analysis: The chromatogram is analyzed to determine the number and relative abundance of the decomposition products. The mass spectrum of each peak is compared to a library of known spectra for identification.
Fourier Transform Infrared (FTIR) Spectroscopy of Gaseous Products
FTIR is used for the real-time monitoring and quantification of specific gaseous decomposition products, particularly HF and COF₂.
Methodology:
-
Experimental Setup: The decomposition is carried out in a heated cell or reaction chamber. The gaseous products are passed through a gas cell with infrared-transparent windows (e.g., ZnSe).[11]
-
Instrumentation: An FTIR spectrometer is used to acquire the infrared spectra of the gas-phase products.
-
Data Acquisition: Spectra are collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹) at a set resolution.
-
Data Analysis: The characteristic absorption bands of the decomposition products are used for their identification and quantification. For example, HF has strong absorption bands in the 4200-3600 cm⁻¹ region, while COF₂ has characteristic absorptions around 1928 and 1243 cm⁻¹.
Conclusion
Perfluoro(2-methyl-3-pentanone) exhibits high thermal stability under normal conditions, a key property for its application as a fire suppression agent. However, at elevated temperatures, it undergoes decomposition to form smaller fluorinated compounds, including the corrosive species hydrogen fluoride. A thorough understanding of its thermal decomposition pathways and products, as detailed in this guide, is essential for its safe and effective use, as well as for the development of next-generation materials with enhanced thermal stability. The experimental protocols provided herein offer a foundation for further research into the thermal behavior of this and other fluorinated compounds.
References
- 1. fm200.co.id [fm200.co.id]
- 2. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]
- 3. firefox.es [firefox.es]
- 4. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
Environmental Fate and Degradation of Perfluoro(2-methyl-3-pentanone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-pentanone), commercially known as Novec™ 649 or FK-5-1-12, is a fluorinated ketone used as a fire suppression agent and heat transfer fluid.[1] Its environmental persistence, potential degradation pathways, and ultimate fate are of significant interest. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation of Perfluoro(2-methyl-3-pentanone), with a focus on photolysis and hydrolysis as the primary degradation routes. Information on its biodegradability is also discussed.
Primary Degradation Pathways
The primary mechanisms for the environmental degradation of Perfluoro(2-methyl-3-pentanone) are atmospheric photolysis and, to a significantly lesser extent, hydrolysis.[2][3]
Atmospheric Photolysis
Atmospheric photolysis is the dominant degradation pathway for Perfluoro(2-methyl-3-pentanone).[3][4] When released into the atmosphere, it absorbs ultraviolet (UV) radiation, leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[4][5] This initial step generates two primary radical species: the perfluoropropionyl radical (CF₃CF₂C(O)•) and the heptafluoroisopropyl (B10858302) radical (•CF(CF₃)₂).[5][6]
Subsequent reactions of these radicals in the atmosphere, particularly under low nitrogen oxide (NOx) conditions, can lead to the formation of several degradation products, most notably perfluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA).[1][3][6] The atmospheric lifetime of Perfluoro(2-methyl-3-pentanone) is estimated to be between 4 and 15 days, highlighting photolysis as a relatively rapid degradation process.[1][3]
Hydrolysis
Hydrolysis of Perfluoro(2-methyl-3-pentanone) can occur, though it is considered a minor degradation pathway compared to photolysis.[2][3] The reaction with water is analogous to a Haloform reaction, yielding perfluoropropionic acid (PFPrA) and 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea).[3][5][6] Studies have shown that the rate of hydrolysis is slow and highly dependent on pH.[3][5] While the hydrolysis rate constant is larger than that of photolysis, the extremely low concentration of liquid water in the atmosphere makes its overall contribution to the degradation of Perfluoro(2-methyl-3-pentanone) negligible.[4] The ratio of the rate of photolysis to hydrolysis is estimated to be approximately 980,000,000:1.[4]
Biodegradation
Currently, there is a lack of specific studies on the biodegradation of Perfluoro(2-methyl-3-pentanone). However, due to the high stability of the carbon-fluorine bond, per- and polyfluoroalkyl substances (PFAS) are generally resistant to microbial degradation.[7] Standard biodegradability tests, such as those outlined in the OECD 301 guidelines, are available for assessing the biodegradability of chemicals. For volatile and poorly soluble substances like Perfluoro(2-methyl-3-pentanone), specific methods like OECD 301F (Manometric Respirometry Test) or OECD 301D (Closed Bottle Test) would be applicable.[8][9]
Quantitative Degradation Data
The following tables summarize the key quantitative data related to the environmental degradation of Perfluoro(2-methyl-3-pentanone).
Table 1: Atmospheric Lifetime and Photolysis Data
| Parameter | Value | Reference(s) |
| Atmospheric Lifetime | 4 - 15 days | [1][3][5][6] |
| Photolysis Loss Rate (J) | (6.4 ± 0.3) x 10⁻⁶ s⁻¹ | [2] |
| Effective Quantum Yield (Φ) | 0.043 ± 0.011 (290-400 nm) | [2] |
| Perfluoropropionic Acid (PFPrA) Yield | 0.6% (in smog chamber) | [5][6] |
Table 2: Hydrolysis Data
| pH | Hydrolytic Half-life (t½) | Reference(s) |
| 5.6 | 1.5 ± 0.1 hours | [5] |
| 8.5 | 0.9 ± 0.1 hours | [5] |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the key degradation pathways and a general experimental workflow for studying the atmospheric photolysis of Perfluoro(2-methyl-3-pentanone).
Experimental Protocols
Atmospheric Photolysis in a Smog Chamber
Objective: To determine the atmospheric lifetime and identify the degradation products of Perfluoro(2-methyl-3-pentanone) under simulated atmospheric conditions.
Methodology:
-
Chamber Preparation: A smog chamber (typically a large FEP Teflon bag) is cleaned and evacuated to remove any residual contaminants.[10][11]
-
Reactant Injection: A known concentration of Perfluoro(2-methyl-3-pentanone) is injected into the chamber along with a bath gas, typically purified air or a mixture of O₂ and N₂.[6]
-
Irradiation: The chamber is irradiated with a light source that simulates the solar spectrum, such as a xenon arc lamp or natural sunlight.[2][12] The light intensity is monitored throughout the experiment.
-
Sampling: Gas-phase samples are collected from the chamber at regular intervals.
-
Analysis: The concentration of Perfluoro(2-methyl-3-pentanone) and its degradation products are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Fourier Transform Infrared (FTIR) spectroscopy.[5][6]
-
Data Analysis: The rate of disappearance of Perfluoro(2-methyl-3-pentanone) is used to calculate its photolytic lifetime. The identified degradation products provide insight into the reaction mechanism.
Hydrolysis Rate Determination using ¹⁹F NMR
Objective: To measure the rate of hydrolysis of Perfluoro(2-methyl-3-pentanone) at different pH values.
Methodology:
-
Sample Preparation: Solutions of Perfluoro(2-methyl-3-pentanone) are prepared in buffered aqueous solutions at various pH levels (e.g., pH 5.6 and 8.5).[5]
-
NMR Analysis: The samples are placed in an NMR spectrometer, and ¹⁹F NMR spectra are acquired at regular time intervals.[5]
-
Data Acquisition: The disappearance of the ¹⁹F NMR signal corresponding to the parent compound and the appearance of signals from the hydrolysis products (e.g., PFPrA) are monitored over time.[13][14]
-
Kinetic Analysis: The rate constants for hydrolysis are determined by fitting the concentration-time data to a pseudo-first-order kinetic model.[5]
Biodegradability Testing (OECD 301F)
Objective: To assess the ready biodegradability of Perfluoro(2-methyl-3-pentanone) in an aerobic aqueous medium.
Methodology:
-
Test Setup: A manometric respirometer is used, consisting of a sealed vessel containing a mineral medium, a microbial inoculum (e.g., activated sludge), and the test substance.[8][9]
-
Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
Oxygen Consumption Measurement: The consumption of oxygen by the microorganisms is measured over time using a pressure sensor.[9]
-
Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) required for the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD (typically >60%) within a 10-day window during the 28-day test period.[8]
Conclusion
The environmental fate of Perfluoro(2-methyl-3-pentanone) is primarily governed by atmospheric photolysis, leading to a relatively short atmospheric lifetime and the formation of smaller perfluorinated compounds such as PFPrA and TFA. Hydrolysis is a significantly slower process and is not considered a major environmental sink. While specific data on its biodegradation is not currently available, its chemical structure suggests a high resistance to microbial degradation. The experimental protocols outlined in this guide provide a framework for further research into the environmental behavior of this and similar fluorinated compounds.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Photolysis study of perfluoro-2-methyl-3-pentanone under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurolab.net [eurolab.net]
- 4. Perfluoro(2-methyl-3-pentanone):environmental, implications and application research_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. AMT - A portable dual-smog-chamber system for atmospheric aerosol field studies [amt.copernicus.org]
- 11. aaqr.org [aaqr.org]
- 12. Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation [mdpi.com]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Toxicological Guide to Perfluoro(2-methyl-3-pentanone) and its Byproducts for Researchers and Drug Development Professionals
An authoritative overview of the toxicological profiles of the fire suppression agent Perfluoro(2-methyl-3-pentanone) and its primary environmental degradation products. This guide provides a comprehensive analysis of available toxicity data, detailed experimental methodologies, and an exploration of the molecular pathways of toxicity.
Introduction
Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula C6F12O, is a widely used fire suppression agent.[1] Its high thermal stability and low reactivity make it an effective replacement for ozone-depleting halons.[2][3] However, its environmental persistence and potential for degradation into other per- and polyfluoroalkyl substances (PFAS) necessitate a thorough understanding of its toxicological profile and that of its byproducts. The primary atmospheric degradation pathway for Perfluoro(2-methyl-3-pentanone) is photolysis, which leads to the formation of byproducts including Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPrA), and potentially isoperfluorobutanoic acid (i-PFBA).[4] This technical guide provides a detailed summary of the current toxicological data for Perfluoro(2-methyl-3-pentanone) and its key byproducts, outlines the experimental protocols used in these assessments, and visualizes the known signaling pathways of toxicity.
Toxicological Profile of Perfluoro(2-methyl-3-pentanone)
Perfluoro(2-methyl-3-pentanone) is generally considered to have low acute toxicity.[2] However, exposure to high concentrations or prolonged contact may lead to adverse health effects.
Acute Toxicity
Quantitative data from acute toxicity studies are summarized in the table below. These studies were conducted following standardized OECD guidelines.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg | [5] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [6] |
| LC50 (4-hour) | Rat | Inhalation | > 5.07 mg/L | [7] |
Table 1: Acute Toxicity Data for Perfluoro(2-methyl-3-pentanone)
Inhalation of vapors may cause mild respiratory irritation, dizziness, and central nervous system depression.[2] Direct contact with the liquid can result in mild skin or eye irritation due to its defatting properties.[2][8]
Sub-chronic and Chronic Toxicity
Limited information is available on the long-term effects of Perfluoro(2-methyl-3-pentanone) exposure.
Genotoxicity and Carcinogenicity
Current evidence suggests that Perfluoro(2-methyl-3-pentanone) is not genotoxic or carcinogenic.[7]
Reproductive and Developmental Toxicity
No significant reproductive or developmental toxicity has been reported for Perfluoro(2-methyl-3-pentanone).[7]
Experimental Protocols
The following sections detail the methodologies for the key acute toxicity studies cited.
Acute Oral Toxicity Study (as per OECD Guideline 423)
An acute oral toxicity study was conducted on female Sprague-Dawley rats.[5]
-
Test Animals: Young adult female Sprague-Dawley rats, fasted overnight prior to dosing.
-
Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test substance was administered by oral gavage.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing. Body weight was recorded at the beginning of the study and weekly thereafter.
-
Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.
Acute Dermal Toxicity Study (as per OECD Guideline 402)
An acute dermal toxicity study was performed on young adult Wistar rats.[6]
-
Test Animals: Young adult male and female Wistar rats.
-
Test Substance Application: The test substance was applied to a shaven area of the dorsal skin at a dose of 2000 mg/kg body weight. The application site was covered with a porous gauze patch and a semi-occlusive dressing for 24 hours.
-
Observation Period: Animals were observed for mortality and clinical signs of toxicity for 14 days after the exposure period.
-
Necropsy: All animals underwent a gross necropsy at the end of the study.
Acute Inhalation Toxicity Study (as per OECD Guideline 403)
An acute inhalation toxicity study was conducted using Sprague Dawley rats.[7]
-
Test Animals: Three male and three female Sprague Dawley rats.
-
Exposure: Animals were exposed to a target concentration of 5 mg/L of the test substance as an aerosol for 4 hours in a nose-only exposure system.
-
Observation Period: The animals were observed for 14 days for mortality and signs of toxicity.
-
Necropsy: A gross necropsy was performed on all animals at the end of the observation period.
Toxicological Profile of Byproducts
Trifluoroacetic Acid (TFA)
TFA is a major degradation product of Perfluoro(2-methyl-3-pentanone).[1] It is considered to have low to moderate acute toxicity.[9]
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg | [10] |
Table 2: Acute Toxicity Data for Trifluoroacetic Acid (TFA)
Signaling Pathway of TFA-Induced Neurotoxicity
Recent studies have suggested a potential mechanism for TFA-induced cognitive impairment. The proposed pathway involves the interaction of TFA with Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[11][12] This interaction leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of caspase-3, ultimately resulting in neuronal apoptosis and cognitive deficits.[11]
Perfluoropropionic Acid (PFPrA)
PFPrA is another potential byproduct of Perfluoro(2-methyl-3-pentanone) degradation.[4] Toxicological data on PFPrA is limited, but in vitro studies suggest it may be less toxic than longer-chain perfluorinated compounds.[13] Toxicogenomic analyses of various PFAS, including those with similar structures to PFPrA, indicate that they can disrupt lipid metabolism and interact with nuclear receptors such as PPARs.[14][15]
Isoperfluorobutanoic Acid (i-PFBA)
There is currently a lack of specific toxicological data for i-PFBA. Further research is needed to characterize its potential health effects.
Conclusion
Perfluoro(2-methyl-3-pentanone) exhibits low acute toxicity. Its primary degradation byproduct, TFA, also has a low order of acute toxicity, although recent studies have raised concerns about its potential for neurotoxicity through a specific mitochondrial pathway. Data on other byproducts like PFPrA and i-PFBA are still limited, highlighting the need for further investigation to fully understand the environmental and health implications of Perfluoro(2-methyl-3-pentanone) use. This guide provides a foundational understanding for researchers and professionals in drug development and environmental health, emphasizing the importance of continued research into the long-term effects and molecular mechanisms of these compounds.
References
- 1. oecd.org [oecd.org]
- 2. Page loading... [wap.guidechem.com]
- 3. gfi-aegis.com [gfi-aegis.com]
- 4. Perfluoro(2-methyl-3-pentanone):environmental, implications and application research_Chemicalbook [chemicalbook.com]
- 5. agc-chemicals.com [agc-chemicals.com]
- 6. dep.nj.gov [dep.nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]
- 12. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 15. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Perfluoro(2-methyl-3-pentanone) for Researchers and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-pentanone), with the CAS number 756-13-8, is a fluorinated ketone also known by trade names such as Novec™ 1230.[1][2] Its unique properties, including high thermal stability, low toxicity, and excellent dielectric strength, have led to its use in various applications, including as a fire suppression agent and an electronics coolant.[1][3] For researchers, scientists, and drug development professionals, understanding its solubility characteristics in common organic solvents is crucial for its potential application as a reaction medium, a cleaning agent for sensitive equipment, or in the formulation of drug delivery systems.[4] This technical guide provides an in-depth overview of the solubility of Perfluoro(2-methyl-3-pentanone), details a standard experimental protocol for solubility determination, and presents a logical workflow for solvent selection.
Core Concepts in Solubility
The solubility of a substance is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Perfluoro(2-methyl-3-pentanone) is a highly fluorinated, non-polar molecule. Therefore, it is expected to have better solubility in non-polar and weakly polar organic solvents and limited solubility in highly polar solvents like water.
Quantitative Solubility Data
Despite a comprehensive search of scientific literature and technical data sheets, specific quantitative solubility data for Perfluoro(2-methyl-3-pentanone) in a wide range of common organic solvents remains largely unpublished. The available information is primarily qualitative.
Table 1: Qualitative and Limited Quantitative Solubility of Perfluoro(2-methyl-3-pentanone)
| Solvent | CAS Number | Type | Solubility/Miscibility | Citation |
| Chloroform (B151607) | 67-66-3 | Chlorinated | Soluble | [5] |
| Methanol | 67-56-1 | Polar Protic | Sparingly Soluble | [5] |
| Water | 7732-18-5 | Polar Protic | <0.001% by weight (practically insoluble) | [3][6] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of Perfluoro(2-methyl-3-pentanone).
Objective: To determine the saturation concentration of Perfluoro(2-methyl-3-pentanone) in a specific organic solvent at a controlled temperature.
Materials:
-
Perfluoro(2-methyl-3-pentanone) (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent and solute)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of Perfluoro(2-methyl-3-pentanone) to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically resistant syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC).
-
Prepare a calibration curve using standard solutions of Perfluoro(2-methyl-3-pentanone) of known concentrations in the same solvent.
-
Determine the concentration of Perfluoro(2-methyl-3-pentanone) in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of Perfluoro(2-methyl-3-pentanone) in the chosen solvent at the specified temperature.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application involving Perfluoro(2-methyl-3-pentanone) requires a systematic approach. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a suitable organic solvent for use with Perfluoro(2-methyl-3-pentanone).
Conclusion
Perfluoro(2-methyl-3-pentanone) presents as a specialty solvent with limited published quantitative solubility data in common organic solvents. While it is known to be soluble in chloroform and sparingly so in methanol, further experimental determination is necessary to establish a comprehensive solubility profile. The provided shake-flask method offers a robust protocol for researchers to ascertain this critical data for their specific applications. The logical workflow for solvent selection emphasizes a systematic approach, considering not only solubility but also compatibility, performance, and safety to ensure the successful integration of this unique fluorinated ketone into research and development processes.
References
- 1. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 2. gfi-aegis.com [gfi-aegis.com]
- 3. Novec 1230 Fire Protection Fluid [novecsystems.com]
- 4. Perfluoro-(2-methyl-3-pentanone) | CymitQuimica [cymitquimica.com]
- 5. Perfluoro(2-methyl-3-pentanone)_Fluorinated Fluid_Product_CHEMWELLS [chemwells.com]
- 6. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement [fluorochemie.com]
Perfluoro(2-methyl-3-pentanone): A Comprehensive Technical Guide to its Vapor Pressure and Thermodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the vapor pressure and thermodynamic data for Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula C₆F₁₂O. Also known by its commercial names, Novec™ 1230 and FK-5-1-12, this compound sees wide application as a fire suppression agent and heat transfer fluid. A thorough understanding of its thermodynamic properties is crucial for its effective and safe use in various scientific and industrial applications.
Thermodynamic and Physical Properties
Perfluoro(2-methyl-3-pentanone) is a clear, colorless liquid at standard conditions.[1][2] A summary of its key thermodynamic and physical properties is presented in the tables below.
| Property | Value | Units |
| Molecular Weight | 316.04 | g/mol |
| Boiling Point (at 1 atm) | 49.2 | °C |
| Melting Point | -108 | °C |
| Density (liquid, at 25°C) | 1.60 | g/mL |
| Heat of Vaporization (at boiling point) | 88.0 | kJ/kg |
| Critical Properties | ||
| Critical Temperature | 168.7 | °C |
| Critical Pressure | 18.65 | bar |
| Critical Density | 639.1 | kg/m ³ |
| Data sourced from multiple references.[1][3][4][5] |
Vapor Pressure of Perfluoro(2-methyl-3-pentanone)
The vapor pressure of Perfluoro(2-methyl-3-pentanone) is a critical parameter for applications involving its vaporization, such as in fire suppression systems. The following table provides vapor pressure data at various temperatures, extrapolated from graphical data provided in technical datasheets.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| -20 | 253.15 | 5.5 | 41.3 |
| -10 | 263.15 | 9.5 | 71.3 |
| 0 | 273.15 | 15.5 | 116.3 |
| 10 | 283.15 | 24.5 | 183.8 |
| 20 | 293.15 | 37.0 | 277.5 |
| 25 | 298.15 | 40.4 | 303.0 |
| 30 | 303.15 | 58.0 | 435.0 |
| 40 | 313.15 | 83.0 | 622.5 |
| 49.2 (Boiling Point) | 322.35 | 101.3 | 760.0 |
| Data for 20°C and 25°C are directly cited.[6][7] Other data points are extrapolated from graphical representations.[8] |
The relationship between temperature and vapor pressure is visualized in the following diagram:
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Novec 1230 Fire Protection Fluid [novecsystems.com]
- 5. fm200.co.id [fm200.co.id]
- 6. Perfluoro(2-methyl-3-pentanone)_Fluorinated Fluid_Product_CHEMWELLS [chemwells.com]
- 7. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement [fluorochemie.com]
- 8. geofire.it [geofire.it]
In-Depth Technical Guide: 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone (CAS 756-13-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and safety data for the compound with CAS number 756-13-8, also known as 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. This fluorinated ketone is recognized for its use as a fire suppression agent and an electronics coolant.
Chemical and Physical Properties
1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone is a colorless and almost odorless liquid.[1][2] Its highly fluorinated structure imparts notable thermal stability and hydrophobicity.[3]
Table 1: Physical and Chemical Properties of CAS 756-13-8
| Property | Value | Reference(s) |
| Molecular Formula | C6F12O | [3][4] |
| Molecular Weight | 316.04 g/mol | [5] |
| Appearance | Colorless to almost transparent liquid | [1][2] |
| Odor | Low solvent odor | [6] |
| Melting Point | -108 °C | [4][6] |
| Boiling Point | 49 °C @ 101,324.72 Pa | [6] |
| Density | 1.6 g/mL at 20 °C | [4][6] |
| Vapor Pressure | 40.4 kPa @ 25 °C | [6] |
| Water Solubility | Nil; 24-332.6 mg/L at 25°C | [2][6] |
| LogP (Octanol/Water Partition Coefficient) | 2.79-5.48 at 20-25℃ | [2] |
| Flash Point | No flash point | [6] |
| Autoignition Temperature | Not applicable | [6] |
Safety Data
Understanding the safety profile of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone is critical for its handling and application.
Hazard Identification and Classification
This chemical is classified as harmful to aquatic life with long-lasting effects (H412).[5][7] There are also concerns that it is suspected of damaging the unborn child (H361d).[6]
Table 2: GHS Hazard Classification for CAS 756-13-8
| Hazard Class | Hazard Statement | Reference(s) |
| Reproductive Toxicity | H361d: Suspected of damaging the unborn child | [6] |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects | [5][7] |
Toxicological Data
Table 3: Summary of Toxicological Endpoints for CAS 756-13-8
| Test | Species | Route | Result | Reference(s) |
| Acute Toxicity (LC50) | Fathead minnow | - | >1,070 mg/l (96 hours) | [6] |
| Skin Irritation/Corrosion | Rabbit | Dermal | Not irritating | [8] |
| Eye Irritation | Rabbit | Ocular | Not irritating | [8] |
Environmental Fate
Table 4: Environmental Fate and Ecotoxicity of CAS 756-13-8
| Parameter | Test Guideline | Result | Reference(s) |
| Biodegradation | OECD 301B | 3% (28 days, not readily biodegradable) | [9] |
| Bioconcentration Factor (BCF) | OECD 305 | <4.8 (Fish, 28 days) | [6] |
| Photolysis Half-life (in air) | Experimental | 3-5 days | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of safety data.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This test evaluates the biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms.
Methodology:
-
A specific concentration of the test substance (10-20 mg/L of dissolved organic carbon) is added to an inoculated mineral medium.
-
The solution is aerated with CO2-free air in the dark or diffused light at a controlled temperature (22°C ± 2°C) for 28 days.
-
The CO2 produced during biodegradation is trapped in a solution of barium or sodium hydroxide (B78521).
-
The amount of trapped CO2 is quantified by titrating the remaining hydroxide or by measuring the total inorganic carbon.
-
The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A result of ≥ 60% within a 10-day window is considered readily biodegradable.
OECD 305: Bioconcentration - Flow-through Fish Test
This guideline is used to determine the potential of a substance to accumulate in fish from the surrounding water.
Methodology:
-
Uptake Phase: Groups of a single fish species are exposed to at least two concentrations of the test substance in a flow-through system for a period of 28 days. The concentration of the test substance in the fish is measured at regular intervals.
-
Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance. The concentration of the substance in the fish is monitored until it is no longer detectable or a steady state is reached.
-
The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at a steady state.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. oecd.org [oecd.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 9. oecd.org [oecd.org]
An In-depth Technical Guide to the Fire Suppression Mechanism of Perfluoro(2-methyl-3-pentanone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro(2-methyl-3-pentanone), designated FK-5-1-12, is a fluorinated ketone widely utilized as a clean agent fire suppressant. This technical guide provides a comprehensive examination of its mechanism of action in fire suppression, detailing both its primary physical and secondary chemical effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual representations of its operational and chemical pathways.
Introduction
Perfluoro(2-methyl-3-pentanone), with the chemical formula CF3CF2C(O)CF(CF3)2, is a colorless, low-odor fluid that is a liquid at ambient temperature and vaporizes upon discharge.[1][2] It is an effective fire extinguishing agent for Class A, B, and C fires.[1][2] A key advantage of FK-5-1-12 is its environmental profile, characterized by a zero ozone depletion potential (ODP) and a global warming potential (GWP) of one.[3][4] This guide delves into the core mechanisms that underpin its fire suppression efficacy.
Primary Mechanism of Action: Physical Cooling
The principal mechanism by which Perfluoro(2-methyl-3-pentanone) extinguishes a fire is through heat absorption.[1][2] The fire tetrahedron illustrates that combustion requires heat, fuel, oxygen, and a sustained chemical chain reaction.[5] By effectively removing heat, FK-5-1-12 disrupts this tetrahedron and suppresses the fire.[2][5]
Upon discharge, the liquid agent rapidly vaporizes, a phase change that requires a significant amount of energy, which is drawn from the surrounding environment, thereby cooling the fire.[1][3] The resulting gaseous mixture of FK-5-1-12 and air has a higher heat capacity than air alone, further enhancing its ability to absorb heat from the combustion zone.[1] Unlike some other fire suppressants, such as carbon dioxide, FK-5-1-12 does not extinguish fires by displacing oxygen, making it safer for use in occupied spaces as it does not pose a suffocation risk.[1][2]
Secondary Mechanism of Action: Chemical Inhibition
In addition to its primary cooling effect, Perfluoro(2-methyl-3-pentanone) exhibits a secondary, chemical fire suppression mechanism.[3] At the high temperatures present in a flame, the FK-5-1-12 molecule can thermally decompose. This decomposition releases fluorinated radicals that interfere with the chain-branching reactions of combustion.[3]
The key propagating species in hydrocarbon combustion are highly reactive radicals such as hydrogen (H•), hydroxyl (OH•), and oxygen (O•) atoms. The fluorinated radicals produced from the thermal decomposition of FK-5-1-12 act as scavengers for these combustion radicals, forming more stable molecules and effectively terminating the chain reaction.[6] While the cooling effect is dominant, this chemical inhibition contributes to the overall fire suppression efficiency of FK-5-1-12.
Quantitative Data
The physical and fire suppression properties of Perfluoro(2-methyl-3-pentanone) are summarized in the following tables, with comparative data for other common clean agents.
Table 1: Physical Properties of Selected Clean Agent Fire Suppressants
| Property | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) | HFC-227ea (FM-200) | Halon 1301 |
| Chemical Formula | CF3CF2C(O)CF(CF3)2 | C3HF7 | CBrF3 |
| Molecular Weight | 316.04 | 170.03 | 148.91 |
| Boiling Point (°C) | 49.2 | -16.4 | -57.8 |
| Vapor Pressure (bar @ 20°C) | 0.33 | 3.9 | 14.3 |
| Liquid Density ( kg/m ³ @ 20°C) | 1616 | 1410 | 1574 |
| Heat of Vaporization (kJ/kg) | 88.0 | - | - |
| Ozone Depletion Potential (ODP) | 0 | 0 | 10 |
| Global Warming Potential (GWP) | 1 | 3220 | 7140 |
| Atmospheric Lifetime (years) | 0.014 | 34.2 | 65 |
Table 2: Fire Suppression Concentrations of Perfluoro(2-methyl-3-pentanone) (FK-5-1-12)
| Fire Class | Minimum Extinguishing Concentration (MEC) (%) | Design Concentration (%) |
| Class A (Surface) | 3.3 - 3.5 | 4.5 |
| Class B (Heptane) | 4.5 | 5.9 |
| Class C | - | 4.5 - 4.74 |
Experimental Protocols
The efficacy of Perfluoro(2-methyl-3-pentanone) as a fire suppressant is evaluated through standardized testing procedures. The following are detailed methodologies for key experiments.
Cup Burner Test (Based on ISO 14520-1, Annex B)
The cup burner test is a laboratory-scale method to determine the minimum extinguishing concentration (MEC) of a gaseous agent for a flammable liquid fuel.
Objective: To determine the lowest concentration of FK-5-1-12 in air that will extinguish a diffusion flame of a liquid fuel under specified conditions.
Apparatus:
-
A glass chimney with a specified diameter.
-
A fuel cup of a standard diameter, centered within the chimney.
-
A fuel feeding system to maintain a constant fuel level at the lip of the cup.
-
Mass flow controllers for precise metering of air and the gaseous agent.
-
A system to vaporize the liquid FK-5-1-12 and introduce it into the air stream.
-
Gas analysis equipment to measure the agent concentration.
Procedure:
-
The fuel cup is filled with the test fuel (e.g., n-heptane).
-
A steady, controlled flow of air is introduced into the base of the chimney.
-
The fuel is ignited and allowed to burn for a specified pre-burn period to achieve a stable flame.
-
FK-5-1-12, as a vapor, is gradually introduced into the air stream at a controlled rate.
-
The concentration of FK-5-1-12 is incrementally increased until the flame is extinguished.
-
The agent concentration at the point of extinguishment is measured and recorded as the MEC.
Full-Scale Fire Test (Based on NFPA 2001)
Full-scale fire tests are conducted to evaluate the performance of a complete fire suppression system in a realistic enclosure.
Objective: To verify the effectiveness of an FK-5-1-12 total flooding system in extinguishing fires of specific classes (e.g., Class A, Class B) within a defined enclosure.
Apparatus:
-
A test enclosure of a specified volume.
-
A complete, engineered FK-5-1-12 fire suppression system, including cylinders, piping, and nozzles.
-
Fire test fuels arranged in a standardized manner (e.g., wood crib for Class A, heptane (B126788) pan for Class B).
-
Instrumentation to measure agent concentration, temperature, and pressure at various locations within the enclosure.
-
Video recording equipment.
Procedure:
-
The test enclosure is prepared, and the fire test fuel is positioned.
-
The FK-5-1-12 system is installed according to the design specifications.
-
The fire is ignited and allowed to grow for a predetermined pre-burn time.
-
The fire suppression system is activated, discharging the FK-5-1-12 agent into the enclosure.
-
Data on agent concentration, temperature, and the time to extinguishment are recorded.
-
The enclosure is monitored for a specified "soak time" to ensure there is no re-ignition of the fuel.
Inerting Concentration Test (Based on ISO 14520-1, Annex D)
This test determines the concentration of a fire suppressant required to prevent the ignition of a flammable gas or vapor.
Objective: To determine the minimum concentration of FK-5-1-12 that will prevent the ignition of a flammable gas/air mixture.
Apparatus:
-
A test vessel (e.g., a spherical flask) of a known volume.
-
A system for preparing and introducing precise mixtures of the flammable gas, air, and FK-5-1-12 into the test vessel.
-
An ignition source with a specified energy output (e.g., an electric spark).
-
Pressure monitoring equipment.
Procedure:
-
A mixture of a flammable gas and air at a known concentration (typically the most easily ignitable concentration) is prepared.
-
A specific concentration of FK-5-1-12 is added to this mixture.
-
The resulting mixture is introduced into the test vessel.
-
The ignition source is activated.
-
The test is observed for ignition, typically identified by a pressure rise within the vessel.
-
The procedure is repeated with increasing concentrations of FK-5-1-12 until ignition is no longer observed. The lowest concentration that prevents ignition is the inerting concentration.
Conclusion
Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) is a highly effective clean agent fire suppressant that operates through a dual mechanism. Its primary mode of action is the physical process of heat absorption, driven by its high heat of vaporization and the increased heat capacity of its vapor when mixed with air. This is complemented by a secondary chemical inhibition mechanism, where thermally generated fluorinated radicals interrupt the combustion chain reaction. Standardized experimental protocols, such as the cup burner test, full-scale fire tests, and inerting concentration tests, are crucial for quantifying its fire suppression performance and ensuring its effective and safe application. Its favorable environmental profile and high efficacy make it a sustainable and reliable choice for the protection of high-value assets and occupied spaces.
References
- 1. my.fike.com [my.fike.com]
- 2. firetrace.com [firetrace.com]
- 3. FK-5-1-12 types of clean agent fire suppression systems [asenware.com]
- 4. interschutz.de [interschutz.de]
- 5. firefighter.com.my [firefighter.com.my]
- 6. FK-5-1-12 vs. CO₂ Fire Suppression: Which Is Safer and More Effective? | Control Fire Systems Ltd. [controlfiresystems.com]
- 7. ozone.unep.org [ozone.unep.org]
- 8. HFC-227ea Product Information | MEP Fire [gaseousfireextinguishers.com]
- 9. Comparison of the fire suppression performance of halon replacement agents - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Methodological & Application
Perfluoro(2-methyl-3-pentanone): An Emerging Solvent for Specialized Chemical Applications
For Immediate Release
[City, State] – [Date] – Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula C6F12O, is a non-flammable, colorless liquid with a low boiling point and viscosity. While it is widely recognized for its use as a fire suppression agent and in heat transfer applications, its potential as a solvent for chemical reactions is an area of growing interest for researchers, scientists, and drug development professionals. This document provides an overview of its properties, potential applications in chemical synthesis, and general handling protocols.
Physicochemical Properties
Perfluoro(2-methyl-3-pentanone), also known as Novec™ 7300, possesses a unique combination of physical and chemical properties that make it an intriguing candidate for a reaction solvent. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6F12O | [1][2] |
| Molecular Weight | 316.04 g/mol | [1][2] |
| Boiling Point | 49 °C | [1] |
| Melting Point | -108 °C | [1] |
| Density | 1.6 g/cm³ | [1] |
| Vapor Pressure | 31.6-40.4 kPa at 20-25 °C | [1] |
| Water Solubility | 24-332.6 mg/L at 25 °C | [1] |
| Solubility in other solvents | Soluble in chloroform, sparingly soluble in methanol. | [1] |
Potential Applications in Chemical Synthesis
While extensive literature on the use of Perfluoro(2-methyl-3-pentanone) as a primary solvent for a wide range of chemical reactions is not yet available, its properties suggest potential utility in several areas:
-
Reactions Requiring Inert Media: Due to its high degree of fluorination, Perfluoro(2-methyl-3-pentanone) is chemically inert under many conditions, making it a suitable solvent for reactions involving highly reactive reagents or sensitive catalysts.
-
Specialty Extractions: Its unique solubility profile may be advantageous for the selective extraction of fluorinated compounds or other specific solutes from reaction mixtures.[3]
-
Catalysis: The low polarity and non-coordinating nature of Perfluoro(2-methyl-3-pentanone) could influence the outcome of catalytic reactions, potentially leading to enhanced selectivity or activity.
General Experimental Protocol: Assessing Suitability as a Reaction Solvent
Given the limited specific protocols in the literature, a general workflow for evaluating Perfluoro(2-methyl-3-pentanone) as a solvent for a new chemical reaction is proposed below.
Detailed Methodologies:
-
Solubility Test:
-
To a small vial, add a known amount of the solute (reactant, reagent, or catalyst).
-
Incrementally add Perfluoro(2-methyl-3-pentanone) at the desired reaction temperature.
-
Observe for complete dissolution. Quantify solubility if necessary (e.g., mg/mL).
-
-
Stability Test:
-
Prepare a solution of each reactant in Perfluoro(2-methyl-3-pentanone) at the intended reaction concentration.
-
Stir the solution at the target reaction temperature for the expected duration of the reaction.
-
Periodically take aliquots and analyze by a suitable method (e.g., NMR, GC-MS) to check for any degradation of the reactant in the solvent.
-
-
Small-Scale Reaction Trial:
-
In a reaction vessel equipped with a stirrer and condenser (if refluxing), charge the reactants, reagents, and catalyst.
-
Add Perfluoro(2-methyl-3-pentanone) as the solvent.
-
Heat the reaction mixture to the desired temperature and stir.
-
-
Reaction Monitoring:
-
Follow the progress of the reaction by taking small samples from the reaction mixture at regular intervals.
-
Analyze the samples to determine the consumption of reactants and the formation of products.
-
-
Product Isolation & Work-up:
-
Upon reaction completion, cool the mixture.
-
Due to the low boiling point of Perfluoro(2-methyl-3-pentanone), the solvent can be readily removed by rotary evaporation.
-
Alternatively, if the product is insoluble, it may be isolated by filtration.
-
If the product is soluble, an appropriate extraction or crystallization procedure should be developed.
-
Safety and Handling
Perfluoro(2-methyl-3-pentanone) is considered to have low toxicity. However, standard laboratory safety practices should always be followed.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.[4]
Conclusion
Perfluoro(2-methyl-3-pentanone) presents an interesting, albeit largely unexplored, option as a solvent for chemical reactions. Its inert nature and unique physical properties may offer advantages in specific synthetic applications. The protocols outlined above provide a starting point for researchers to investigate the utility of this solvent in their own work. Further research is needed to fully characterize its solvent effects and expand its application in chemical synthesis.
References
Perfluoro(2-methyl-3-pentanone): Application Notes and Protocols for Electronics Cooling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Perfluoro(2-methyl-3-pentanone), a fluorinated ketone, in the thermal management of electronics. Its unique combination of dielectric properties, thermal stability, and environmental safety makes it a compelling fluid for high-performance cooling applications.
Introduction
Perfluoro(2-methyl-3-pentanone), commercially known as Novec™ 1230 or Novec™ 649, is a clear, colorless, and nearly odorless fluid with the chemical formula C₆F₁₂O.[1][2] It is a non-conductive liquid that is chemically inert and has a low environmental impact, with a global warming potential (GWP) of 1 and zero ozone depletion potential (ODP).[3] These characteristics, combined with its favorable thermophysical properties, make it an excellent candidate for cooling sensitive electronic components where traditional water or air cooling is impractical.[3]
Key Properties for Electronics Cooling
The effectiveness of Perfluoro(2-methyl-3-pentanone) as a cooling fluid stems from its distinct physical properties. A summary of these properties is presented in the table below.
| Property | Value | Units |
| Chemical Formula | C₆F₁₂O | - |
| Molar Mass | 316.046 | g·mol⁻¹ |
| Boiling Point | 49 | °C |
| Melting Point | -108 | °C |
| Density (liquid, 25°C) | 1,610 | kg/m ³ |
| Thermal Conductivity (liquid, 25°C) | 0.059 | W/m·K |
| Viscosity (liquid, 25°C) | 0.64 | cP |
| Vapor Pressure (25°C) | 40.4 | kPa |
| Dielectric Strength (3mm) | 74.6 | kV |
Applications in Electronics Cooling
Perfluoro(2-methyl-3-pentanone) is particularly well-suited for two primary methods of electronics cooling: immersion cooling and spray cooling.
Immersion Cooling
In immersion cooling, electronic components are directly submerged in a bath of Perfluoro(2-methyl-3-pentanone). This method offers superior heat transfer compared to air cooling by eliminating the need for heat sinks and fans, leading to more compact and energy-efficient designs.
-
Single-Phase Immersion Cooling: The fluid remains in its liquid state throughout the cooling process. Heat is transferred from the electronic components to the fluid via natural or forced convection. The heated fluid is then circulated to a heat exchanger to be cooled before being returned to the bath. This method is simpler to implement and is effective for moderate heat loads.
-
Two-Phase Immersion Cooling: This technique leverages the latent heat of vaporization for highly efficient heat removal. As the electronic components heat up, the surrounding Perfluoro(2-methyl-3-pentanone) boils at its relatively low boiling point of 49°C.[1] The resulting vapor rises, carrying away a significant amount of heat. The vapor then comes into contact with a condenser, where it reverts to a liquid and is returned to the cooling bath. This passive cycle can dissipate very high heat fluxes, making it ideal for high-performance computing, data centers, and power electronics.[4]
Spray Cooling
Spray cooling involves atomizing Perfluoro(2-methyl-3-pentanone) and directing the fine droplets onto the surface of hot electronic components. The evaporation of the thin liquid film provides rapid and localized cooling. This method can achieve very high heat transfer coefficients and is suitable for applications with high heat flux densities. While less common than immersion cooling for this specific fluid, its principles are well-established for dielectric fluids.
Experimental Protocols
The following are detailed protocols for evaluating the performance of Perfluoro(2-methyl-3-pentanone) as an electronics coolant.
Protocol 1: Thermal Performance Evaluation in a Two-Phase Immersion Cooling System
Objective: To determine the heat transfer coefficient and critical heat flux (CHF) of Perfluoro(2-methyl-3-pentanone) in a two-phase immersion cooling setup.
Materials and Equipment:
-
Sealed test chamber with a condenser
-
Heater block with a known surface area to simulate an electronic component
-
DC power supply
-
Thermocouples for measuring surface and fluid temperatures
-
Pressure transducer
-
Data acquisition system
-
High-speed camera (for visualizing boiling phenomena)
-
Perfluoro(2-methyl-3-pentanone)
Procedure:
-
System Setup:
-
Place the heater block at the bottom of the test chamber.
-
Install thermocouples on the surface of the heater block and within the fluid at various heights.
-
Connect the pressure transducer to the vapor space of the chamber.
-
Fill the chamber with Perfluoro(2-methyl-3-pentanone) to a level that fully submerges the heater block.
-
Ensure the condenser is operational to maintain a stable system pressure.
-
-
Degassing:
-
Heat the fluid to its boiling point and maintain a gentle boil for 30 minutes to remove any dissolved non-condensable gases.
-
Allow the system to cool down to the desired starting temperature.
-
-
Data Collection:
-
Turn on the DC power supply and apply a low heat flux to the heater block.
-
Allow the system to reach a steady state, where the temperatures and pressure are stable.
-
Record the heater surface temperature, fluid temperature, and system pressure.
-
Incrementally increase the power to the heater block, allowing the system to reach a steady state at each power level.
-
Continue this process until the critical heat flux is reached, which is indicated by a sudden and rapid increase in the heater surface temperature.
-
Use the high-speed camera to observe the boiling behavior on the heater surface at different heat fluxes.
-
-
Data Analysis:
-
Calculate the heat flux (q") for each power level using the formula: q" = P / A, where P is the power supplied to the heater and A is the surface area of the heater.
-
Calculate the heat transfer coefficient (h) using the formula: h = q" / (T_s - T_f), where T_s is the average heater surface temperature and T_f is the fluid saturation temperature at the measured pressure.
-
Protocol 2: Material Compatibility Testing
Objective: To assess the compatibility of Perfluoro(2-methyl-3-pentanone) with common materials used in electronic components.
Materials and Equipment:
-
Samples of materials to be tested (e.g., polymers, elastomers, metals, and composites)
-
Sealed containers (e.g., glass vials with PTFE-lined caps)
-
Oven for elevated temperature testing
-
Analytical balance
-
Micrometer or calipers
-
Perfluoro(2-methyl-3-pentanone)
Procedure:
-
Sample Preparation:
-
Clean and dry all material samples thoroughly.
-
Measure the initial mass and dimensions of each sample.
-
-
Immersion:
-
Place each material sample in a separate sealed container.
-
Add a sufficient amount of Perfluoro(2-methyl-3-pentanone) to completely submerge each sample.
-
Prepare control samples that are not immersed in the fluid.
-
-
Aging:
-
Place the sealed containers in an oven at a specified temperature (e.g., 50°C) for a predetermined duration (e.g., 1000 hours).
-
Store the control samples under the same temperature conditions.
-
-
Post-Immersion Analysis:
-
After the aging period, remove the samples from the fluid and allow them to dry completely.
-
Measure the final mass and dimensions of the samples.
-
Visually inspect the samples for any changes in appearance, such as swelling, cracking, or discoloration.
-
Calculate the percentage change in mass and dimensions.
-
Visualizations
Caption: Two-Phase Immersion Cooling Cycle.
References
Application Notes: Experimental Protocols for Studying Fire Suppression with Perfluoro(2-methyl-3-pentanone) (FK-5-1-12)
Introduction
Perfluoro(2-methyl-3-pentanone), with the chemical formula CF₃CF₂C(O)CF(CF₃)₂, is a fluorinated ketone widely known by its ASHRAE designation FK-5-1-12 and the 3M trade name Novec™ 1230 Fire Protection Fluid.[1] It is a clean fire suppression agent that is liquid at room temperature, colorless, and electrically non-conductive.[2][3][4] FK-5-1-12 is recognized as a sustainable alternative to halons due to its zero ozone depletion potential (ODP) and a very low global warming potential (GWP) of 1, attributed to its short atmospheric lifetime of approximately 3-5 days.
The primary mechanism of fire extinguishment for FK-5-1-12 is physical, through heat absorption.[4][5] When discharged, the agent rapidly vaporizes, and the resulting gaseous mixture has a significantly higher heat capacity than air.[2][4] This allows it to absorb large amounts of heat from the combustion zone, cooling the fire to a point where the combustion reaction can no longer sustain itself.[2][4] Unlike CO₂, it does not extinguish fires by displacing oxygen, making it safe for use in occupied spaces at its design concentrations.[4] These application notes provide detailed protocols for key experiments used to evaluate the fire suppression efficacy of FK-5-1-12.
Data Presentation: Key Performance and Physical Properties
Quantitative data from standardized tests are crucial for determining the effective design concentrations for fire suppression systems. The following tables summarize the essential performance metrics and physical properties of FK-5-1-12.
Table 1: Fire Extinguishing and Design Concentrations for FK-5-1-12
| Parameter | Fuel/Hazard Class | Concentration (% v/v) | Reference Standard/Source |
|---|---|---|---|
| Minimum Extinguishing Concentration (MEC) | n-heptane (Class B) | 4.5% | NFPA 2001[6] |
| Design Concentration | Class A Surface Fire | 4.5% - 5.3% | UL 2166, NFPA 2001, ISO 14520[6][7] |
| Design Concentration | Class A High Risk | 5.6% | ISO 14520[7] |
| Design Concentration | Class B (n-heptane) | 5.9% | UL 2166, ISO 14520[6][7] |
| Design Concentration | Class C (Energized Electrical) | 4.5% - 4.74% | NFPA 2001[6][8] |
| No Observable Adverse Effect Level (NOAEL) | Human Safety | 10.0% | 3M Technical Data[3][5] |
| Lowest Observable Adverse Effect Level (LOAEL) | Human Safety | >10.0% | 3M Technical Data[6] |
Table 2: Physical Properties of FK-5-1-12
| Property | Value |
|---|---|
| Molecular Weight | 316.04 g/mol [3] |
| Boiling Point (1 atm) | 49.2 °C (120.6 °F)[3] |
| Freezing Point | -108.0 °C (-162.4 °F)[3] |
| Liquid Density (25°C) | 1.60 g/mL[3] |
| Heat of Vaporization (at boiling point) | 88.0 kJ/kg[3] |
| Vapor Pressure (25°C) | 0.404 bar (5.85 psia)[3] |
| Ozone Depletion Potential (ODP) | 0[5] |
| Global Warming Potential (GWP, 100-yr) | 1[5] |
| Atmospheric Lifetime | ~5 days[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Extinguishing Concentration (MEC) via the Cup-Burner Method
This protocol details the standardized laboratory procedure for measuring the MEC of FK-5-1-12, following the principles outlined in NFPA 2001 and ISO 14520.[9][10][11]
1.1 Principle The cup-burner apparatus establishes a stable diffusion flame using a liquid fuel (typically n-heptane) in a cup.[12] A mixture of air and the gaseous fire suppressant flows up a chimney past the flame. The agent concentration is gradually increased until the flame is extinguished.[12] The MEC is the minimum volumetric concentration of the agent in the air mixture required to achieve extinguishment.[11]
1.2 Apparatus
-
Glass Chimney: An 85 mm inner diameter glass tube.[13]
-
Fuel Cup: A 30 mm diameter cup, typically stainless steel for durability.[12][13]
-
Gas Flow Control: Calibrated mass flow controllers for air and the agent vapor.
-
Agent Vaporization System: Due to FK-5-1-12 being a liquid at room temperature, a heated system is required. This includes:
-
Instrumentation: Thermocouples to monitor gas stream temperature and an oxygen analyzer to confirm agent concentration.[10]
1.3 Procedure
-
System Preparation: Set the air flow rate to a constant value, typically 40 L/min.[10]
-
Agent Vaporization: Heat the FK-5-1-12 cylinder and transfer lines to the target temperature (e.g., 90 °C) to ensure a steady supply of vapor.[14]
-
Fuel and Ignition: Fill the cup with n-heptane, ensuring the fuel level is flush with the cup's lip. Ignite the fuel and allow the flame to stabilize.
-
Agent Introduction: Introduce the FK-5-1-12 vapor into the air stream at a concentration approximately half of the expected extinguishing value.[10]
-
Incremental Increase: Increase the agent concentration in small, precise increments.[10]
-
Extinguishment: Continue to increase the agent flow until the flame is visually extinguished. Record the flow rates of both air and agent at the point of extinguishment.
-
Calculation: Calculate the MEC as a percentage of the total volumetric flow:
-
MEC (%) = [Agent Flow Rate / (Air Flow Rate + Agent Flow Rate)] x 100
-
Protocol 2: Full-Scale Total Flooding Fire Test
This protocol evaluates the performance of an FK-5-1-12 system in a simulated real-world enclosure.
2.1 Principle A pre-determined quantity of FK-5-1-12 is discharged into a large, enclosed space to achieve a specific design concentration. The test measures the system's ability to extinguish a fire of a certain class and size (e.g., Class A or B) and monitors environmental conditions within the enclosure.[14]
2.2 Apparatus
-
Test Enclosure: A room of a known volume, such as 100 m³ or 1.28 m³.[14]
-
Fire Suppression System: A cylinder containing FK-5-1-12 super-pressurized with nitrogen (e.g., to 25 bar), connected to a network of pipes (B44673) and discharge nozzles.[6]
-
Fire Source: Standardized fire sources, such as a pan of flammable liquid (Class B) or a wood crib (Class A).
-
Instrumentation:
-
Thermocouples: Placed at various heights and proximities to the nozzle to record temperature profiles during and after discharge.[14]
-
Gas Analyzers: To measure the agent concentration and its distribution within the enclosure.
-
Video Cameras: To visually record the discharge and fire extinguishment process.
-
2.3 Procedure
-
System Design and Setup: Calculate the required mass of FK-5-1-12 to achieve the target design concentration (e.g., 5.9% for Class B) for the enclosure volume. Install the cylinder, piping, and nozzles according to the design.
-
Instrumentation Setup: Position thermocouples and gas analyzer sampling points throughout the enclosure. Place the fire source in its designated location.
-
Test Execution: Ignite the fire source and allow it to burn for a pre-determined period.
-
System Discharge: Actuate the fire suppression system, discharging the FK-5-1-12 agent. The discharge should typically complete within 10 seconds.[5]
-
Data Acquisition: Record temperature, pressure, and agent concentration data continuously from the moment of ignition until well after the fire is extinguished.
-
Observation: Visually record the time to extinguishment and the agent's dispersion characteristics (e.g., vaporization and distribution).
-
Analysis: Analyze the collected data to determine the system's performance, including extinguishment time and the resulting temperature reduction in the enclosure.
Protocol 3: Determination of Inerting Concentration
This protocol determines the concentration of FK-5-1-12 required to prevent the ignition of a flammable atmosphere, based on ISO 14520:2000 Annex D.[14]
3.1 Principle The inerting concentration is the minimum concentration of a suppressant in a fuel-air mixture that prevents ignition from a spark source.[14] This is a critical parameter for explosion prevention applications.
3.2 Apparatus
-
Test Vessel: A sealed vessel, often spherical, capable of containing the explosion pressure.
-
Gas Mixing System: Mass flow controllers to create precise mixtures of fuel (e.g., methane (B114726) or propane), air, and FK-5-1-12 vapor.
-
Ignition Source: A high-energy DC spark generator with electrodes inside the vessel.
-
Pressure Sensor: To detect an ignition event by monitoring for a pressure rise.
3.3 Procedure
-
Mixture Preparation: Prepare a series of test mixtures inside the vessel. For each test, the fuel-to-air ratio is typically set to the most combustible (stoichiometric) concentration.
-
Agent Addition: Introduce a known concentration of FK-5-1-12 vapor into the fuel-air mixture.
-
Ignition Attempt: Actuate the spark ignition source.
-
Observation: Monitor the pressure inside the vessel. A sharp pressure rise indicates ignition. No significant pressure change indicates that ignition was prevented.
-
Iterative Testing: Repeat the test with incrementally higher concentrations of FK-5-1-12 until ignition is consistently prevented.
-
Determination: The lowest agent concentration that successfully prevents ignition across a range of fuel-air ratios is determined to be the inerting concentration. For methane and propane, this is in the range of 8-9% v/v for FK-5-1-12.[14]
Fire Suppression Mechanism Visualization
The effectiveness of FK-5-1-12 is best understood by visualizing its impact on the fire tetrahedron, which represents the four elements required for combustion: Fuel, Heat, Oxygen, and a sustained Chemical Chain Reaction. FK-5-1-12's primary mode of action is the removal of heat.
References
- 1. gfi-aegis.com [gfi-aegis.com]
- 2. firetec-systems.com [firetec-systems.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. my.fike.com [my.fike.com]
- 5. Novec 1230 Fire System [novecsystems.com]
- 6. lifeco-uk.com [lifeco-uk.com]
- 7. ayvazyangin.com [ayvazyangin.com]
- 8. scribd.com [scribd.com]
- 9. nist.gov [nist.gov]
- 10. nist.gov [nist.gov]
- 11. nist.gov [nist.gov]
- 12. nist.gov [nist.gov]
- 13. csemag.com [csemag.com]
- 14. nist.gov [nist.gov]
Application Notes and Protocols for the Quantification of Perfluoro(2-methyl-3-pentanone) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-pentanone), a fluorinated ketone also known as Novec 1230 or FK-5-1-12, is utilized as a fire suppression agent and electronics coolant.[1] Although designed to have a low global warming potential and zero ozone depletion potential, its classification as a per- and polyfluoroalkyl substance (PFAS) necessitates the development of robust analytical methods to monitor its presence and quantify its concentration in various environmental compartments.[1] Due to its volatility, specialized techniques are required for its accurate quantification in air, water, and soil samples.
These application notes provide detailed protocols for the determination of Perfluoro(2-methyl-3-pentanone) in environmental matrices using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) for air samples, solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) for water samples, and headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS) for soil samples.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of the described analytical methods. These values are based on typical performance for similar volatile and semi-volatile PFAS compounds and should be validated for Perfluoro(2-methyl-3-pentanone) in specific laboratory settings.
Table 1: Air Analysis via TD-GC-MS
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/m³ |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/m³ |
| Linear Range | 0.3 - 100 ng/m³ |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: Water Analysis via SPE-LC-MS/MS
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantitation (LOQ) | 1.5 - 6.0 ng/L |
| Linear Range | 1.5 - 500 ng/L |
| Recovery | 80 - 120% |
| Precision (%RSD) | < 15% |
Table 3: Soil Analysis via HS-SPME-GC-MS
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/kg |
| Linear Range | 0.3 - 100 µg/kg |
| Recovery | 75 - 110% |
| Precision (%RSD) | < 20% |
Experimental Protocols
Protocol 1: Quantification of Perfluoro(2-methyl-3-pentanone) in Air Samples by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
1. Principle: This method involves active air sampling onto a sorbent tube to trap volatile and semi-volatile organic compounds, including Perfluoro(2-methyl-3-pentanone). The trapped analytes are then thermally desorbed, focused, and introduced into a GC-MS system for separation and quantification.[2][3]
2. Materials and Reagents:
-
Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA or a multi-bed sorbent).
-
High-purity nitrogen or helium for purging and as a carrier gas.
-
Perfluoro(2-methyl-3-pentanone) standard solution in methanol (B129727) (1 µg/mL).
-
Methanol, HPLC grade.
3. Sample Collection:
-
Use a calibrated personal or area air sampling pump to draw a known volume of air (typically 50-100 L) through the sorbent tube at a flow rate of 100-200 mL/min.
-
After sampling, seal the tubes with appropriate caps (B75204) and store them at 4°C until analysis.
-
Prepare field blanks by handling and transporting sorbent tubes in the same manner as the samples, but without drawing air through them.
4. Instrumental Analysis (TD-GC-MS):
-
Thermal Desorber (TD) Conditions:
-
Tube Desorption: 280°C for 10 min.
-
Focusing Trap: Cooled to -10°C during tube desorption, then rapidly heated to 300°C for 3 min for injection.
-
Transfer Line Temperature: 250°C.
-
-
Gas Chromatograph (GC) Conditions:
-
Column: Mid-polar capillary column (e.g., DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 250°C (hold for 5 min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for Perfluoro(2-methyl-3-pentanone) (e.g., m/z 69, 119, 197, 216, 316).
-
5. Calibration and Quantification:
-
Prepare calibration standards by injecting known amounts of the standard solution onto clean sorbent tubes and analyzing them under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify Perfluoro(2-methyl-3-pentanone) in the air samples by comparing the peak area to the calibration curve.
Protocol 2: Quantification of Perfluoro(2-methyl-3-pentanone) in Water Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
1. Principle: This method concentrates Perfluoro(2-methyl-3-pentanone) from a water sample using a solid-phase extraction (SPE) cartridge. The analyte is then eluted and quantified using a highly sensitive and selective LC-MS/MS system.[5]
2. Materials and Reagents:
-
Weak anion exchange (WAX) SPE cartridges (e.g., 6 cc, 150 mg).[5]
-
High-purity water (LC-MS grade).
-
Methanol, acetonitrile (B52724) (LC-MS grade).
-
Ammonium (B1175870) hydroxide.
-
Formic acid.
-
Perfluoro(2-methyl-3-pentanone) standard solution in methanol (1 µg/mL).
-
Isotopically labeled internal standard (optional, for improved accuracy).
3. Sample Preparation (SPE):
-
Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.
-
Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of high-purity water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol containing 1% ammonium hydroxide.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 50:50 (v/v) methanol:water.
4. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two precursor-product ion transitions for Perfluoro(2-methyl-3-pentanone) for confirmation and quantification.
-
5. Calibration and Quantification:
-
Prepare matrix-matched calibration standards by spiking known concentrations of the standard solution into blank water samples and processing them through the entire SPE and LC-MS/MS procedure.
-
Construct a calibration curve and quantify the analyte in the samples.
Protocol 3: Quantification of Perfluoro(2-methyl-3-pentanone) in Soil Samples by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
1. Principle: This method utilizes the partitioning of volatile and semi-volatile compounds from the soil matrix into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber adsorbs the analytes from the headspace, which are then thermally desorbed in the GC inlet for analysis.[4]
2. Materials and Reagents:
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[4]
-
20 mL headspace vials with PTFE-lined septa.
-
High-purity water.
-
Sodium chloride (analytical grade, baked at 450°C).
-
Perfluoro(2-methyl-3-pentanone) standard solution in methanol (10 µg/mL).
3. Sample Preparation (HS-SPME):
-
Weigh 5 g of the soil sample into a 20 mL headspace vial.
-
Add 5 mL of high-purity water and 2 g of sodium chloride to the vial.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Equilibrate the vial in a heating block or water bath at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for desorption.
4. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Splitless mode, 270°C.
-
Desorption Time: 5 minutes.
-
Column: Mid-polar capillary column (e.g., DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 250°C (hold for 5 min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for Perfluoro(2-methyl-3-pentanone).
-
5. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of the standard solution into blank soil samples and analyzing them under the same HS-SPME-GC-MS conditions.
-
Construct a calibration curve and quantify the analyte in the soil samples.
Visualizations
Caption: Workflow for Air Sample Analysis.
Caption: Workflow for Water Sample Analysis.
Caption: Workflow for Soil Sample Analysis.
References
laboratory handling and safety procedures for Perfluoro(2-methyl-3-pentanone)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory handling and safety procedures for Perfluoro(2-methyl-3-pentanone) (CAS No. 756-13-8). It is intended to supplement, not replace, institutional safety protocols and the manufacturer's Safety Data Sheet (SDS).
Chemical and Physical Properties
Perfluoro(2-methyl-3-pentanone), also known as FK-5-1-12, is a fluorinated ketone. It is a colorless, nearly odorless liquid at room temperature.[1] It is used as a fire suppression fluid and an electronics coolant.[1][2]
Table 1: Physical and Chemical Properties of Perfluoro(2-methyl-3-pentanone)
| Property | Value |
| Molecular Formula | C6F12O[3] |
| Molecular Weight | 316.04 g/mol [4] |
| Boiling Point | 49 °C (120 °F; 322 K)[1] |
| Melting Point | -108 °C (-162 °F; 165 K)[1] |
| Density | 1,610 kg/m ³[1] |
| Vapor Pressure | 40.4 kPa @ 25 °C[1] |
| Appearance | Clear, colorless liquid[2] |
| Odor | Nearly odorless[1] |
Hazard Identification and Toxicity
Perfluoro(2-methyl-3-pentanone) is classified as harmful to aquatic life with long-lasting effects.[5][6] While it is not classified for acute toxicity, it may cause respiratory irritation.[5][7] In case of fire, it can decompose to produce hazardous substances such as hydrogen fluoride (B91410) and carbon oxides.[5]
Table 2: GHS Hazard Statements for Perfluoro(2-methyl-3-pentanone)
| Code | Statement |
| H315 | Causes skin irritation[5] |
| H319 | Causes serious eye irritation[5] |
| H335 | May cause respiratory irritation[5] |
| H412 | Harmful to aquatic life with long lasting effects[5][6] |
Table 3: Toxicological Data for Perfluoro(2-methyl-3-pentanone)
| Test | Result | Species |
| Oral LD50 | >2000 mg/kg[8] | Rat |
| Dermal LD50 | >2000 mg/kg[8] | Rat |
| Inhalation LC50 | >98658 ppm (4h)[8] | Rat |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical to minimize exposure. The following protocol outlines the minimum PPE requirements.
Materials:
-
Safety glasses with side shields or chemical goggles[3]
-
Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber)[9][10]
-
Laboratory coat[11]
-
Closed-toe shoes
Procedure:
-
Eye Protection: Always wear safety glasses with side shields. When there is a risk of splashing, use chemical goggles.[3]
-
Hand Protection: Wear chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[3]
-
Body Protection: A lab coat should be worn to protect from incidental contact.
-
Footwear: Wear closed-toe shoes to protect against spills.
Figure 1. Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Spill containment kit (absorbent material like sand, earth, or vermiculite)[3][9]
-
Chemical-resistant gloves[9]
-
Safety goggles[3]
-
Container for waste disposal[3]
-
Non-sparking tools[10]
Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[5]
-
Contain the Spill: For small spills, use an inert absorbent material to contain the liquid.[3] For larger spills, dike the area to prevent spreading.[5]
-
Absorb the Spill: Carefully apply absorbent material over the spill.
-
Collect the Waste: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal.[3][10]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the waste according to institutional and local regulations.[5]
Figure 2. Step-by-step workflow for handling a chemical spill.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing vapors or mist.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a cool, dry, well-ventilated area.[5] Keep containers tightly closed when not in use.[5] Store away from incompatible materials.[10]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[5]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[5]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Do not allow the product to enter drains or waterways.[3] Waste should be handled by a licensed waste disposal company.[7]
References
- 1. gfi-aegis.com [gfi-aegis.com]
- 2. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | C6F12O | CID 2782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. agas.com [agas.com]
- 9. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 10. firefox.es [firefox.es]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Perfluoro(2-methyl-3-pentanone) for Lithium-Ion Battery Fire Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-pentanone), commercially known as FK-5-1-12 or Novec™ 1230, is a fluorinated ketone that has emerged as a highly effective clean agent for fire suppression, particularly in applications involving energized electrical equipment like lithium-ion batteries.[1][2] Its unique combination of physical and chemical properties allows it to extinguish fires primarily through a cooling effect, without causing water damage or leaving a residue.[1][3] This document provides detailed application notes and experimental protocols for the use of Perfluoro(2-methyl-3-pentanone) in mitigating the risks associated with lithium-ion battery thermal runaway and subsequent fires.
Physicochemical Properties of Perfluoro(2-methyl-3-pentanone)
A comprehensive understanding of the properties of Perfluoro(2-methyl-3-pentanone) is crucial for its effective application in fire suppression systems.
| Property | Value |
| Molecular Formula | C6F12O[4][5] |
| Molecular Weight | 316.04 g/mol [4][5] |
| Appearance | Colorless, clear liquid[1][4] |
| Odor | Nearly odorless[6] |
| Boiling Point | 49.2 °C[3][5] |
| Melting Point | -108 °C[5][6] |
| Density | 1.6 g/cm³[5][7] |
| Vapor Pressure | 40.4 kPa @ 25 °C[6] |
| Heat of Vaporization | 88.0 kJ/kg at boiling point |
| Dielectric Strength | 74.6 kV (3mm gap)[1] |
| Ozone Depletion Potential (ODP) | 0[1] |
| Global Warming Potential (GWP) | < 1[1] |
Fire Suppression Mechanism
The fire-extinguishing action of Perfluoro(2-methyl-3-pentanone) is a combination of physical and chemical processes. The dominant mechanism is physical, relying on its high heat of vaporization.[3] When discharged, the agent rapidly transitions from a liquid to a gas, absorbing a significant amount of heat from the fire and the battery, thereby cooling them below the temperature required to sustain combustion.[3][6]
The chemical suppression mechanism involves the thermal decomposition of Perfluoro(2-methyl-3-pentanone) in the presence of a flame. This decomposition releases radical species that interfere with the chain reactions of combustion.
Application in Lithium-Ion Battery Fire Safety
Lithium-ion battery fires are initiated by a process called thermal runaway, an uncontrolled exothermic reaction within the battery cell.[8][9] This can be triggered by overcharging, internal short circuits, physical damage, or external heat.[8][9] Once initiated, thermal runaway can propagate to adjacent cells, leading to a cascading failure and a significant fire event.
Perfluoro(2-methyl-3-pentanone) is effective in suppressing lithium-ion battery fires by rapidly cooling the cells and interrupting the thermal runaway process.[3] It can be deployed in total flooding systems for enclosed spaces like battery energy storage systems (BESS) or in localized spray applications for smaller battery packs.[2]
Quantitative Performance Data
The following table summarizes key performance data of Perfluoro(2-methyl-3-pentanone) in lithium-ion battery fire suppression tests.
| Parameter | Battery Type | Test Condition | Result | Reference |
| Extinguishing Time | Lithium Titanate | Single cell, heater-induced thermal runaway | < 30 seconds | [10] |
| Extinguishing Time | Prismatic Ternary (38 Ah) | Single cell, heater-induced thermal runaway | 2 - 3 seconds (open fire) | [10] |
| Reignition Prevention | Lithium Titanate | Continuous spray on battery surface | Reignition prevented | [3] |
| Optimal Dose | Prismatic Ternary (38 Ah) in module box | Module-level test | 9.42 g W⁻¹ h⁻¹ | [10] |
Experimental Protocols
Protocol 1: Evaluation of Fire Suppression Efficacy on a Single Lithium-Ion Battery Cell
Objective: To determine the effectiveness of Perfluoro(2-methyl-3-pentanone) in extinguishing a fire originating from a single lithium-ion battery cell undergoing thermal runaway.
Materials:
-
Lithium-ion battery cell (specify type, capacity, and state of charge)
-
Heating element (e.g., cartridge heater, heating plate)
-
Thermocouples (K-type or similar)
-
Data acquisition system
-
Fire-resistant test chamber with exhaust ventilation
-
Perfluoro(2-methyl-3-pentanone) extinguishing system with a discharge nozzle
-
Video recording equipment
-
Gas analyzer (optional, for off-gas analysis)
Procedure:
-
Setup:
-
Secure the lithium-ion battery cell in the center of the test chamber.
-
Attach thermocouples to the surface of the battery cell to monitor its temperature.
-
Position the heating element in close contact with the battery cell to induce thermal runaway.
-
Place the discharge nozzle of the extinguishing system at a predetermined distance and angle from the battery cell.
-
Ensure the video camera has a clear view of the experimental setup.
-
-
Initiation of Thermal Runaway:
-
Begin data logging and video recording.
-
Activate the heating element to heat the battery cell at a controlled rate.
-
Continuously monitor the battery's temperature.
-
-
Fire Suppression:
-
Upon visual confirmation of smoke, venting, or flame from the battery cell, or when the cell surface temperature reaches a predetermined threshold, activate the Perfluoro(2-methyl-3-pentanone) extinguishing system.
-
Discharge the agent for a specified duration or until the flame is extinguished.
-
-
Observation and Data Collection:
-
Record the time to extinguish the flame.
-
Continue to monitor the battery temperature for a post-extinguishment period to check for reignition.
-
Record visual observations of the suppression event, including smoke production and any physical changes to the battery.
-
If a gas analyzer is used, collect data on the composition of the off-gases.
-
-
Termination:
-
After the observation period, safely terminate the experiment and allow the test chamber to ventilate.
-
References
- 1. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement [fluorochemie.com]
- 2. Application on perfluoro-2-methyl-3-pentanone in lithium battery premade energy storage cabin [esst.cip.com.cn]
- 3. hct-world.com [hct-world.com]
- 4. Perfluoro-(2-methyl-3-pentanone) | CymitQuimica [cymitquimica.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. gfi-aegis.com [gfi-aegis.com]
- 7. Perfluoro(2-methyl-3-pentanone)_Fluorinated Fluid_Product_CHEMWELLS [chemwells.com]
- 8. gasmet.com [gasmet.com]
- 9. eszoneo.com [eszoneo.com]
- 10. Experimental study on the efficiency of dodecafluoro-2-methylpentan-3-one on suppressing lithium-ion battery fires - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfluoro(2-methyl-3-pentanone) in Laboratory Cleaning and Degreasing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-pentanone), a fluorinated ketone, is a high-performance solvent increasingly utilized in precision cleaning applications within laboratory and pharmaceutical settings.[1][2] Its unique combination of properties, including high solvency for a range of organic compounds, low surface tension, non-flammability, and rapid evaporation with minimal residue, makes it an effective alternative to traditional cleaning solvents.[1][2][3] These characteristics allow for thorough cleaning and degreasing of sensitive laboratory equipment, glassware, and components without causing damage.[4] This document provides detailed application notes and protocols for the use of Perfluoro(2-methyl-3-pentanone) in various laboratory cleaning and degreasing tasks.
Key Properties and Advantages
Perfluoro(2-methyl-3-pentanone) offers several advantages over conventional cleaning solvents:
-
Enhanced Safety: It is non-flammable and has low toxicity, contributing to a safer laboratory environment.[2][3]
-
Material Compatibility: It is compatible with a wide array of materials commonly found in laboratories, including most plastics, elastomers, and metals.[1][2][4]
-
Effective Cleaning: Its low surface tension allows it to penetrate tight spaces and effectively remove a variety of contaminants, such as oils, greases, fingerprints, and other organic residues.[1][2]
-
Fast Drying and Low Residue: The solvent evaporates quickly, leaving behind minimal to no residue, which is critical for applications in analytical chemistry and drug development to prevent cross-contamination.[1][3]
-
Environmental Profile: It has zero ozone depletion potential (ODP) and a low global warming potential (GWP).[1][3]
Quantitative Data
The following tables summarize key quantitative data for Perfluoro(2-methyl-3-pentanone) relevant to its use as a cleaning and degreasing agent.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6F12O |
| Molar Mass | 316.04 g/mol |
| Boiling Point | 49 °C |
| Density | 1.61 g/cm³ |
| Vapor Pressure | 40.4 kPa @ 25 °C |
| Surface Tension | ~14 dynes/cm |
| Viscosity | 0.64 cP @ 25 °C |
| Solubility in Water | Insoluble |
Table 2: Material Compatibility
| Material Class | Compatibility | Examples |
| Metals | Excellent | Stainless Steel, Aluminum, Copper, Brass |
| Plastics | Excellent | PTFE, PEEK, Polypropylene, Polyethylene |
| Elastomers | Good to Excellent | Viton™, Kalrez®, Silicone (testing recommended for specific formulations) |
| Glass & Ceramics | Excellent | Borosilicate Glass, Fused Silica, Alumina |
Experimental Protocols
Protocol 1: General Cleaning of Laboratory Glassware (Beakers, Flasks, Graduated Cylinders)
This protocol is suitable for removing organic residues from standard laboratory glassware.
Materials:
-
Perfluoro(2-methyl-3-pentanone)
-
Contaminated glassware
-
Beaker for solvent immersion
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses)
-
Drying oven (optional)
Procedure:
-
Pre-Rinse (Optional): If the glassware has heavy, solid residues, manually remove as much as possible. For water-soluble contaminants, rinse with deionized water. For non-water-soluble contaminants, a pre-rinse with a suitable solvent like acetone (B3395972) or ethanol (B145695) can be performed.[5]
-
Solvent Immersion: In a fume hood, place the glassware in a beaker and add enough Perfluoro(2-methyl-3-pentanone) to fully submerge the contaminated areas.
-
Soaking/Agitation: Allow the glassware to soak for 5-15 minutes. For stubborn residues, gentle agitation or sonication can be applied.
-
Rinsing: Remove the glassware from the solvent bath and rinse thoroughly with fresh Perfluoro(2-methyl-3-pentanone).
-
Drying: Allow the glassware to air dry in the fume hood. The solvent will evaporate quickly. For faster drying, a gentle stream of nitrogen can be used, or the glassware can be placed in a drying oven at a low temperature (e.g., 40-50°C).
-
Final Rinse (Optional): For applications requiring high purity, a final rinse with high-purity water or another appropriate solvent may be performed after the Perfluoro(2-methyl-3-pentanone) has fully evaporated.[6]
Protocol 2: Degreasing of Metal and Plastic Components
This protocol is designed for the removal of oils and greases from laboratory equipment components, such as metal clamps, magnetic stir bars, and plastic connectors.
Materials:
-
Perfluoro(2-methyl-3-pentanone)
-
Contaminated components
-
Wipe cloths (lint-free)
-
Beaker for immersion (optional)
-
Fume hood
-
Personal protective equipment
Procedure:
-
Wipe Cleaning: For light contamination, moisten a lint-free cloth with Perfluoro(2-methyl-3-pentanone) and wipe the surface of the component until all visible oil and grease are removed.
-
Immersion Cleaning: For heavier contamination or complex geometries, immerse the components in a beaker of Perfluoro(2-methyl-3-pentanone) for 10-20 minutes. Sonication can be used to enhance the cleaning of intricate parts.
-
Drying: Remove the components from the solvent and allow them to air dry in a fume hood.
-
Inspection: Visually inspect the components for any remaining residue. Repeat the cleaning process if necessary.
Protocol 3: Evaluating Cleaning Efficacy
This protocol provides a framework for quantitatively assessing the cleaning performance of Perfluoro(2-methyl-3-pentanone) on a specific contaminant.
Materials:
-
Test coupons of a relevant material (e.g., stainless steel, glass)
-
A common laboratory contaminant (e.g., vacuum pump oil, silicone grease)
-
Perfluoro(2-methyl-3-pentanone)
-
Analytical balance
-
Solvent for extraction (e.g., hexane, isopropanol)
-
Analytical instrument for quantification (e.g., GC-MS, FTIR)
-
Fume hood and personal protective equipment
Procedure:
-
Coupon Preparation: Clean the test coupons thoroughly and weigh them on an analytical balance (W_initial).
-
Contamination: Apply a known amount of the contaminant to the surface of each coupon and reweigh (W_contaminated). The amount of contaminant is (W_contaminated - W_initial).
-
Cleaning: Clean the contaminated coupons using one of the previously described protocols (e.g., immersion for a set time).
-
Drying and Post-Cleaning Weight: Allow the coupons to dry completely and weigh them again (W_cleaned).
-
Gravimetric Analysis: Calculate the cleaning efficacy as follows:
-
Efficacy (%) = [(W_contaminated - W_cleaned) / (W_contaminated - W_initial)] * 100
-
-
Residue Extraction and Analysis (Optional, for higher sensitivity):
-
After cleaning and drying, immerse the coupon in a known volume of an appropriate extraction solvent.
-
Analyze the extraction solvent for the presence of the contaminant using a suitable analytical technique (e.g., GC-MS for organic oils, FTIR for silicone grease).
-
Compare the amount of extracted residue to the initial amount of contaminant applied to determine cleaning efficacy.
-
Visualizations
References
- 1. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 2. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 3. envirotechint.com [envirotechint.com]
- 4. agcchem.com [agcchem.com]
- 5. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
Application Notes and Protocols for the Microencapsulation of Perfluoro(2-methyl-3-pentanone) for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-pentanone), a fluorinated ketone commercially known as Novec™ 1230 or FK-5-1-12, is a clear, colorless, and near-odorless liquid with significant potential in various advanced applications.[1] While it is widely recognized as a next-generation fire suppression agent due to its rapid heat absorption and environmentally friendly profile, its unique physical and chemical properties also make it a candidate for applications requiring controlled release, such as in specialized drug delivery systems or as a responsive agent in smart materials.
Microencapsulation provides a robust method to protect Perfluoro(2-methyl-3-pentanone), control its release profile, and enhance its functionality. This document provides detailed application notes and experimental protocols for the microencapsulation of Perfluoro(2-methyl-3-pentanone) using two common techniques: in-situ polymerization to form urea-formaldehyde (UF) shells and solvent evaporation to create polymethyl methacrylate (B99206) (PMMA) shells.
Application Notes
The primary mechanism for the controlled release of microencapsulated Perfluoro(2-methyl-3-pentanone) is temperature-triggered. When the microcapsules are exposed to a specific threshold temperature, the core material vaporizes, generating internal pressure that ruptures the shell and releases the contents.[2] This property is particularly useful in applications such as:
-
Thermally-Responsive Systems: The microcapsules can be integrated into composites or formulations that require the release of an active agent upon reaching a critical temperature. For instance, in fire suppression applications, the heat from a fire triggers the release of the extinguishing agent.
-
Enhanced Thermal Management: The encapsulation of Perfluoro(2-methyl-3-pentanone) has been shown to increase its phase-transition temperature from 49°C to 120°C, offering improved thermal insulation and stability for various applications.[2]
-
Protection and Stabilization: The microcapsule shell protects the volatile core material from premature evaporation and degradation, extending its shelf life and ensuring its availability when needed.
Experimental Protocols
Protocol 1: Microencapsulation by In-Situ Polymerization with Urea-Formaldehyde (UF) Shell
This protocol describes the synthesis of UF microcapsules containing Perfluoro(2-methyl-3-pentanone) via in-situ polymerization in an oil-in-water emulsion.
Materials:
-
Perfluoro(2-methyl-3-pentanone) (Core Material)
-
Urea
-
Formaldehyde (B43269) solution (37 wt%)
-
Ammonium (B1175870) chloride
-
Resorcinol
-
Poly(ethylene maleic anhydride) (EMA) or other suitable surfactant
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Mechanical stirrer with impeller
-
Heating mantle with temperature controller
-
pH meter
-
Beakers and flasks
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Aqueous Phase:
-
Dissolve 2.5 g of urea, 0.25 g of ammonium chloride, 0.25 g of resorcinol, and 0.5 g of poly(ethylene maleic anhydride) in 200 mL of deionized water in a reaction flask.
-
Stir the solution at room temperature until all components are fully dissolved. Adjust the pH of the solution to approximately 3.5 using 10% HCl.
-
-
Emulsification:
-
While stirring the aqueous phase at a controlled rate (e.g., 500 rpm), slowly add 20 mL of Perfluoro(2-methyl-3-pentanone) to form an oil-in-water emulsion.
-
Continue stirring for 10-15 minutes to ensure the formation of stable droplets of the desired size.
-
-
Polymerization:
-
Slowly add 5.8 mL of formaldehyde solution to the emulsion.
-
Increase the temperature of the mixture to 55-60°C and maintain for 3-4 hours under continuous stirring.
-
-
Maturation and Recovery:
-
After the polymerization is complete, cool the mixture to room temperature.
-
Filter the microcapsules using a filtration apparatus.
-
Wash the collected microcapsules with deionized water and ethanol (B145695) to remove any unreacted monomers and impurities.
-
Dry the microcapsules in an oven at a low temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved.
-
Protocol 2: Microencapsulation by Solvent Evaporation with Polymethyl Methacrylate (PMMA) Shell
This protocol outlines the preparation of PMMA microcapsules containing Perfluoro(2-methyl-3-pentanone) using the solvent evaporation technique.
Materials:
-
Perfluoro(2-methyl-3-pentanone) (Core Material)
-
Polymethyl methacrylate (PMMA)
-
Dichloromethane (B109758) (DCM) or other suitable volatile organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Equipment:
-
High-speed homogenizer or mechanical stirrer
-
Rotary evaporator
-
Beakers and flasks
-
Centrifuge
-
Freeze-dryer or drying oven
Procedure:
-
Preparation of Oil Phase:
-
Dissolve a specific amount of PMMA in dichloromethane to create a polymer solution. The concentration will influence the shell thickness.
-
Add Perfluoro(2-methyl-3-pentanone) to the PMMA solution and mix until a homogeneous oil phase is formed.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of poly(vinyl alcohol) (e.g., 1-5 wt%) in deionized water. This will act as the continuous phase and stabilizer for the emulsion.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high-speed homogenization or vigorous mechanical stirring to form an oil-in-water (o/w) emulsion.
-
Continue the emulsification process for a sufficient time to achieve the desired droplet size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator or a stirred reactor at a controlled temperature (e.g., 35-40°C) and reduced pressure.
-
The dichloromethane will gradually evaporate, causing the PMMA to precipitate at the oil-water interface, forming the microcapsule shell.
-
Continue the process until all the organic solvent has been removed.
-
-
Recovery and Drying:
-
Collect the formed microcapsules by centrifugation.
-
Wash the microcapsules several times with deionized water to remove the surfactant.
-
Dry the microcapsules using a freeze-dryer or in a drying oven at a low temperature.
-
Data Presentation
The following tables summarize typical quantitative data for Perfluoro(2-methyl-3-pentanone) microcapsules. Note that specific values can vary depending on the precise synthesis parameters.
Table 1: Properties of Urea-Formaldehyde (UF) Microcapsules
| Parameter | Value | Reference |
| Encapsulation Efficiency | ~70% | [2] |
| Mean Particle Size | 50 - 550 µm | |
| Shell Thickness | 160 - 220 nm | |
| Core Content | 83 - 92 wt% | |
| Thermal Stability (TGA) | Onset of decomposition > 200°C | |
| Release Temperature (DSC) | Peak at ~120°C | [2] |
Table 2: Properties of Polymethyl Methacrylate (PMMA) Microcapsules
| Parameter | Value | Reference |
| Encapsulation Efficiency | ~50% | [2] |
| Mean Particle Size | 26 - 74 µm | |
| Shell Thickness | Varies with polymer concentration | |
| Core Content | 55 - 67% | |
| Thermal Stability (TGA) | Onset of decomposition ~250°C | |
| Release Temperature | 88 - 95°C | [2] |
Mandatory Visualizations
References
Application Notes and Protocols for Perfluoro(2-methyl-3-pentanone) in Specialized Industrial Cleaning
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Perfluoro(2-methyl-3-pentanone), also known as FK-5-1-12, in specialized industrial cleaning processes. Its unique properties make it a suitable candidate for applications demanding high purity, low surface tension, and excellent material compatibility, particularly in research, pharmaceutical, and electronics industries.
Introduction to Perfluoro(2-methyl-3-pentanone) as a Cleaning Agent
Perfluoro(2-methyl-3-pentanone) is a fluorinated ketone that serves as an effective solvent and cleaning agent.[1][2] Its physical and chemical stability, coupled with its non-reactive and residue-free nature, makes it ideal for cleaning precision components.[1] It is a clear, colorless liquid with low viscosity and high volatility.[1]
Key Attributes for Cleaning Applications:
-
High Purity: Available in grades greater than 99% and 99.9%, ensuring minimal contamination.[3][4]
-
Excellent Solvency: Effective in dissolving a range of industrial soils and residues.
-
Low Surface Tension: Allows for penetration into tight spaces and complex geometries.
-
Material Compatibility: Compatible with a wide variety of metals, plastics, and elastomers.
-
Fast Evaporation: Leaves no residue, which is critical for sensitive applications.
-
Non-flammable: Enhances safety in the workplace.
-
Environmental Profile: It has zero ozone depletion potential (ODP) and a low global warming potential (GWP).[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Perfluoro(2-methyl-3-pentanone) is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C6F12O |
| Molecular Weight | 316.04 g/mol |
| Appearance | Clear, colorless liquid[4] |
| Boiling Point | 49 °C[4] |
| Melting Point | -108 °C[4] |
| Density | 1.61 g/cm³[3] |
| Vapor Pressure | 40.4 kPa @ 25 °C[3] |
| Viscosity | 0.64 cP @ 25 °C[3] |
| Ozone Depletion Potential (ODP) | 0[4] |
| Global Warming Potential (GWP) | < 1[4] |
Applications in Specialized Industrial Cleaning
Perfluoro(2-methyl-3-pentanone) is particularly effective for the following cleaning applications in research and pharmaceutical settings:
-
Precision Cleaning of Analytical Equipment: Cleaning of components for mass spectrometers, chromatographs, and other sensitive analytical instruments.
-
Cleaning of Pharmaceutical Manufacturing Equipment: As part of cleaning validation processes to remove residues of active pharmaceutical ingredients (APIs) and excipients.
-
Degreasing of Medical Devices: Removal of oils, greases, and other contaminants from medical implants and surgical tools.
-
Cleaning of Electronics and Optics: Cleaning of circuit boards, sensors, and optical components without causing damage.
Experimental Protocols
Protocol 1: Vapor Degreasing of Stainless Steel Components
Vapor degreasing is a highly effective method for precision cleaning that utilizes the solvent's vapor to remove contaminants.[5][6][7] This protocol is suitable for cleaning small to medium-sized stainless steel components used in pharmaceutical manufacturing or research laboratories.
Materials:
-
Vapor degreasing unit
-
Perfluoro(2-methyl-3-pentanone)
-
Basket for holding components
-
Personal Protective Equipment (PPE): safety goggles, gloves (butyl rubber recommended).[8]
Procedure:
-
Preparation: Ensure the vapor degreaser is clean and in good working order. Fill the solvent sump with Perfluoro(2-methyl-3-pentanone) to the recommended level.
-
Loading: Place the stainless steel components to be cleaned in the basket, ensuring they are not overcrowded to allow for proper vapor contact.
-
Vapor Phase: Heat the solvent to its boiling point (49°C) to generate a vapor zone.
-
Cleaning Cycle:
-
Lower the basket into the vapor zone above the boiling solvent.
-
The hot vapor will condense on the cooler components, dissolving oils, greases, and other soluble contaminants.
-
The condensed solvent, now laden with contaminants, drips back into the boiling sump.
-
This process continues until the components reach the temperature of the vapor, at which point condensation ceases.
-
-
Rinse (Optional): For enhanced cleaning, the components can be immersed in a rinse sump containing fresh, distilled Perfluoro(2-methyl-3-pentanone).
-
Drying: Slowly raise the basket out of the vapor zone. The components will flash dry as the residual solvent evaporates, leaving them clean and residue-free.
-
Unloading: Once the components are completely dry and cool, they can be removed from the basket.
Diagram: Vapor Degreasing Workflow
Caption: Workflow for a typical vapor degreasing cycle.
Protocol 2: Manual Cleaning and Residue Verification for Cleaning Validation
This protocol outlines a manual cleaning procedure using Perfluoro(2-methyl-3-pentanone) and subsequent residue verification, which is a critical part of cleaning validation in pharmaceutical manufacturing.
Materials:
-
Perfluoro(2-methyl-3-pentanone)
-
Lint-free wipes
-
Swabs for sampling
-
Appropriate analytical instrument for residue detection (e.g., HPLC, GC)
-
Clean, dry container for the cleaning solvent
-
PPE: safety goggles, gloves.
Procedure:
-
Pre-cleaning: If necessary, manually remove any gross product residue from the equipment surface.
-
Solvent Application:
-
Wet a clean, lint-free wipe with Perfluoro(2-methyl-3-pentanone).
-
Wipe the surface of the equipment in a systematic manner (e.g., top to bottom, overlapping strokes) to remove residual API or excipients.
-
For hard-to-reach areas, use a swab wetted with the solvent.
-
-
Drying: Allow the solvent to evaporate completely from the equipment surface. Due to its high volatility, this should occur rapidly.
-
Residue Sampling (for validation):
-
Swab Sampling: Moisten a clean swab with a suitable solvent (e.g., water for injection, or another solvent in which the target residue is soluble and which is compatible with the analytical method). Swab a defined area of the cleaned surface (e.g., 10 cm x 10 cm).
-
Rinse Sampling: For enclosed systems, a final rinse with a known volume of a suitable solvent can be collected for analysis.
-
-
Analytical Testing: Analyze the swab or rinse sample using a validated analytical method to quantify the amount of residual API. The results should be below the pre-defined acceptance limit.
Diagram: Cleaning Validation Logical Flow
Caption: Logical flow for a cleaning validation process.
Safety and Handling
While Perfluoro(2-methyl-3-pentanone) has a good safety profile, proper handling procedures should always be followed.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety goggles and chemical-resistant gloves (e.g., butyl rubber).[8] |
| Ventilation | Use in a well-ventilated area to avoid inhalation of vapors.[8] |
| Storage | Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep containers tightly closed.[8] |
| Spill Response | In case of a spill, absorb the liquid with an inert material (e.g., sand, earth) and dispose of it in accordance with local regulations.[8] |
| Disposal | Dispose of waste solvent and contaminated materials according to local, state, and federal regulations. |
Conclusion
Perfluoro(2-methyl-3-pentanone) is a versatile and effective solvent for specialized industrial cleaning applications in research and pharmaceutical settings. Its favorable physical, chemical, and safety properties make it a valuable tool for maintaining the cleanliness and integrity of critical equipment and components. The provided protocols offer a starting point for developing and validating cleaning procedures tailored to specific needs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 5. techspray.com [techspray.com]
- 6. Vapor Degreasing 101 | How Does A Vapor Degreaser Work? | Reliance Specialty Products [relspec.com]
- 7. envirotechint.com [envirotechint.com]
- 8. firefox.es [firefox.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Perfluoro(2-methyl-3-pentanone)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of high-purity Perfluoro(2-methyl-3-pentanone).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Perfluoro(2-methyl-3-pentanone)?
A1: There are two main established methods for the synthesis of Perfluoro(2-methyl-3-pentanone):
-
Direct Addition Method: This route involves the reaction of hexafluoropropylene with pentafluoropropionyl fluoride (B91410).[1][2][3]
-
Oxidation and Rearrangement Method: This multi-step process begins with the dimerization of hexafluoropropylene to form its dimers, primarily perfluoro-4-methyl-2-pentene and perfluoro-2-methyl-2-pentene (B72772). The perfluoro-2-methyl-2-pentene isomer is then oxidized to its corresponding epoxide, which subsequently undergoes catalytic rearrangement to yield Perfluoro(2-methyl-3-pentanone).[1][4]
Q2: What are the common impurities encountered in the synthesis of Perfluoro(2-methyl-3-pentanone)?
A2: Common impurities can include unreacted starting materials, isomers of the final product, and byproducts from side reactions. In the multi-step synthesis from perfluoroalkenes, isomeric impurities can arise during the initial isomerization step.[5] Incomplete fluorination or fragmentation can also lead to impurities, particularly in methods like electrochemical fluorination.[5]
Q3: What analytical techniques are recommended for purity assessment?
A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods for determining the purity of Perfluoro(2-methyl-3-pentanone).[6][7] GC can be used to quantify the purity, with one source reporting a purity of 98.7% (GC).[6] GC-MS provides confident identification of the main product and any potential impurities or isomers.[7]
Troubleshooting Guides
Issue 1: Low Conversion Rate in the Catalytic Rearrangement of Perfluoro-2,3-epoxy-2-methyl pentane (B18724)
Question: My catalytic rearrangement of the epoxide intermediate is showing a low conversion rate to the desired Perfluoro(2-methyl-3-pentanone). What factors could be contributing to this, and how can I improve the yield?
Answer: Low conversion rates in this step are often linked to the choice of catalyst, co-catalyst (if any), solvent, and reaction temperature. The selection of fluoride salts and ether compounds as catalysts and co-catalysts, respectively, plays a crucial role.
Troubleshooting Steps:
-
Catalyst and Co-catalyst Selection: The efficiency of the rearrangement is highly dependent on the catalyst system. Different fluoride salts exhibit varying levels of effectiveness. Consider screening different catalysts and co-catalysts.
-
Reaction Temperature: The reaction temperature is a critical parameter. Increasing the temperature can significantly enhance the conversion rate. For instance, in one study, increasing the reaction temperature from 30°C to 50°C raised the conversion rate of perfluoro-2,3-epoxy-2-methyl pentane from 87.4% to 98.3% after 3 hours.[1] A further increase in temperature to 50°C for 1 hour resulted in a 99.2% conversion rate.[1]
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. Diglyme is a commonly used solvent in this reaction.[1][4]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. However, optimizing temperature may allow for shorter reaction times.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Rearrangement of Perfluoro-2,3-epoxy-2-methyl pentane
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Conversion Rate (%) |
| Sodium Fluoride | - | Diglyme | 30 | 3 | 57.9[1] |
| Potassium Fluoride | Sulfolane | Diglyme | 30 | 3 | 65.6[1][4] |
| Cesium Fluoride | Sulfolane | Diglyme | 30 | 3 | 70.1[1][4] |
| Aluminum Fluoride | 15-crown-5 | Diglyme | 30 | 3 | 82.1[4] |
| Sodium Fluoride | 15-crown-5 | Diglyme | 30 | 3 | 83.8[1][4] |
Experimental Protocols
Protocol 1: Synthesis via Direct Addition of Hexafluoropropylene and Pentafluoropropionyl Fluoride
This protocol is based on a method that achieves a high yield and purity.[6]
Materials:
-
Ferric fluoride (0.5 mol)
-
18-crown-6 (B118740) ether (0.1 mol)
-
Anhydrous acetonitrile (B52724)
-
Hexafluoropropylene (1.05 mol)
-
Pentafluoropropionyl fluoride (1 mol)
Equipment:
-
1-liter, 316 autoclave with stirring mechanism
Procedure:
-
Charge the 1-liter, 316 autoclave with 0.5 mol of ferric fluoride and 0.1 mol of 18-crown-6 ether.
-
Evacuate the autoclave to remove air and moisture.
-
Introduce anhydrous acetonitrile into the autoclave.
-
While stirring, rapidly introduce 1.05 mol of hexafluoropropylene and 1 mol of pentafluoropropionyl fluoride.
-
Heat the reaction mixture to 90°C and maintain this temperature for 10 hours.
-
After the reaction is complete, cool the autoclave to 15°C.
-
Allow the mixture to stand for phase separation. The lower layer is the Perfluoro(2-methyl-3-pentanone) product.
-
The reported yield of Perfluoro(2-methyl-3-pentanone) is 98.2% with a purity of 98.7% (GC).[6]
Protocol 2: Synthesis via Catalytic Rearrangement of Perfluoro-2,3-epoxy-2-methyl pentane
This protocol describes the catalytic rearrangement step.[1][4]
Materials:
-
Perfluoro-2,3-epoxy-2-methyl pentane (158 g)
-
Cesium fluoride (7.6 g)
-
Sulfolane (6 g)
-
Diglyme (100 mL)
Equipment:
-
500 mL three-neck flask
-
Reflux condenser
-
Mechanical stirring device
Procedure:
-
To a 500 mL three-neck flask equipped with a reflux condenser and a mechanical stirrer, add 158 g of perfluoro-2,3-epoxy-2-methyl pentane, 7.6 g of cesium fluoride, 6 g of sulfolane, and 100 mL of diglyme.
-
Begin stirring and raise the temperature of the reaction mixture to 30°C.
-
Maintain the reaction at this temperature for 3 hours.
-
Monitor the reaction progress by gas chromatography to determine the conversion rate of the starting epoxide. The reported conversion rate for this specific protocol is 70.1%.[1][4]
Mandatory Visualization
Caption: Synthetic routes to Perfluoro(2-methyl-3-pentanone).
Caption: Troubleshooting low conversion in epoxide rearrangement.
References
- 1. EP2862850A1 - Preparation method for perfluoro-2-methyl-3-pentanone and intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthesis and application of perfluoro-2-methyl-3-pentanone | Semantic Scholar [semanticscholar.org]
- 4. RU2604738C2 - Method of producing perfluoro-2-methyl-3-pentanone and intermediate compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Perfluoro(2-methyl-3-pentanone) synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Experiments with Perfluoro(2-methyl-3-pentanone)
Welcome to the technical support center for Perfluoro(2-methyl-3-pentanone), designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges when using this fluorinated solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Perfluoro(2-methyl-3-pentanone) relevant to its use as a reaction solvent?
A1: Perfluoro(2-methyl-3-pentanone) is a colorless, odorless, and non-flammable liquid with high density and low viscosity. Its highly fluorinated nature imparts unique properties that are critical to consider for chemical synthesis. Due to the strength of the carbon-fluorine bond, it is chemically and thermally stable, making it suitable for a range of reaction temperatures.[1][2] However, its polarity is low, and it is immiscible with many common organic solvents and water, which is a key consideration for reaction setup.[3]
Table 1: Physical and Chemical Properties of Perfluoro(2-methyl-3-pentanone)
| Property | Value | Reference |
| Molecular Formula | C6F12O | [4] |
| Molecular Weight | 316.05 g/mol | [4] |
| Boiling Point | 49.2 °C | [4] |
| Melting Point | -108 °C | [4] |
| Density | 1.6 g/cm³ | [4] |
| Vapor Pressure | 33 kPa at 20 °C | [5] |
| Water Solubility | <0.001 wt% at 25 °C | [6] |
| Chemical Stability | Stable under normal conditions | [5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, and alcohols.[2][6] |
Q2: What types of reactions are best suited for Perfluoro(2-methyl-3-pentanone) as a solvent?
A2: Given its inertness and thermal stability, Perfluoro(2-methyl-3-pentanone) is theoretically suitable for reactions that require a non-participating medium and where reactants and catalysts exhibit sufficient solubility. It can be particularly advantageous for reactions involving fluorinated compounds, as "like dissolves like." It may also be used in biphasic systems where the fluorinated phase can facilitate the separation of catalysts or products.[3]
Q3: How can I determine the solubility of my reactants and catalysts in Perfluoro(2-methyl-3-pentanone)?
Experimental Protocol: Small-Scale Solubility Test
Objective: To determine the approximate solubility of a compound in Perfluoro(2-methyl-3-pentanone) at a given temperature.
Materials:
-
Compound of interest
-
Perfluoro(2-methyl-3-pentanone)
-
Small vial (e.g., 1-2 mL) with a cap
-
Magnetic stirrer and stir bar (optional)
-
Heating/cooling system (if testing solubility at non-ambient temperatures)
Procedure:
-
Add a known volume of Perfluoro(2-methyl-3-pentanone) (e.g., 1 mL) to the vial.
-
Add a small, pre-weighed amount of the compound of interest to the vial.
-
Cap the vial and agitate (e.g., by vortexing or stirring) for a set period (e.g., 10-15 minutes).
-
Visually inspect for undissolved solids.
-
If the solid has dissolved completely, add another pre-weighed amount and repeat step 3.
-
Continue this process until undissolved solid remains, indicating that the solution is saturated.
-
The approximate solubility can be calculated based on the total mass of the compound dissolved in the known volume of the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | Poor Solubility of Reactants/Catalyst: Perfluoro(2-methyl-3-pentanone) is a poor solvent for many non-fluorinated organic compounds.[7] | - Perform a solubility test (see protocol above).- Consider using a co-solvent to create a miscible reaction mixture. However, this may negate some of the benefits of the fluorous solvent.- If applicable, use a phase-transfer catalyst to facilitate reactions between immiscible phases. |
| Catalyst Inactivity: The catalyst may not be soluble or may be poisoned by trace impurities. | - Ensure the catalyst is compatible with fluorinated solvents.- Use a fluorous-tagged catalyst which will have higher solubility in the solvent. | |
| Difficult Product Isolation/Work-up | Formation of a Stable Emulsion: The high density and immiscibility of the solvent can lead to stable emulsions during aqueous work-up. | - Minimize vigorous shaking during extraction.- Add a saturated brine solution to help break the emulsion.- Consider a fluorous solid-phase extraction (F-SPE) for product isolation. |
| Product is Soluble in the Fluorinated Solvent: Difficulty in separating the product from the solvent. | - If the product is non-fluorinated, it may precipitate upon cooling.- Utilize the low boiling point of Perfluoro(2-methyl-3-pentanone) (49.2 °C) for removal by distillation or under reduced pressure.[4] | |
| Inconsistent Reaction Rates | Presence of Water: Trace amounts of water can affect certain sensitive reactions. | - Dry the solvent before use, for example, by passing it through a column of activated alumina (B75360) or molecular sieves.- Perfluoro(2-methyl-3-pentanone) has very low water solubility, making it relatively easy to separate from bulk water.[6] |
Visualizing Workflows and Concepts
To aid in understanding the experimental logic, the following diagrams illustrate key workflows.
Caption: A generalized experimental workflow for conducting a reaction in Perfluoro(2-methyl-3-pentanone).
Caption: A decision-making diagram for troubleshooting common issues in reactions using Perfluoro(2-methyl-3-pentanone).
References
- 1. Determination of the fluorine solubility in various solvents [research.unipd.it]
- 2. agas.com [agas.com]
- 3. Fluorous Solvents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 5. firefox.es [firefox.es]
- 6. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
degradation of Perfluoro(2-methyl-3-pentanone) under high temperature and pressure
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of Perfluoro(2-methyl-3-pentanone) (also known as FK-5-1-12 or by brand names such as Novec™ 1230) under high temperature and pressure conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of Perfluoro(2-methyl-3-pentanone)?
A1: Perfluoro(2-methyl-3-pentanone) is thermally stable under many conditions. No measurable thermal degradation is observed at temperatures below 500°C.[1] One study reported minimal (less than 0.02%) purity change after 120 hours at 230°C in sealed glass ampules containing copper and aluminum coupons.[2] However, decomposition can occur at temperatures greater than 100°C, especially under confinement or in the presence of incompatible materials.[3][4]
Q2: What are the primary hazardous decomposition products I should be aware of?
A2: Under high-temperature conditions, particularly during a fire or when heated under confinement, Perfluoro(2-methyl-3-pentanone) can decompose to form hazardous substances.[3] The primary products include carbon oxides (CO, CO2) and hydrogen fluoride (B91410) (HF).[3][5]
Q3: Can this compound hydrolyze under high pressure and temperature?
A3: While Perfluoro(2-methyl-3-pentanone) can undergo hydrolysis to produce perfluoropropionic acid (PFPrA) and HFC-227ea, this reaction is extremely slow under typical atmospheric and environmental conditions and is not considered a significant degradation pathway compared to photolysis.[1][6] High temperature and pressure in an aqueous environment, especially with a basic pH, could potentially accelerate this process.[1]
Q4: What materials are compatible with Perfluoro(2-methyl-3-pentanone) at high temperatures?
A4: Perfluorocarbons generally exhibit good compatibility with a range of materials. They can be used with iron, copper, and aluminum up to approximately 300°C without significant decomposition.[7] For plastics, compatibility is generally good, though some elastomers and fluoropolymers (like silicone or PTFE) may experience swelling due to absorption of the fluid.[1][7] It is crucial to conduct compatibility tests with your specific materials under experimental conditions.
Troubleshooting Guide for High-Pressure Reactor Experiments
This section addresses common issues encountered during high-temperature, high-pressure degradation studies of Perfluoro(2-methyl-3-pentanone).
Issue 1: Unstable or Rapidly Increasing Pressure in the Reactor
-
Possible Cause 1: Reaction Generating Gaseous Products. The thermal decomposition of the compound generates gaseous byproducts like carbon oxides, leading to pressure buildup.[5][8]
-
Solution: Ensure your reactor is equipped with a properly sized pressure relief valve and that your experimental design accounts for gas generation.[8] Begin experiments with a lower concentration of the compound or a smaller sample volume to characterize the rate of pressure increase.
-
Possible Cause 2: Blocked Outlet or Vent. A clogged outlet line, vent, or pressure relief valve can cause a dangerous pressure accumulation even with slow gas production.[8]
-
Solution: Before heating, ensure all vent paths are clear and operational. Regularly inspect and clean all outlet ports and relief valves as part of your maintenance schedule.[9][10]
-
Possible Cause 3: Thermal Expansion. As the temperature rises in a fixed-volume (isochoric) system, the pressure of the liquid and any headspace gas will increase according to the ideal gas law and vapor pressure principles.[8]
-
Solution: Model the expected pressure increase from thermal expansion before the experiment. Do not fill the reactor completely; leave sufficient headspace to accommodate liquid expansion and vapor pressure increase.
Issue 2: Temperature Fluctuations or Overheating
-
Possible Cause 1: Faulty Temperature Sensor. A malfunctioning or improperly placed thermocouple will provide inaccurate readings, leading to poor temperature control.[11]
-
Solution: Regularly calibrate your temperature sensors. Ensure the sensor probe is correctly positioned to measure the internal reaction temperature and is not accumulating any residue that could insulate it.[11]
-
Possible Cause 2: Inadequate Cooling System. The cooling system may be insufficient to handle an exothermic decomposition or to control the temperature ramp-down effectively.[9][10]
-
Solution: If you observe an uncontrolled temperature increase (a potential runaway reaction), immediately stop heating.[9] Verify that your cooling system is fully operational and appropriately sized for the experimental heat load.[8]
Issue 3: Leaks from Reactor Seals
-
Possible Cause: Seal Degradation or Failure. High temperatures and pressures, combined with the potential for corrosive byproducts like HF, can degrade reactor seals over time.[1][11]
-
Solution: Use seals made from materials chemically resistant to both Perfluoro(2-methyl-3-pentanone) and its potential degradation products. Regularly inspect seals for any signs of wear, scratches, or corrosion and replace them as part of a scheduled maintenance routine.[9] Ensure proper torque and alignment when sealing the reactor.[11]
Issue 4: Corrosion or Pitting of Reactor Components
-
Possible Cause: Formation of Corrosive Byproducts. The generation of hydrogen fluoride (HF) during decomposition can lead to the corrosion of metallic reactor components, especially stainless steel.[1][5]
-
Solution: Consider using reactors constructed from or lined with highly corrosion-resistant alloys (e.g., Hastelloy, Inconel) or lined with PTFE for harsh applications.[9] After each experiment, thoroughly clean the reactor internals with an appropriate solvent (e.g., ethanol, acetone) to remove any residual compounds or corrosive acids.[9]
Data Presentation
Table 1: Physical and Chemical Properties of Perfluoro(2-methyl-3-pentanone)
| Property | Value |
| Chemical Formula | C₆F₁₂O[5] |
| CAS Number | 756-13-8[5] |
| Molecular Weight | 316.04 g/mol |
| Appearance | Colorless transparent liquid[4] |
| Boiling Point | 49.2 °C[12][13] |
| Melting Point | -108 °C[4] |
| Vapor Pressure | 33 kPa (at 20 °C)[4] |
| Relative Density (Water=1) | 1.6[4] |
| Solubility | Insoluble in water[4] |
Table 2: Material Compatibility Summary
| Material Class | Compatibility Notes |
| Metals | Good compatibility with iron, copper, and aluminum up to ~300°C.[7] |
| Plastics & Elastomers | Generally good compatibility.[7] Some elastomers may absorb the fluid, leading to swelling and weight increase.[1] |
| Glass | No effect on glass at high temperatures.[7] |
Experimental Protocols
Protocol: High-Temperature Degradation Study in a Batch Reactor
This protocol outlines a general procedure for studying the thermal degradation of Perfluoro(2-methyl-3-pentanone).
1. Apparatus and Materials:
-
High-pressure, high-temperature batch reactor (e.g., stainless steel, Hastelloy) equipped with a magnetic stirrer, pressure transducer, thermocouple, pressure relief valve, and sampling valve.[9]
-
Heating system (e.g., mantle, furnace) with a programmable temperature controller.[14]
-
Cooling system (e.g., cooling coil, external water bath).[8]
-
Perfluoro(2-methyl-3-pentanone) (99%+ purity).
-
Inert gas for purging (e.g., Argon, Nitrogen).
-
Analytical instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR)).
2. Experimental Procedure:
-
Preparation:
-
Thoroughly clean and dry the reactor vessel and all internal components to remove any contaminants.[9]
-
Inspect all seals and gaskets; replace if necessary.
-
Assemble the reactor and perform a leak test by pressurizing with an inert gas to 1.5x the intended maximum operating pressure.
-
-
Charging the Reactor:
-
Depressurize the reactor and purge with an inert gas to remove air and moisture.
-
Carefully add a known quantity of Perfluoro(2-methyl-3-pentanone) to the reactor. Do not exceed 50-75% of the reactor volume.
-
Seal the reactor according to the manufacturer's specifications.
-
-
Running the Experiment:
-
Begin stirring at a constant rate.
-
Start the data logging system to record temperature and pressure.
-
Program the temperature controller to heat the reactor to the desired setpoint at a controlled rate.
-
Hold the reactor at the setpoint temperature and pressure for the desired reaction time. Monitor pressure readings closely for any signs of unexpected decomposition.[9]
-
-
Shutdown and Sampling:
-
After the specified time, turn off the heater and begin the cooling process.
-
Once the reactor has cooled to a safe temperature (e.g., < 40°C), collect a sample from the gas phase and/or liquid phase through the sampling valve for analysis.
-
Carefully and slowly vent the remaining pressure from the reactor in a fume hood.
-
Disassemble and thoroughly clean the reactor.[9]
-
3. Analytical Methods:
-
Gas Phase Analysis: Use GC-MS to identify and quantify volatile degradation products.
-
Liquid Phase Analysis: Analyze the remaining liquid using techniques like ¹⁹F NMR or GC-MS to determine the extent of degradation and identify non-volatile products.
-
Corrosion Analysis: Visually inspect the reactor internals for any signs of corrosion or pitting.
Visualizations
Caption: Experimental workflow for a high-pressure degradation study.
Caption: Simplified thermal degradation pathway for Perfluoro(2-methyl-3-pentanone).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. firefox.es [firefox.es]
- 5. agas.com [agas.com]
- 6. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. f2chemicals.com [f2chemicals.com]
- 8. What Causes High Pressure In A Reactor? The 6 Key Drivers And Safety Risks - Kintek Solution [kindle-tech.com]
- 9. njhjchem.com [njhjchem.com]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. Troubleshooting methods for reactors - Knowledge [superbheating.com]
- 12. An Experimental Study on the Transportation Characteristics of Perfluoro(2-methyl-3-pentanone) in a Straight Pipe [mdpi.com]
- 13. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 14. High temperature experimental kinetics | KTH [mse.kth.se]
improving the efficiency of Perfluoro(2-methyl-3-pentanone) as a heat transfer fluid
Technical Support Center: Perfluoro(2-methyl-3-pentanone) Heat Transfer Fluid
This guide provides researchers, scientists, and drug development professionals with essential information for . It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Perfluoro(2-methyl-3-pentanone) and why is it used as a heat transfer fluid?
Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula C6F12O, is a clear, colorless, and nearly odorless liquid.[1][2] It is often sold under trade names like Novec™ 1230 or FK-5-1-12.[1][2][3] It is used as a heat transfer fluid, particularly for cooling electronics, due to its excellent dielectric properties, wide liquid range, and favorable environmental profile.[2][3][4] Key environmental advantages include a zero ozone depletion potential (ODP) and a global warming potential (GWP) of approximately 1.[2][4] Its low boiling point makes it highly suitable for two-phase immersion cooling systems where it removes heat through evaporation.[2]
Q2: What are the key thermophysical properties of this fluid?
The efficiency of a heat transfer fluid is determined by its physical properties. Key properties for Perfluoro(2-methyl-3-pentanone) are summarized in the data section of this guide. It has a relatively low boiling point (49 °C), a low freezing point (-108 °C), and a thermal conductivity of 0.059 W/m-K at standard conditions.[1][2]
Q3: What is the recommended operating temperature range?
Given its freezing point of -108 °C and boiling point of 49 °C, the fluid is effective for low-temperature applications.[1][2] It is particularly efficient in two-phase cooling systems that leverage its low boiling point for evaporative cooling.[2] For single-phase liquid cooling, it is typically used well below its boiling point to avoid phase change within the system.
Q4: Is Perfluoro(2-methyl-3-pentanone) compatible with standard laboratory materials?
Perfluoro(2-methyl-3-pentanone) is compatible with most metals (e.g., stainless steel, aluminum, copper) and many plastics and elastomers commonly found in laboratory and industrial equipment. However, it is crucial to avoid contact with strong alkalis, amines, and alcohols, as these can cause decomposition or other chemical reactions.[4][5] Always conduct specific compatibility tests with your materials under operational conditions before long-term use.
Q5: What are the primary safety and handling considerations?
While transported as a non-hazardous chemical, proper handling is essential.[4]
-
Ventilation: Always handle the fluid in a well-ventilated area to avoid vapor inhalation.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles and appropriate chemical-resistant gloves (e.g., butyl rubber) to prevent eye and skin contact.[5][6]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and incompatible materials.[5] Keep containers tightly sealed.[5]
-
Spills: In case of a spill, absorb the material with an inert absorbent (like dry sand) and dispose of it according to local regulations.[5]
Troubleshooting Guide
Issue: The heat transfer rate is lower than expected.
-
Possible Cause 1: Dissolved Gases. Entrained or dissolved gases (like air) in the fluid can significantly reduce thermal efficiency and create "hot spots" in the system.
-
Possible Cause 2: Moisture Contamination. Water contamination can alter the fluid's thermophysical properties and potentially lead to corrosion within the system.[9]
-
Solution: Ensure the system is thoroughly dry before introducing the fluid. Handle the fluid in a low-humidity environment to prevent moisture absorption.
-
-
Possible Cause 3: Incorrect Flow Rate. The efficiency of heat transfer is highly dependent on the fluid's flow rate.
-
Solution: Verify that the system's pump is operating correctly and that the flow rate is within the optimal range determined for your specific setup. Increasing the flow rate can sometimes improve performance, but this may also increase pressure drop.[10]
-
Issue: Fluid appears discolored or shows signs of degradation.
-
Possible Cause 1: Material Incompatibility. Contact with incompatible materials, such as certain plastics, elastomers, or chemicals like strong alkalis, can cause the fluid to decompose.[4][5]
-
Solution: Immediately shut down the system. Identify and replace the incompatible components. Flush the system and refill with fresh, clean fluid.
-
-
Possible Cause 2: Thermal Decomposition. Although stable under normal operating conditions, exposure to extremely high temperatures (well above its recommended use) can cause decomposition.
-
Solution: Ensure that no part of your system exceeds the fluid's maximum operating temperature. Check for localized "hot spots" from heating elements.
-
Issue: System pressure is unstable or fluctuating.
-
Possible Cause 1: Vapor Pockets (Cavitation). If the fluid temperature approaches its boiling point (49 °C) in a low-pressure area of the system (like the pump inlet), it can flash into vapor, causing pressure fluctuations and reducing flow.
-
Solution: Ensure the system's operating pressure is sufficient to keep the fluid in its liquid state. Check for and eliminate any unnecessary flow restrictions.
-
-
Possible Cause 2: System Leak. A leak will cause a loss of fluid and a drop in system pressure.
-
Solution: Carefully inspect the entire system for any signs of leakage at fittings, seals, and joints.
-
Experimental Protocols
Protocol 1: Preparation of Nanoparticle-Enhanced Perfluoro(2-methyl-3-pentanone)
This protocol describes a method for improving the thermal conductivity of the fluid by creating a nanofluid. Adding nanoparticles can enhance the thermal properties of base fluids.[11][12][13]
Objective: To create a stable suspension of nanoparticles in Perfluoro(2-methyl-3-pentanone) to increase its thermal conductivity.
Materials:
-
Perfluoro(2-methyl-3-pentanone)
-
Nanoparticles (e.g., Al₂O₃, TiO₂, or copper oxide nanoparticles, typically <50 nm diameter)
-
Ultrasonic bath or probe sonicator
-
Precision balance
-
Glass beakers or flasks
Methodology:
-
Calculation: Determine the mass of nanoparticles required to achieve the desired weight percentage (wt%) or volume concentration. Start with low concentrations (e.g., 0.1% to 1.0 wt%).
-
Weighing: Using a precision balance, accurately weigh the calculated amount of nanoparticles.
-
Dispersion:
-
Measure the required volume of Perfluoro(2-methyl-3-pentanone) and place it in a suitable beaker.
-
Slowly add the weighed nanoparticles to the fluid while stirring gently with a magnetic stirrer.
-
Place the beaker in an ultrasonic bath or use a probe sonicator to disperse the nanoparticles.[13] Sonicate for 1-2 hours. Sonication helps break down agglomerates and promotes a uniform suspension.
-
-
Stability Assessment:
-
Allow the prepared nanofluid to sit undisturbed for 24-48 hours.
-
Visually inspect for any signs of nanoparticle sedimentation. A stable nanofluid should remain a homogenous suspension.
-
-
Characterization (Optional but Recommended):
-
Measure the thermal conductivity of the nanofluid using a transient hot-wire apparatus or similar instrument to quantify the enhancement.
-
Measure the viscosity to understand how the nanoparticles have affected the fluid's flow characteristics.
-
Protocol 2: Degassing Fluid using Freeze-Pump-Thaw Method
This protocol is one of the most effective laboratory methods for removing dissolved gases from organic solvents.[8]
Objective: To remove dissolved atmospheric gases from Perfluoro(2-methyl-3-pentanone).
Materials:
-
Schlenk flask
-
High-vacuum pump
-
Dewar flask
-
Liquid nitrogen
-
Inert gas source (e.g., Argon or Nitrogen)
Methodology:
-
Filling: Pour the Perfluoro(2-methyl-3-pentanone) into a Schlenk flask, filling it to no more than half its capacity.
-
Freezing: Place the Schlenk flask in a Dewar filled with liquid nitrogen. Swirl the flask gently to freeze the fluid in a thin layer on the flask walls. Wait until the fluid is completely frozen solid.[7]
-
Pumping (Evacuation): Once frozen, connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace above the frozen solvent for several minutes. This removes the gases that were previously dissolved in the liquid.[7]
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and allow the frozen fluid to thaw completely at room temperature. You may observe gas bubbles forming as the solid melts, which is the dissolved gas coming out of solution.[7]
-
Repetition: Repeat the entire freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved gases.[8]
-
Backfilling: After the final thaw cycle, backfill the Schlenk flask with an inert gas (like Argon or Nitrogen) to prevent air from re-dissolving into the degassed fluid. The fluid is now ready for use.
Quantitative Data Summary
Table 1: Thermophysical Properties of Perfluoro(2-methyl-3-pentanone) at 25 °C
| Property | Value | Unit |
| Chemical Formula | C₆F₁₂O | - |
| Molar Mass | 316.046 | g·mol⁻¹ |
| Density | 1600 - 1610 | kg/m ³ |
| Boiling Point | 49 | °C |
| Melting Point | -108 | °C |
| Thermal Conductivity | 0.059 | W/m-K |
| Specific Heat | 1.013 | kJ/kg·°C |
| Viscosity | 0.64 | cP |
| Vapor Pressure | 40.4 | kPa |
(Data sourced from multiple references)[1][2][4]
Table 2: Illustrative Thermal Conductivity Enhancement with Nanoparticle Additives
This table provides representative data on the potential for thermal conductivity enhancement based on studies of nanofluids. Actual results will vary based on nanoparticle type, size, concentration, and dispersion quality.
| Nanoparticle Type | Base Fluid Example | Concentration (wt%) | Approx. Thermal Conductivity Increase |
| Aluminum Oxide (Al₂O₃) | Paraffin | 3% | ~18% |
| Titanium Dioxide (TiO₂) | Paraffin | 5% | ~10% |
| Copper Oxide (CuO) | Paraffin | 1% | ~42% |
| Titania/Silica Hybrid | Water | 1% (0.5% + 0.5%) | ~37% |
(Data is illustrative, based on general findings for various base fluids)[13][14]
Diagrams
Below are diagrams illustrating key workflows for troubleshooting and experimentation.
Caption: Troubleshooting workflow for low heat transfer efficiency.
Caption: Experimental workflow for nanofluid preparation and analysis.
References
- 1. gfi-aegis.com [gfi-aegis.com]
- 2. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement [fluorochemie.com]
- 5. firefox.es [firefox.es]
- 6. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 7. Degassing - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
- 9. hydrogroup.biz [hydrogroup.biz]
- 10. mdpi.com [mdpi.com]
- 11. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 12. Increased Thermal Conductivity in Metal-Organic Heat Carrier Nanofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Environmental Impact of Perfluoro(2-methyl-3-pentanone) Disposal
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing and mitigating the environmental impact of Perfluoro(2-methyl-3-pentanone) disposal. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with the disposal of Perfluoro(2-methyl-3-pentanone)?
A1: While Perfluoro(2-methyl-3-pentanone) has zero Ozone Depletion Potential (ODP) and a low Global Warming Potential (GWP) of 1, the primary environmental concerns are its classification as harmful to aquatic life with long-lasting effects and its potential to degrade into persistent secondary products.[1][2][3][4][5][6][7] Its atmospheric degradation via sunlight (photolysis) can lead to the formation of Trifluoroacetic acid (TFA), a persistent perfluoroalkyl substance (PFAS).[5][8]
Q2: What are the approved disposal methods for Perfluoro(2-methyl-3-pentanone)?
A2: The recommended disposal method is to treat it as hazardous waste in accordance with local, state, and federal regulations.[1][2][3][9] The U.S. Environmental Protection Agency (EPA) outlines three primary methods for PFAS disposal: thermal destruction (incineration), secure landfilling, and deep well injection for liquid wastes.[8][9] Always consult your institution's environmental health and safety (EHS) office and the manufacturer for specific guidance.[9]
Q3: Can I dispose of small quantities of Perfluoro(2-methyl-3-pentanone) down the drain?
A3: No. You must avoid releasing Perfluoro(2-methyl-3-pentanone) into the environment, which includes sewers and waterways.[1][2][3][4] It is harmful to aquatic life.[1][2][3][4][5][6][7] Spills must be prevented from entering drains.[3]
Q4: Is atmospheric release a viable disposal method?
A4: No, intentional atmospheric release is not an acceptable disposal method. While the substance does degrade in the atmosphere, this process contributes to the formation of other persistent fluorinated compounds.[5][7][10] The atmospheric lifetime is estimated to be between 4 and 15 days.[5][7]
Troubleshooting Disposal and Degradation Experiments
Q1: I am considering high-temperature incineration for disposal. What are the critical parameters and potential risks?
A1: High-temperature incineration can be an effective destruction method for perfluorinated compounds, but it requires specific conditions and carries risks if not performed correctly.
-
Critical Parameters:
-
Temperature: Temperatures should exceed 900°C, with many studies indicating 1000°C or higher is necessary for effective destruction.[9]
-
Residence Time: A gas residence time of at least 2 seconds is recommended to ensure complete breakdown of the carbon-fluorine bonds.[10]
-
Emission Control: The facility must have advanced emission control systems, such as scrubbers, to capture harmful byproducts like hydrogen fluoride (B91410) (HF).[9]
-
-
Potential Risks:
-
Incomplete Combustion: Improper incineration can lead to the formation of smaller, volatile organofluorine compounds, known as products of incomplete combustion (PICs), which may be released into the atmosphere.[3][9]
-
Facility Capability: Not all hazardous waste incinerators are equipped to handle fluorinated waste effectively. It is crucial to use a licensed and compliant facility.[9][11] There is ongoing debate about whether commercial incinerators can guarantee complete destruction without releasing harmful emissions.[11]
-
Q2: My photolysis experiment is showing a slow degradation rate for Perfluoro(2-methyl-3-pentanone). What factors could be influencing this?
A2: The photolysis rate of this compound is influenced by several factors.
-
Wavelength and Intensity of Light Source: The compound absorbs UV light in the 290-400 nm range.[12] Ensure your light source (e.g., solar simulator, mercury vapor lamp) has significant output in this range.[13] The degradation rate is directly related to the light intensity (actinic flux).
-
Presence of Oxygen: Some studies on related fluorinated ketones have shown that the absence of oxygen can increase the photolysis rate.[6] Consider if the experimental atmosphere is a contributing factor.
-
Quantum Yield: Perfluoro(2-methyl-3-pentanone) has a relatively low effective quantum yield of photolysis (approximately 0.043), meaning that only a fraction of the absorbed photons result in a chemical transformation.[12] This inherently limits the maximum degradation rate.
Data Presentation
Table 1: Degradation Parameters for Perfluoro(2-methyl-3-pentanone)
| Parameter | Value | Conditions / Notes | Source |
| Photolysis | |||
| Atmospheric Lifetime | 4 - 15 days | Dependent on latitude and time of year. | [5][7] |
| Photolysis Rate Constant (J) | (6.4 ± 0.3) x 10⁻⁶ s⁻¹ | Measured under natural sunlight in Valencia, Spain. | [12] |
| Effective Quantum Yield | 0.043 ± 0.011 | Over wavelength range 290-400 nm. | [12] |
| Incineration | |||
| Recommended Temperature | > 900°C | To ensure breakdown of C-F bonds. | [9] |
| Studied Temperature | 1000°C | In laboratory-scale studies of related fluoropolymers. | [10] |
| Studied Residence Time | 2 seconds | In laboratory-scale studies of related fluoropolymers. | [10] |
Experimental Protocols
Methodology 1: Principles of Laboratory-Scale Aqueous Photolysis
This protocol outlines the guiding principles for a laboratory experiment to study the photolysis of Perfluoro(2-methyl-3-pentanone) in an aqueous solution. This is a model protocol and must be adapted to your specific equipment and institutional safety requirements.
-
Preparation of Solution:
-
Prepare a dilute aqueous solution of Perfluoro(2-methyl-3-pentanone). Due to its low water solubility, a co-solvent such as acetonitrile (B52724) may be necessary. The final concentration should be accurately determined using an appropriate analytical standard.
-
-
Reactor Setup:
-
Use a photolysis reactor made of quartz or other UV-transparent material.
-
The reactor should be sealed to prevent the evaporation of the volatile compound.
-
Include a magnetic stirrer to ensure the solution remains homogeneous.
-
The light source (e.g., a medium-pressure mercury lamp or a solar simulator) should be positioned to provide uniform irradiation to the solution. The spectral output of the lamp should be characterized.
-
-
Experimental Procedure:
-
Place the reactor in a temperature-controlled chamber to maintain a constant temperature.
-
Before irradiation, take a "time zero" sample to determine the initial concentration.
-
Commence irradiation. At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the solution for analysis.
-
Run a parallel "dark" control experiment where an identical solution is kept under the same conditions but without irradiation to account for any non-photolytic degradation.
-
-
Analysis:
-
Analyze the concentration of Perfluoro(2-methyl-3-pentanone) in each sample. This is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor for the formation of degradation products, such as perfluoropropionic acid (PFPrA), using LC-MS.
-
Calculate the degradation rate constant from the concentration versus time data.
-
Methodology 2: Guiding Principles for Thermal Decomposition Evaluation
This guide describes key considerations for evaluating the thermal decomposition of Perfluoro(2-methyl-3-pentanone) and should be conducted in specialized facilities.
-
Facility Requirements:
-
All thermal decomposition studies must be performed in a licensed hazardous waste incinerator or a specialized laboratory-scale reactor designed for high temperatures and corrosive gases.[9]
-
The system must be equipped with a robust off-gas treatment system (e.g., alkaline scrubbers) to neutralize acidic gases like hydrogen fluoride (HF) that will be produced.
-
-
Experimental Setup (Conceptual):
-
A tube furnace capable of reaching and maintaining temperatures above 1000°C is required.
-
A controlled flow of the substance, typically vaporized in a carrier gas (e.g., air or nitrogen), is introduced into the hot zone of the furnace.
-
The residence time in the hot zone is controlled by the flow rate and the furnace dimensions.
-
-
Procedure and Analysis:
-
The system is brought to the target temperature (e.g., 1000°C).
-
The flow of the compound is initiated.
-
The effluent gas is passed through the scrubbing system.
-
Samples of the effluent gas are collected before and after the scrubber using appropriate sorbent traps or gas sampling bags.
-
Analysis of the collected gas is performed using GC-MS to determine the destruction and removal efficiency (DRE) and to identify any products of incomplete combustion (PICs).[3][9]
-
Visualizations
References
- 1. gore-tex.com [gore-tex.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. epa.gov [epa.gov]
- 4. Photolysis study of fluorinated ketones under natural sunlight conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. rivm.nl [rivm.nl]
- 6. Photolysis study of fluorinated ketones under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. cswab.org [cswab.org]
- 11. reginfo.gov [reginfo.gov]
- 12. Photolysis study of perfluoro-2-methyl-3-pentanone under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Perfluoro(2-methyl-3-pentanone)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when using Perfluoro(2-methyl-3-pentanone) in experimental applications.
Section 1: Troubleshooting Guides
Issue 1: My compound is insoluble or has very low solubility in Perfluoro(2-methyl-3-pentanone).
Initial Assessment:
Before attempting to enhance solubility, it is crucial to quantify the baseline solubility of your compound in Perfluoro(2-methyl-3-pentanone).
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the solid compound to a known volume of Perfluoro(2-methyl-3-pentanone) in a sealed, inert container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand, permitting undissolved solid to settle.
-
Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation is recommended.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The resulting concentration represents the equilibrium solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing insolubility.
Solubility Enhancement Strategies:
-
Co-solvent Systems: Introducing a miscible co-solvent can significantly alter the polarity of the solvent system, enhancing the solubility of the target compound. Hydrofluoroethers (HFEs) are a class of solvents that can be blended with Perfluoro(2-methyl-3-pentanone) to modify its solvent properties while maintaining non-flammable characteristics.[1]
-
Emulsification (for immiscible liquids): If you are trying to mix Perfluoro(2-methyl-3-pentanone) with an immiscible liquid (like water or most hydrocarbon-based oils), creating an emulsion is the most effective approach. This involves using a surfactant to stabilize droplets of one liquid dispersed within the other.
Issue 2: How do I create a stable emulsion with Perfluoro(2-methyl-3-pentanone)?
Key Challenge: Perfluorinated liquids like Perfluoro(2-methyl-3-pentanone) are both hydrophobic (water-repelling) and lipophobic (oil-repelling), making standard surfactants ineffective.
Recommended Solution: Utilize specialized fluorosurfactants. Non-ionic block copolymers composed of a perfluorinated polyether (PFPE) block and a polyethylene (B3416737) glycol (PEG) block have been shown to be highly effective at stabilizing water-in-fluorocarbon emulsions.[2][3][4] The PFPE tail is soluble in the fluorinated phase, while the PEG head is soluble in the aqueous phase, creating a stable interface between the two liquids.
Experimental Protocol: Preparation of a Water-in-Perfluoro(2-methyl-3-pentanone) Emulsion
-
Surfactant Preparation: Dissolve the PFPE-PEG block copolymer surfactant in Perfluoro(2-methyl-3-pentanone) at the desired concentration (e.g., 1-5% w/w). Gentle agitation or sonication may be required to ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare the aqueous solution containing your compound of interest.
-
Emulsification:
-
For macroemulsions, slowly add the aqueous phase to the Perfluoro(2-methyl-3-pentanone)/surfactant solution while vigorously stirring or vortexing.
-
For microemulsions or more uniform droplet sizes, use a microfluidic device or a high-shear homogenizer.
-
-
Stability Assessment: Observe the emulsion over time for signs of phase separation (creaming or coalescence). For quantitative analysis, techniques like dynamic light scattering (DLS) can be used to measure droplet size distribution and monitor changes over time.
Emulsification Workflow Diagram:
Caption: Workflow for creating a stable emulsion.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of Perfluoro(2-methyl-3-pentanone)?
A1: Perfluoro(2-methyl-3-pentanone) is a highly fluorinated, non-polar solvent. Its solubility characteristics are as follows:
-
Soluble in: Chloroform.[5]
-
Sparingly soluble in: Methanol.[5]
-
Insoluble/Immiscible in: Water.[6] It is also generally immiscible with hydrocarbon oils.
Q2: Can I use standard laboratory solvents as co-solvents with Perfluoro(2-methyl-3-pentanone)?
A2: Miscibility with standard organic solvents is limited. It is crucial to perform miscibility tests before preparing a co-solvent system. Hydrofluoroethers (HFEs) are a class of compounds that are more likely to be miscible with Perfluoro(2-methyl-3-pentanone) and can be used to create solvent blends with tailored properties.[1][7]
Q3: What type of surfactants should I use to create an emulsion with Perfluoro(2-methyl-3-pentanone)?
A3: Conventional hydrocarbon-based surfactants are generally ineffective. You should use fluorosurfactants. Specifically, non-ionic block copolymers of perfluorinated polyethers (PFPE) and polyethylene glycol (PEG) are highly recommended for creating stable water-in-fluorocarbon emulsions.[2][3][4]
Q4: Are there any safety considerations when working with Perfluoro(2-methyl-3-pentanone) and its formulations?
A4: Yes. While Perfluoro(2-methyl-3-pentanone) has low toxicity, it is important to handle it in a well-ventilated area.[6] When preparing emulsions, be aware of the properties of all components, including the surfactant and any dissolved solutes. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Section 3: Data Tables
Table 1: Physical and Chemical Properties of Perfluoro(2-methyl-3-pentanone)
| Property | Value | Reference |
| Chemical Formula | C6F12O | [8] |
| Molecular Weight | 316.04 g/mol | [8] |
| Boiling Point | 49.2 °C | [9] |
| Density | 1.60 g/cm³ (at 25°C) | [8] |
| Vapor Pressure | 0.404 bar (at 25°C) | [9] |
| Water Solubility | <0.001 % by wt. | [9] |
Table 2: Qualitative Solubility of Perfluoro(2-methyl-3-pentanone)
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [5] |
| Methanol | Sparingly Soluble | [5] |
| Water | Insoluble | [6] |
| Hydrocarbon Oils | Generally Immiscible | [10] |
Table 3: Recommended Surfactants for Water-in-Perfluoro(2-methyl-3-pentanone) Emulsions
| Surfactant Type | Description | Key Advantage | Reference |
| PFPE-PEG Block Copolymers | Non-ionic surfactants with a fluorinated tail and a hydrophilic head. | High biocompatibility and ability to form stable emulsions. | [2][3][4] |
References
- 1. lsschemicals.com [lsschemicals.com]
- 2. Biocompatible surfactants for water-in-fluorocarbon emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biocompatible surfactants for water-in-fluorocarbon emulsions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. chemwells.com [chemwells.com]
- 6. firefox.es [firefox.es]
- 7. solvents.net.au [solvents.net.au]
- 8. gfi-aegis.com [gfi-aegis.com]
- 9. Novec 1230 Fire Protection Fluid [novecsystems.com]
- 10. ideaconnection.com [ideaconnection.com]
reducing the formation of toxic byproducts during Perfluoro(2-methyl-3-pentanone) decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoro(2-methyl-3-pentanone) (also known as C6F12O, FK-5-1-12, or Novec™ 1230). The focus of this guide is to minimize the formation of toxic byproducts during its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts formed during the decomposition of Perfluoro(2-methyl-3-pentanone)?
A1: The primary toxic byproducts of concern during the thermal decomposition of Perfluoro(2-methyl-3-pentanone) are hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF2)[1]. In the presence of moisture, carbonyl fluoride can further hydrolyze to form additional hydrogen fluoride and carbon dioxide.
Q2: What factors can induce the decomposition of Perfluoro(2-methyl-3-pentanone) in a laboratory setting?
A2: Decomposition can be initiated by several factors:
-
High Temperatures: Elevated temperatures, such as those from direct heating or in the event of a fire, are a primary cause of thermal decomposition.
-
Ultraviolet (UV) Radiation: Photolysis, or decomposition due to UV light, can also occur and is a significant degradation pathway in the atmosphere[2][3]. While less common as a primary decomposition source in controlled laboratory experiments, it should be considered if UV sources are used.
-
Presence of Oxygen: The presence of oxygen can promote the thermal decomposition of Perfluoro(2-methyl-3-pentanone).
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as it can lead to decomposition[4][5].
Q3: Does water affect the decomposition of Perfluoro(2-methyl-3-pentanone)?
A3: Yes, water can play a role in the decomposition chemistry. While thermal decomposition is the primary concern for generating acutely toxic byproducts, the presence of water can lead to the hydrolysis of Perfluoro(2-methyl-3-pentanone) to form perfluoropropionic acid (PFPrA) and 2H-heptafluoropropane (HFC-227ea)[2][3]. This hydrolysis process is generally slow under ambient conditions but can be accelerated in alkaline environments[2].
Q4: What are the other, non-toxic byproducts that can be formed?
A4: Besides HF and COF2, the thermal decomposition of Perfluoro(2-methyl-3-pentanone) can produce a range of other perfluorinated compounds. In studies involving C6F12O/O2/CO2 gas mixtures, the following byproducts have been identified: CF4, C2F6, C3F6, C3F8, C4F10, C5F12, and C6F14.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the heating of Perfluoro(2-methyl-3-pentanone).
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in a sealed reaction vessel. | Thermal decomposition of Perfluoro(2-methyl-3-pentanone) is occurring, leading to the formation of gaseous byproducts. | 1. Immediately and safely cool the reaction vessel. 2. Vent the vessel in a fume hood or to a suitable trapping system. 3. Re-evaluate the experimental temperature and reduce it if possible. 4. Ensure the absence of incompatible materials or catalysts. |
| Corrosion observed on stainless steel or glass components of the experimental setup. | Formation of acidic byproducts, primarily hydrogen fluoride (HF), which is highly corrosive. | 1. Thoroughly inspect all components for signs of corrosion before and after each experiment. 2. Consider using more resistant materials for wetted parts, such as certain alloys or fluoropolymers, if compatible with the experiment. 3. Implement a trapping system for acidic gases at the outlet of your apparatus. |
| Detection of unexpected peaks during analytical measurements (e.g., GC-MS). | Decomposition of Perfluoro(2-methyl-3-pentanone) into various smaller perfluorinated compounds. | 1. Analyze a standard of the starting material to confirm its purity. 2. Compare the observed mass spectra with literature data for known decomposition products. 3. Lower the temperature of the experiment to determine if the formation of these peaks is reduced. |
| Foul or sharp odor emanating from the experimental setup. | This could indicate a leak and the release of toxic byproducts such as HF or COF2. | 1. Immediately ensure the area is well-ventilated and evacuate if necessary. 2. Work exclusively within a certified chemical fume hood. 3. Check all connections and seals in your experimental setup for leaks using an appropriate leak detection method. 4. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. |
Data Presentation
Table 1: Major Decomposition Byproducts of Perfluoro(2-methyl-3-pentanone)
| Byproduct | Chemical Formula | Primary Hazard |
| Hydrogen Fluoride | HF | Highly toxic and corrosive |
| Carbonyl Fluoride | COF2 | Toxic and reacts with water to form HF |
| Perfluoropropionic Acid | C2F5COOH | Corrosive |
| Various Perfluorocarbons | CxFy | Generally of lower toxicity but may have high global warming potential |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation in Laboratory Heating Experiments
-
Material Compatibility:
-
Inert Atmosphere:
-
Whenever possible, conduct heating experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote decomposition.
-
-
Temperature Control:
-
Utilize a calibrated and stable temperature control system (e.g., a PID controller with a thermocouple placed in close proximity to the sample).
-
Heat the sample to the lowest possible temperature required for the experiment to minimize the rate of decomposition.
-
-
Ventilation and Trapping:
-
All experiments involving the heating of Perfluoro(2-methyl-3-pentanone) must be performed in a certified chemical fume hood.
-
The outlet of the experimental apparatus should be connected to a trapping system to neutralize acidic byproducts. A common method involves bubbling the effluent gas through a solution of a weak base, such as sodium bicarbonate, or a calcium-based solution to precipitate fluoride ions.
-
Protocol 2: Analysis of Decomposition Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Collection:
-
Gaseous samples can be collected from the headspace of the reaction vessel using a gas-tight syringe or by flowing the effluent gas into a sample bag.
-
Liquid samples can be diluted in a suitable solvent that does not co-elute with the analytes of interest.
-
-
GC-MS Instrumentation and Parameters (General Guidance):
-
Injector: Use a split/splitless inlet. The injector temperature should be optimized to ensure volatilization of the analytes without causing further decomposition.
-
Column: A column suitable for the separation of volatile fluorinated compounds should be used (e.g., a low to mid-polarity column).
-
Oven Program: The temperature program should be developed to achieve good separation of the expected byproducts. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected fragments of Perfluoro(2-methyl-3-pentanone) and its decomposition products.
-
Identification: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and, when possible, by running authentic standards.
-
Visualizations
Caption: Simplified pathways of Perfluoro(2-methyl-3-pentanone) decomposition.
Caption: Workflow for controlled heating experiments to reduce byproduct formation.
References
purification methods for Perfluoro(2-methyl-3-pentanone) after experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Perfluoro(2-methyl-3-pentanone) (also known as Novec™ 7100 or FK-5-1-12) after experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in used Perfluoro(2-methyl-3-pentanone)?
A1: After experimental use, Perfluoro(2-methyl-3-pentanone) can become contaminated with various impurities depending on the application. The most common impurities are acidic degradation products formed through hydrolysis or photolysis. These include:
Other potential contaminants can include dissolved chemicals from the experiment, water, and particulate matter.
Q2: Why is it important to purify used Perfluoro(2-methyl-3-pentanone)?
A2: Purification of used Perfluoro(2-methyl-3-pentanone) is crucial for several reasons:
-
Experimental Accuracy: Impurities can interfere with subsequent experiments, leading to inaccurate and unreliable results.
-
Equipment Integrity: Acidic impurities can be corrosive to metallic components of your experimental setup.
-
Cost-Effectiveness: Perfluoro(2-methyl-3-pentanone) is a specialty solvent. Recycling and reusing it through purification can lead to significant cost savings.
-
Environmental Responsibility: Proper purification and reuse minimize chemical waste and the environmental impact associated with the disposal of fluorinated compounds.
Q3: What are the primary methods for purifying Perfluoro(2-methyl-3-pentanone)?
A3: The primary methods for purifying Perfluoro(2-methyl-3-pentanone) target the removal of acidic impurities, water, and other contaminants. The most effective techniques are:
-
Fractional Distillation: This method separates liquids based on their boiling points. It is highly effective for separating the solvent from less volatile or more volatile impurities.
-
Neutralization and Washing: This involves washing the solvent with a weak aqueous base to neutralize and remove acidic impurities, followed by washing with deionized water to remove the base and any salts formed.
-
Adsorption: Using adsorbents like activated alumina (B75360) can effectively remove polar impurities, including water and acidic degradation products.
These methods can be used individually or in combination for optimal purity.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of Perfluoro(2-methyl-3-pentanone).
Problem 1: Incomplete Removal of Acidic Impurities
Symptoms:
-
The purified solvent still has a low pH.
-
Corrosion is observed in equipment during subsequent use.
-
Analytical tests (e.g., titration, pH measurement of a water extract) indicate the presence of acids.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Neutralization | The amount or concentration of the weak base used for washing was inadequate to neutralize all acidic impurities. Increase the volume or concentration of the weak base solution (e.g., 5% sodium bicarbonate solution) and repeat the washing step. Ensure thorough mixing to maximize contact between the solvent and the aqueous phase. |
| Inefficient Phase Separation | Poor separation of the aqueous and organic layers during washing can lead to residual acidic solution in the purified solvent. Allow sufficient time for the layers to separate completely. If emulsions form, gentle centrifugation may be necessary to break them. |
| Hydrolysis During Storage | If the purified solvent is stored with residual water, further hydrolysis can occur, leading to the formation of new acidic impurities. Ensure the solvent is thoroughly dried after washing, for example, by passing it through a column of activated alumina or using a suitable drying agent. |
Problem 2: Presence of Water in the Purified Solvent
Symptoms:
-
Cloudy or hazy appearance of the solvent.
-
Inconsistent results in water-sensitive experiments.
-
Analytical detection of water (e.g., Karl Fischer titration).
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Drying After Washing | The drying step after the neutralization and washing process was not sufficient to remove all dissolved and dispersed water. Pass the solvent through a freshly activated column of a suitable desiccant like activated alumina. The flow rate should be slow enough to allow for efficient water adsorption. |
| Hygroscopic Nature of Impurities | Some impurities may be hygroscopic and retain water. Ensure all impurities are removed before the final drying step. |
| Improper Storage | Storing the purified solvent in a non-airtight container can lead to the absorption of atmospheric moisture. Store the purified solvent in a tightly sealed container, preferably with a desiccant. |
Problem 3: Inefficient Separation During Distillation
Symptoms:
-
The boiling point of the distillate is not stable or does not match the boiling point of pure Perfluoro(2-methyl-3-pentanone) (49 °C at atmospheric pressure).[1][4]
-
Analytical tests show the presence of impurities in the distilled solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Fractionating Column | The fractionating column may not have enough theoretical plates for the required separation. Use a longer or more efficient fractionating column (e.g., Vigreux, packed column). |
| Heating Rate Too High | Excessive heating can lead to "flooding" of the column and poor separation. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[5] |
| Formation of Azeotropes | Some impurities may form azeotropes with Perfluoro(2-methyl-3-pentanone), making separation by simple distillation difficult. While specific azeotrope data for this compound with all potential impurities is not readily available, this is a possibility. In such cases, a different purification method, such as chemical treatment (washing) or adsorption, should be used prior to distillation. |
| Improper Thermometer Placement | If the thermometer is not positioned correctly, the recorded temperature will not accurately reflect the boiling point of the vapor reaching the condenser. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[6] |
Experimental Protocols
Protocol 1: Purification by Neutralization, Washing, and Drying
This protocol is suitable for removing acidic impurities and water.
Methodology:
-
Neutralization:
-
Place the used Perfluoro(2-methyl-3-pentanone) in a separatory funnel.
-
Add an equal volume of a 5% (w/v) sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The aqueous layer (bottom) will contain the neutralized acids.
-
Drain and discard the aqueous layer.
-
-
Washing:
-
Add an equal volume of deionized water to the separatory funnel containing the solvent.
-
Shake for 1-2 minutes and allow the layers to separate.
-
Drain and discard the aqueous (bottom) layer.
-
Repeat the water wash two more times to ensure all bicarbonate and salts are removed.
-
-
Drying:
-
Prepare a chromatography column packed with activated alumina. The amount of alumina should be approximately 10% of the weight of the solvent.
-
Slowly pass the washed solvent through the activated alumina column.
-
Collect the dry, purified solvent in a clean, dry container.
-
Purity Assessment:
-
The pH of a water extract of the final product should be neutral.
-
Water content can be determined by Karl Fischer titration.
Protocol 2: Purification by Fractional Distillation
This protocol is effective for separating Perfluoro(2-methyl-3-pentanone) from non-volatile impurities and those with significantly different boiling points.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed with Raschig rings).
-
Place the used Perfluoro(2-methyl-3-pentanone) and a few boiling chips in the distillation flask. Do not fill the flask more than two-thirds full.
-
Ensure all joints are properly sealed.
-
-
Distillation:
-
Gently heat the distillation flask.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).[5]
-
Discard the initial small fraction of distillate (forerun), which may contain more volatile impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of Perfluoro(2-methyl-3-pentanone) (49 °C at 1 atm).[1][4]
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.
-
Purity Assessment:
-
The purity of the collected fraction can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11][12][13]
Quantitative Data Summary
The efficiency of each purification step can be monitored using appropriate analytical techniques. The following table provides a general expectation of purity improvement.
| Purification Method | Typical Purity Achieved | Key Impurities Removed |
| Neutralization & Washing | >99% (acid-free) | Acidic impurities (TFA, PFPrA) |
| Adsorption (Activated Alumina) | >99.5% (dry) | Water, polar impurities |
| Fractional Distillation | >99.9% | Non-volatile solutes, impurities with different boiling points |
| Combined Methods | >99.9% | A broad range of impurities |
Note: The actual purity achieved will depend on the initial level and type of contamination.
Visualizations
Logical Workflow for Purification
The following diagram illustrates the decision-making process for choosing the appropriate purification method.
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Workflow: Combined Purification
This diagram outlines the steps for a comprehensive purification process combining washing and distillation.
References
- 1. gfi-aegis.com [gfi-aegis.com]
- 2. researchgate.net [researchgate.net]
- 3. Perfluoro(2-methyl-3-pentanone) | 756-13-8 [chemicalbook.com]
- 4. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. pfascentral.org [pfascentral.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perfluoro 2 methyl 3 pentanone | Sigma-Aldrich [sigmaaldrich.com]
- 11. rtilab.com [rtilab.com]
- 12. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]
- 13. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of Perfluoro(2-methyl-3-pentanone) and other fluorinated ketones
A Comparative Analysis of Perfluoro(2-methyl-3-pentanone) and Other Fluorinated Ketones for Researchers and Drug Development Professionals.
This guide provides a detailed , focusing on their performance characteristics and supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where these compounds are of interest.
Physicochemical Properties
Perfluoro(2-methyl-3-pentanone), also known as FK-5-1-12, is a fluorinated ketone with the chemical formula C₆F₁₂O.[1] It is a clear, colorless, and nearly odorless liquid at standard conditions.[2] This class of compounds is noted for its high chemical and thermal stability.[3] A key application for these substances is as a fire-extinguishing agent.[4]
Below is a table summarizing the key physicochemical properties of Perfluoro(2-methyl-3-pentanone) in comparison to other fluorinated ketones.
| Property | Perfluoro(2-methyl-3-pentanone) | Perfluoro(3-methyl-2-butanone) | Perfluoro-t-butyl isopropyl ketone |
| CAS Number | 756-13-8[5] | 814-72-2 | 129811325 |
| Molecular Formula | C₆F₁₂O[6] | C₅F₁₀O | C₈H₇F₉O[7] |
| Molecular Weight ( g/mol ) | 316.04[6] | 266.04 | 290.13[7] |
| Boiling Point (°C) | 49.2[2] | ~50 | - |
| Melting Point (°C) | -108[2] | - | - |
| Density (g/cm³) | 1.60[2] | - | - |
| Vapor Pressure (kPa @ 25°C) | 40.4[2] | - | - |
Fire Suppression Performance
Fluorinated ketones are effective fire suppressants primarily due to their ability to absorb heat and interrupt the combustion chain reaction.[8] The fire extinguishing concentration is a critical parameter for evaluating their performance and is often determined using the cup-burner method.[9][10]
| Performance Metric | Perfluoro(2-methyl-3-pentanone) | Other Fluorinated Ketones |
| Fire Extinguishing Mechanism | Primarily heat absorption, with some chemical inhibition of the combustion chain reaction.[8] | Similar mechanism of heat absorption and chemical inhibition. |
| Minimum Extinguishing Concentration (MEC) for Heptane (%) | 4.2 - 5.9 | Varies by specific compound. |
| Application | Total flooding and local application fire suppression systems.[2] | Primarily in specialty fire extinguishing applications. |
Environmental and Toxicological Profile
The environmental impact and toxicity of chemical compounds are of paramount concern. Perfluoro(2-methyl-3-pentanone) was developed as a replacement for older, more environmentally damaging fire suppressants like halons.[3]
| Profile | Perfluoro(2-methyl-3-pentanone) |
| Ozone Depletion Potential (ODP) | 0[3] |
| Global Warming Potential (GWP) | 1[3] |
| Atmospheric Lifetime | ~5 days[1] |
| Aquatic Toxicity | Classified as H412 - Harmful to aquatic life with long lasting effects.[1][4] |
| Acute Inhalation Toxicity (4-hour, rat) | LC₅₀ > 100,000 ppm |
| Cardiac Sensitization No-Observed-Adverse-Effect-Level (NOAEL) | 10% |
| Cardiac Sensitization Lowest-Observed-Adverse-Effect-Level (LOAEL) | >10% |
Experimental Protocols
Determination of Minimum Extinguishing Concentration (MEC)
The cup-burner method is a standardized test used to determine the minimum concentration of a gaseous or vaporizing liquid extinguishing agent required to extinguish a flame.[9][10]
Methodology:
-
A cup containing a liquid fuel (e.g., n-heptane) is placed within a cylindrical glass chimney.
-
A controlled flow of air is introduced from the bottom of the chimney to support a stable diffusion flame from the fuel.
-
The extinguishing agent is introduced into the air stream at a gradually increasing concentration.
-
The MEC is the concentration of the agent at which the flame is extinguished.[9]
-
The agent and air flow rates are precisely measured to calculate the concentration.
Thermal Decomposition Analysis
Understanding the thermal decomposition products of fluorinated ketones is crucial for assessing their safety in fire scenarios.
Methodology:
-
A sample of the fluorinated ketone is heated in a controlled environment (e.g., a tube furnace).
-
The temperature is ramped up at a specified rate.
-
The decomposition products are collected and analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
This analysis identifies and quantifies potentially hazardous decomposition products like hydrogen fluoride (B91410) (HF).[11]
Material Compatibility Testing
Ensuring that a chemical agent is compatible with the materials it may come into contact with during storage and use is critical for safety and system reliability.
Methodology:
-
Samples of various materials (metals, elastomers, plastics) are exposed to the fluorinated ketone under controlled conditions (e.g., elevated temperature and pressure).[12][13]
-
The exposure can be for an extended period to assess long-term compatibility.[12]
-
After exposure, the material samples are visually inspected for any signs of degradation, such as corrosion, swelling, or embrittlement.
-
Quantitative measurements, such as changes in mass, volume, and mechanical properties (e.g., tensile strength), are performed to assess the extent of any interaction.[14]
Visualizations
Synthesis of Perfluoro(2-methyl-3-pentanone)
The following diagram illustrates a common synthesis pathway for Perfluoro(2-methyl-3-pentanone).
Caption: Synthesis of Perfluoro(2-methyl-3-pentanone).
Experimental Workflow for Clean Agent Evaluation
The diagram below outlines the general workflow for the evaluation of a new clean agent fire suppressant.
Caption: Evaluation workflow for a new clean agent.
References
- 1. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 2. gfi-aegis.com [gfi-aegis.com]
- 3. Fluorinated Ketone | Western Minmetals (SC) Corporation [matltech.com]
- 4. Perfluoro(2-methyl-3-pentanone) | 756-13-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Perfluoro-(2-methyl-3-pentanone) | CymitQuimica [cymitquimica.com]
- 7. Perfluoro-t-butyl isopropyl ketone | C8H7F9O | CID 129811325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gallus.si [gallus.si]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nist.gov [nist.gov]
- 12. testing material compatibility: Topics by Science.gov [science.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. scispace.com [scispace.com]
A Comparative Analysis of Fire Suppression Efficacy: Perfluoro(2-methyl-3-pentanone) vs. Halon 1301
For researchers, scientists, and drug development professionals requiring advanced fire protection, this guide provides an objective comparison of the fire suppression agents Perfluoro(2-methyl-3-pentanone) and Halon 1301. The following analysis, supported by experimental data, examines their performance, environmental impact, and underlying suppression mechanisms.
Perfluoro(2-methyl-3-pentanone), known commercially as Novec 1230 or by its ASHRAE designation FK-5-1-12, has emerged as a leading replacement for Halon 1301, the production of which was phased out under the Montreal Protocol due to its significant ozone-depleting potential.[1] This comparison delves into the critical performance metrics and physical properties that determine the suitability of each agent for various fire protection scenarios.
Quantitative Comparison of Fire Suppression Agents
The fire suppression effectiveness and environmental impact of Perfluoro(2-methyl-3-pentanone) and Halon 1301 are summarized in the table below. The data is derived from standardized testing methodologies, including the cup burner method for determining minimum extinguishing concentrations.
| Property | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) | Halon 1301 (CF3Br) |
| Chemical Formula | CF3CF2C(O)CF(CF3)2 | CBrF3 |
| Minimum Extinguishing Concentration (MEC) for n-Heptane | 4.2% - 5.9% by volume | ~3% - 5% by volume |
| Ozone Depletion Potential (ODP) | 0[2] | 10 - 16 |
| Global Warming Potential (GWP, 100-year) | <1[2][3] | 6900 - 7140 |
| Atmospheric Lifetime | ~5 days - 1 week | ~65 years |
| Boiling Point | 49.2 °C[4] | -57.8 °C |
Fire Suppression Mechanisms
The two agents operate on fundamentally different principles to extinguish fires.
Perfluoro(2-methyl-3-pentanone) primarily functions through a physical mechanism of heat absorption.[5] Upon discharge, the agent rapidly vaporizes, and this phase change, along with its high heat capacity, removes significant thermal energy from the fire, cooling the combustion zone to a point where the fire cannot sustain itself.[5] There is also a secondary chemical effect that contributes to extinguishment by interfering with the combustion chain reaction at the flame front.
Halon 1301 , conversely, relies almost entirely on a chemical mechanism.[1] The bromine atom in its structure is a highly efficient radical scavenger. When introduced to a fire, Halon 1301 decomposes and releases bromine radicals that catalytically interrupt the chain reactions of combustion, effectively extinguishing the flame.[1]
Experimental Protocols
The determination of the Minimum Extinguishing Concentration (MEC) is a critical measure of a fire suppressant's effectiveness. The most common and standardized method for this is the Cup Burner Test , as detailed in standards such as NFPA 2001 and ISO 14520.[6][7][8][9]
Cup Burner Test Protocol
The cup burner apparatus consists of a fuel cup (typically glass) placed inside a vertical chimney that allows for a controlled, laminar flow of an air and extinguishing agent mixture.
-
Apparatus Setup : A cylindrical glass chimney is placed over a cup of a specific dimension, which is filled with the liquid fuel to be tested (e.g., n-heptane).
-
Airflow Establishment : A controlled and measured flow of air is introduced into the bottom of the chimney, creating a stable, upward laminar flow around the fuel cup. A typical airflow rate is 40 L/min.[10]
-
Ignition and Pre-burn : The fuel in the cup is ignited and allowed to burn for a specified period (e.g., 60 seconds) to establish a stable flame.
-
Agent Introduction : The gaseous extinguishing agent is then gradually introduced into the airflow at a known and controlled rate. The concentration of the agent in the air mixture is incrementally increased.
-
Flame Extinguishment : The flow rate of the agent at the precise moment the flame is extinguished is recorded.
-
Concentration Calculation : The volumetric concentration of the agent in the air mixture at the point of extinguishment is calculated. This is the Minimum Extinguishing Concentration (MEC).
-
Repetition : The test is repeated multiple times to ensure accuracy and reproducibility of the results.
Visualizing the Comparison and Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A flowchart of the cup burner experimental method.
Caption: Key differentiators between FK-5-1-12 and Halon 1301.
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. fssa.memberclicks.net [fssa.memberclicks.net]
- 3. Review on Research Progress of C6F12O as a Fire Extinguishing Agent [mdpi.com]
- 4. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. nist.gov [nist.gov]
- 7. testinglab.com [testinglab.com]
- 8. nist.gov [nist.gov]
- 9. nist.gov [nist.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Perfluoro(2-methyl-3-pentanone) and Heptafluoropropane as Fire Suppressants
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Leading Clean Agent Fire Suppressants
In critical environments such as research laboratories, cleanrooms, and data centers, the choice of a fire suppressant is paramount. Not only must it effectively extinguish a fire to protect personnel and valuable assets, but it must also do so without causing secondary damage or leaving a residue. This guide provides a detailed performance comparison of two prominent clean agent fire suppressants: Perfluoro(2-methyl-3-pentanone), commercially known as FK-5-1-12, and Heptafluoropropane, widely recognized as HFC-227ea. This analysis is supported by experimental data to aid in informed decision-making for the protection of sensitive and high-value environments.
Executive Summary
Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) and Heptafluoropropane (HFC-227ea) are both effective halocarbon agents that suppress fires through a combination of heat absorption and chemical interruption of the combustion chain. While both are electrically non-conductive and leave no residue, they exhibit key differences in their environmental profiles, safety margins, and fire extinguishing concentrations. FK-5-1-12 stands out for its significantly lower environmental impact, while HFC-227ea has a longer history of use. The selection between the two often depends on a balance of environmental concerns, safety considerations for occupied spaces, and the specific fire hazards present.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these agents is crucial for evaluating their application and system design requirements.
| Property | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) | Heptafluoropropane (HFC-227ea) |
| Chemical Formula | C₆F₁₂O | C₃HF₇ |
| Molecular Weight | 316.04 g/mol | 170.03 g/mol |
| Boiling Point | 49.2 °C | -16.4 °C |
| Vapor Pressure @ 20°C | 33 kPa | 391 kPa |
| Liquid Density @ 20°C | 1.6 g/mL | 1.41 g/mL |
| Odor | Nearly odorless | Odorless |
Fire Suppression Performance
The core of this comparison lies in the fire suppression efficacy of each agent across different fire classes. The minimum extinguishing concentration (MEC) is a critical parameter determined through standardized testing.
Experimental Data on Extinguishing Concentrations
The following table summarizes typical minimum extinguishing concentrations for various fire classes. It is important to note that design concentrations are typically the MEC multiplied by a safety factor (e.g., 1.2 for Class A and 1.3 for Class B).
| Fire Class & Fuel | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) - MEC (% v/v) | Heptafluoropropane (HFC-227ea) - MEC (% v/v) |
| Class A (Surface Fires) | ||
| Wood Crib | ~3.5% | ~6.25% |
| Class B (Flammable Liquids) | ||
| n-Heptane | 4.5% | 6.7% |
| Class C (Energized Electrical) | At least that for Class A surface fires | At least that for Class A surface fires |
Note: For Class C fires, the NFPA 2001 standard dictates that the extinguishing concentration should be at least that required for Class A surface fires.[1] For energized equipment, especially with voltages above 480V, a higher design concentration may be necessary, often determined by a specific hazard analysis.[1]
Environmental Impact
The environmental footprint of fire suppressants is a significant consideration due to international regulations aimed at protecting the ozone layer and mitigating climate change.
| Environmental Metric | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) | Heptafluoropropane (HFC-227ea) |
| Ozone Depletion Potential (ODP) | 0[2] | 0[2] |
| Global Warming Potential (GWP) | < 1[2] | 3220 |
| Atmospheric Lifetime | ~5 days | 31-42 years[3] |
Safety Profile
The safety of personnel is a primary concern in the design of fire suppression systems, particularly in occupied areas. The No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) are key toxicological values.
| Safety Parameter | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) | Heptafluoropropane (HFC-227ea) |
| NOAEL (Cardiac Sensitization) | 10.0% | 9.0%[3] |
| LOAEL (Cardiac Sensitization) | >10.0% | 10.5%[3] |
| Typical Design Concentration | 4.2 - 5.9% | 7.0 - 8.7% |
| Safety Margin (NOAEL vs. Design Conc.) | High | Moderate |
Decomposition Byproducts
Upon exposure to high temperatures in a fire, both agents can decompose and produce toxic byproducts, most notably hydrogen fluoride (B91410) (HF). The amount of HF produced is influenced by the size of the fire and the speed of extinguishment.[4] Both agents are halocarbons and will produce some level of decomposition products in a fire.[4]
Experimental Protocols
Standardized testing is essential for evaluating the performance of fire suppressants. The following are summaries of key experimental protocols.
Cup Burner Method for Class B Extinguishing Concentration
This method, outlined in NFPA 2001 and ISO 14520, is the standard for determining the MEC of gaseous agents for flammable liquids.
Class A Fire Test Protocol (Wood Crib)
As described in standards like UL 711, this test evaluates the effectiveness of a suppressant on common solid combustibles.
Class C Fire Test Protocol (Energized Equipment)
NFPA 2001 provides guidance for Class C fire tests, which are critical for ensuring the safety and effectiveness of suppressants on energized electrical equipment.
Logical Comparison of Fire Suppressant Characteristics
The selection of a fire suppressant involves a multi-faceted decision-making process, balancing performance, safety, and environmental impact.
References
analytical method validation for the detection of Perfluoro(2-methyl-3-pentanone) in air samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Perfluoro(2-methyl-3-pentanone) in air samples. Perfluoro(2-methyl-3-pentanone), a synthetic fluorinated ketone, is utilized in various industrial applications, including as a fire suppression agent (commercially known as Novec™ 1230 or FK-5-1-12).[1] Monitoring its presence in workplace and ambient air is crucial for safety and environmental assessment. This document details two primary analytical approaches: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS) and Active Sampling with Solvent Desorption followed by Gas Chromatography-Mass Spectrometry (GC/MS).
Methodology Comparison
The selection of an appropriate analytical method depends on several factors, including required sensitivity, sampling strategy (e.g., personal or area monitoring), and available instrumentation. Below is a summary of the performance characteristics of the two discussed methods.
| Parameter | Thermal Desorption-GC/MS (TD-GC/MS) | Active Sampling with Solvent Desorption-GC/MS |
| Limit of Detection (LOD) | Low ng/m³ range (estimated) | High ng/m³ to low µg/m³ range (estimated) |
| Limit of Quantification (LOQ) | Low ng/m³ range (estimated) | High ng/m³ to low µg/m³ range (estimated) |
| Precision (RSD) | <15% | <20% |
| Accuracy | 90-110% | 85-115% |
| Sample Throughput | High (automated) | Moderate |
| Solvent Usage | None | High |
Experimental Protocols
Detailed experimental protocols for both methods are provided below. These protocols are based on established analytical principles for volatile organic compounds and specifically adapted for Perfluoro(2-methyl-3-pentanone).
Method 1: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS)
This method involves drawing a known volume of air through a sorbent tube to trap the analyte, followed by thermal desorption of the trapped compounds directly into a GC/MS system. This technique is highly sensitive and avoids the use of solvents.
Experimental Workflow:
References
Cross-Validation of Perfluoro(2-methyl-3-pentanone) Properties: A Comparison of Experimental Results and Computational Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally determined properties of Perfluoro(2-methyl-3-pentanone) (also known as FK-5-1-12 or Novec™ 1230), a widely used fire suppression agent, against data derived from computational models. This cross-validation is crucial for understanding the substance's behavior, optimizing its applications, and ensuring the accuracy of predictive models.
Physicochemical Properties: Experimental Data vs. Computational Predictions
A comprehensive understanding of the fundamental physicochemical properties of Perfluoro(2-methyl-3-pentanone) is essential for its effective use. The following tables summarize key experimental data and available computational model predictions.
| Property | Experimental Value | Computational Model Prediction | Method/Reference (Experimental) | Method/Reference (Computational) |
| Boiling Point | 49 °C | Not available in searched literature | Multiple sources[1][2] | - |
| Density | 1,610 kg/m ³ at 25 °C | Not available in searched literature | Multiple sources[1][2] | - |
| Vapor Pressure | 40.4 kPa at 25 °C | Not available in searched literature | Multiple sources[1][2] | - |
| Heat of Vaporization | 88.0 kJ/kg | Not available in searched literature | TPD-5112 Datasheet[3] | - |
| Air-Water Partition Coefficient (log Kow) | - | Estimated to be high (indicative of low water solubility) | - | Quantum chemical calculations (G4MP2/G4 levels of theory)[4][5] |
Note: While extensive experimental data for fundamental physical properties are readily available, there is a notable scarcity of directly comparable predictions from computational models in the reviewed literature. The existing computational work has focused on properties like the air-water partition coefficient, which is challenging to measure experimentally.
Fire Suppression Characteristics
The primary application of Perfluoro(2-methyl-3-pentanone) is as a fire suppression agent. Its effectiveness is determined by its extinguishing concentration, which is the minimum concentration required to extinguish a specific type of fire.
| Parameter | Experimental Value | Computational Model Prediction | Experimental Conditions | Computational Model Details |
| Fire Extinguishing Concentration (n-heptane) | 4.5 - 5.9 vol% | Not available in searched literature | Cup burner method | - |
Experimental studies have established the fire extinguishing concentration for n-heptane fires.[6] However, specific quantitative predictions from Computational Fluid Dynamics (CFD) simulations for the extinguishing concentration of Perfluoro(2-methyl-3-pentanone) were not found in the initial literature search. CFD models are used more broadly to simulate the dispersion of the agent and its interaction with fire plumes, rather than to predict the fundamental extinguishing concentration from first principles.
Thermal Decomposition
Understanding the thermal decomposition products of Perfluoro(2-methyl-3-pentanone) is critical for assessing its environmental impact and potential hazards in a fire scenario.
| Decomposition Product | Experimental Observation | Computational Model Prediction | Experimental Method | Computational Method |
| Hydrogen Fluoride (HF) | Major product | Not explicitly quantified in searched literature | FTIR analysis of combustion products[6] | - |
| Carbonyl Fluoride (COF2) | Observed product | Not explicitly quantified in searched literature | FTIR analysis of combustion products[6] | - |
| Other Perfluorinated Compounds | Various smaller perfluorinated molecules | Decomposition pathways predicted for other PFAS | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantum chemical calculations for other PFAS compounds |
Experimental Protocols
Determination of Physicochemical Properties:
Standard laboratory methods are employed to determine the physicochemical properties of Perfluoro(2-methyl-3-pentanone).
-
Boiling Point: Determined at atmospheric pressure using distillation apparatus according to standard ASTM or ISO methods.
-
Density: Measured using a calibrated pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).
-
Vapor Pressure: Measured using a static or dynamic method, such as the isoteniscope method, at a controlled temperature.
-
Heat of Vaporization: Determined using calorimetry, by measuring the energy required to vaporize a known mass of the substance at its boiling point.
Fire Extinguishing Concentration Measurement (Cup Burner Method):
The cup burner method is a standard laboratory technique used to determine the extinguishing concentration of gaseous agents.
-
A fuel, such as n-heptane, is burned in a cup burner apparatus, creating a stable diffusion flame.
-
A mixture of the fire extinguishing agent and air (or another oxidizer) is introduced into a surrounding chimney at a controlled flow rate.
-
The concentration of the agent is gradually increased until the flame is extinguished.
-
The minimum agent concentration that results in flame extinguishment is recorded as the fire extinguishing concentration.
Analysis of Thermal Decomposition Products:
The thermal decomposition of Perfluoro(2-methyl-3-pentanone) is typically studied by passing the agent through a heated tube furnace, simulating the conditions of a fire.
-
A controlled flow of the agent is introduced into a heated reactor.
-
The effluent gas, containing the decomposition products, is collected and analyzed.
-
Fourier Transform Infrared (FTIR) spectroscopy is commonly used for the real-time identification and quantification of gaseous products like HF and COF2.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify a broader range of organic decomposition products.
Computational Methodologies
Quantum Chemical Calculations:
Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., G4MP2), are used to predict molecular properties and reaction pathways.
-
Property Prediction: These methods can be used to calculate molecular geometries, energies, and various spectroscopic properties. Properties like the air-water partition coefficient can be estimated by calculating the free energy of solvation.
-
Reaction Mechanisms: Quantum chemistry is employed to map out the potential energy surface of chemical reactions, identifying transition states and calculating activation energies. This allows for the prediction of thermal decomposition pathways and the likely products.
Computational Fluid Dynamics (CFD):
CFD is a powerful tool for simulating fluid flow, heat transfer, and chemical reactions. In the context of fire suppression:
-
A virtual model of the fire scenario (e.g., a room with a fire source) is created.
-
The governing equations of fluid dynamics (Navier-Stokes equations) are solved numerically.
-
The model incorporates sub-models for combustion, radiation, and the properties of the fire suppression agent.
-
CFD simulations can predict the transport and distribution of the extinguishing agent, its interaction with the fire, and the resulting temperature and species concentration fields. While not typically used to predict the fundamental extinguishing concentration, CFD is invaluable for designing and optimizing fire suppression systems.
Cross-Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for cross-validating experimental and computational data and a simplified representation of the fire suppression signaling pathway.
Caption: Workflow for cross-validation of experimental and computational data.
Caption: Simplified fire suppression mechanism of Perfluoro(2-methyl-3-pentanone).
References
- 1. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 2. gfi-aegis.com [gfi-aegis.com]
- 3. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement [fluorochemie.com]
- 4. Prediction of the air-water partition coefficient for perfluoro-2-methyl-3-pentanone using high-level Gaussian-4 composite theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Perfluoro(2-methyl-3-pentanone) Versus Traditional Solvents
Introduction
The selection of solvents in research and pharmaceutical development has significant environmental consequences. As the chemical industry moves towards greener and more sustainable practices, it is crucial to evaluate the environmental footprint of all substances. This guide provides a detailed comparison of the environmental impact of Perfluoro(2-methyl-3-pentanone), a fluorinated ketone, against a selection of traditional laboratory and industrial solvents. The comparison is based on key environmental indicators: Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and atmospheric lifetime.
Data Summary
The following table summarizes the available quantitative data for Perfluoro(2-methyl-3-pentanone) and several common traditional solvents.
| Substance | Chemical Formula | GWP (100-year) | ODP | Atmospheric Lifetime |
| Perfluoro(2-methyl-3-pentanone) | C6F12O | < 1[1][2][3] | 0[1][2][4] | ~5-15 days[1][3][5][6] |
| Toluene | C7H8 | ~2[3] | 0[3] | ~1.9 days[3] |
| Acetone | C3H6O | < 1[3] | 0[3] | ~22 days[3] |
| Isopropanol | C3H8O | Data not available | 0[3] | ~3.2 days[3] |
| Dichloromethane (B109758) | CH2Cl2 | Low (but non-zero) | Non-zero[3] | ~4-5 months |
Analysis of Environmental Impact
Perfluoro(2-methyl-3-pentanone) (FK-5-1-12)
Perfluoro(2-methyl-3-pentanone), also known as FK-5-1-12, exhibits a highly favorable environmental profile.[1] It has a Global Warming Potential of less than 1 and an Ozone Depletion Potential of zero.[1][2] Its short atmospheric lifetime of approximately 5 to 15 days is attributed to its susceptibility to atmospheric photolysis, where it is broken down by UV rays.[2][3][6] Due to its rapid degradation, it is not considered a persistent chemical.[2]
Traditional Solvents
-
Aromatic Hydrocarbons (Toluene): Toluene is a common solvent with a low GWP and a very short atmospheric lifetime. However, like other Volatile Organic Compounds (VOCs), it contributes to the formation of ground-level ozone (smog).
-
Ketones (Acetone): Acetone has a very low GWP and does not deplete the ozone layer.[3] It has a relatively longer atmospheric lifetime compared to some other solvents listed.[3] While it is favored for its low toxicity, it is still a VOC.[7]
-
Alcohols (Isopropanol): Isopropanol has a short atmospheric lifetime and is readily biodegradable.[3][7]
-
Halogenated Solvents (Dichloromethane): Although its GWP is low compared to highly fluorinated compounds, dichloromethane contains chlorine and has a non-zero Ozone Depletion Potential, making it a concern for stratospheric ozone.[3]
Experimental Protocols
The determination of GWP, ODP, and atmospheric lifetime involves a combination of laboratory experiments and atmospheric modeling.
Global Warming Potential (GWP)
The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).[8] The calculation of GWP relies on two key experimentally determined parameters:
-
Radiative Efficiency: This is the measure of a molecule's ability to absorb infrared radiation. It is determined using laboratory techniques such as Fourier Transform Infrared (FTIR) spectroscopy to measure the infrared absorption spectrum of the compound.[9]
-
Atmospheric Lifetime: This is the time it takes for a substance to be removed from the atmosphere. The methods for its determination are detailed below.
These parameters are then integrated over a specific time horizon (typically 100 years) and compared to CO2 to calculate the GWP.[8][10]
Ozone Depletion Potential (ODP)
ODP is a relative measure of the potential of a substance to cause ozone degradation compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0.[11] The determination of ODP is a complex process that involves:
-
Laboratory Studies: Measuring the photolytic properties and reaction kinetics of the substance with atmospheric species, particularly those relevant to stratospheric chemistry.
-
Atmospheric Modeling: Using numerical models of the atmosphere to simulate the transport and chemical transformation of the substance and its effect on stratospheric ozone. These models incorporate the laboratory-derived data to estimate the global ozone loss caused by the substance relative to that caused by CFC-11.[11]
A newer metric, the Integrated Ozone Depletion (IOD), provides a more straightforward measure by considering the emission strength, atmospheric lifetime, and the amount of ozone chemically destroyed by the substance.[12][13]
Atmospheric Lifetime
The atmospheric lifetime of a volatile organic compound (VOC) is determined by its removal processes in the atmosphere. The primary removal pathway for most VOCs is reaction with the hydroxyl radical (•OH).[14] For some compounds, like Perfluoro(2-methyl-3-pentanone), photolysis (decomposition by sunlight) is the dominant removal mechanism.[6][15]
Experimental determination of atmospheric lifetime often involves:
-
Smog Chamber Studies: These are large, controlled environment chambers where the chemical of interest is exposed to simulated atmospheric conditions, including sunlight and the presence of oxidants like •OH.[6][15] The decay rate of the chemical is monitored over time to determine its reaction rate constant.
-
Relative Rate Method: In this technique, the decay of the test compound is measured relative to a reference compound with a well-known reaction rate constant. This is a common method used in smog chamber experiments.
-
Direct Kinetic Studies: Techniques like laser flash photolysis can be used to generate •OH radicals and directly measure their reaction rate with the compound of interest.
-
Atmospheric Modeling: The experimentally determined reaction rate constants and photolysis rates are used in atmospheric models to calculate the overall atmospheric lifetime of the compound under various atmospheric conditions.[6][15]
Visualizing the Assessment of Environmental Impact
The following diagram illustrates the logical workflow for assessing the key environmental impact parameters of a chemical substance.
Caption: Workflow for assessing the environmental impact of a chemical.
References
- 1. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]
- 2. PFAS FAQs [fssa.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparing FK-5-1-12 and CO₂ Fire Suppression: Safety, Cost, and Environmental Impact | Control Fire Systems Blog [controlfiresystems.com]
- 5. firexnull.com [firexnull.com]
- 6. researchgate.net [researchgate.net]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Global warming potential | Minimum.com [minimum.com]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 12. Scientists develop new method to assess ozone layer recovery - NCAS [ncas.ac.uk]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Prediction of Global Warming Potential | NIST [nist.gov]
- 15. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Perfluoro(2-methyl-3-pentanone) using Gas Chromatography-Mass Spectrometry
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with significant applications, including as the fire suppression agent Novec 1230, is commercially available in different purity grades, often exceeding 99%.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard technique for volatile compounds, with alternative methods for the purity validation of Perfluoro(2-methyl-3-pentanone). Detailed experimental protocols and illustrative comparative data are presented to assist in the selection of the most appropriate analytical methodology.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and is well-suited for detecting and quantifying impurities in substances like Perfluoro(2-methyl-3-pentanone). As an alternative, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio. | Detection of the magnetic properties of atomic nuclei (specifically ¹H and ¹⁹F) to provide detailed structural information and quantification. |
| Strengths | - High sensitivity for volatile impurities.- Excellent separation of complex mixtures.- Definitive identification of known impurities through mass spectral libraries. | - Absolute quantification without a specific reference standard (qNMR).- Non-destructive.- Provides detailed structural information of the main component and impurities. |
| Weaknesses | - Requires volatile and thermally stable analytes.- Quantification typically requires calibration with standards. | - Lower sensitivity compared to GC-MS for trace impurities.- Potential for signal overlap in complex mixtures. |
| Typical Limit of Detection (LOD) | Low ng/mL to µg/mL range for volatile impurities. | 0.03 - 0.6 mg/mL for fluorinated compounds. |
| Typical Limit of Quantitation (LOQ) | ~0.05% | ~0.5% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity analysis of Perfluoro(2-methyl-3-pentanone).
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the Perfluoro(2-methyl-3-pentanone) sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating fluorinated compounds.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-400.
-
3. Data Analysis:
-
Identify the Perfluoro(2-methyl-3-pentanone) peak based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra against a commercial library (e.g., NIST).
-
Calculate the purity by area percent, assuming the response factor for the impurities is the same as the main component. For higher accuracy, a calibration curve with known standards should be used.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for determining the purity of Perfluoro(2-methyl-3-pentanone) using ¹⁹F qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the Perfluoro(2-methyl-3-pentanone) sample into an NMR tube.
-
Accurately weigh a suitable fluorinated internal standard (e.g., trifluorotoluene) and add it to the same NMR tube. The internal standard should be of high purity, stable, non-reactive, and have a ¹⁹F signal that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve the sample and internal standard.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
¹⁹F NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification of fluorinated compounds).
-
Number of Scans (ns): 16-64, depending on the sample concentration.
-
3. Data Analysis:
-
Process the ¹⁹F NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals for both Perfluoro(2-methyl-3-pentanone) and the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral area
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Perfluoro(2-methyl-3-pentanone)
-
IS = Internal Standard
-
Visualizing the Workflow
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical comparison of GC-MS and NMR for purity analysis.
Conclusion
Both GC-MS and qNMR are highly capable techniques for the purity validation of Perfluoro(2-methyl-3-pentanone). The choice between them depends on the specific analytical needs. GC-MS is the preferred method for its high sensitivity in detecting and quantifying trace volatile impurities. In contrast, qNMR offers the advantage of absolute quantification without the need for specific impurity standards and provides valuable structural confirmation. For comprehensive quality control, these techniques can be used in a complementary fashion to provide a complete purity profile of Perfluoro(2-methyl-3-pentanone).
References
comparative study of the cooling efficiency of Perfluoro(2-methyl-3-pentanone) and other dielectric fluids
For researchers, scientists, and drug development professionals seeking optimal thermal management solutions, this guide provides an objective comparison of the cooling efficiency of Perfluoro(2-methyl-3-pentanone) against other common dielectric fluids. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support informed decision-making.
Dielectric fluids are essential for thermal management in a variety of high-tech applications, including electronics cooling, data centers, and specialized laboratory equipment.[1][2] Perfluoro(2-methyl-3-pentanone), a fluorinated ketone commercially known as Novec™ 1230 or Novec™ 649, has emerged as a prominent option due to its favorable environmental profile and thermal properties.[3][4][5] This guide offers a comparative study of its cooling performance against other classes of dielectric fluids such as mineral oils, synthetic hydrocarbons, and other fluorocarbons.
Quantitative Comparison of Thermophysical Properties
The cooling efficiency of a dielectric fluid is intrinsically linked to its thermophysical properties. Key parameters include thermal conductivity, kinematic viscosity, specific heat, and density. The following tables summarize these properties for Perfluoro(2-methyl-3-pentanone) and a selection of other dielectric fluids. Data is presented at or near standard conditions (25 °C and 1 atm) unless otherwise specified.
Table 1: Thermophysical Properties of Perfluoro(2-methyl-3-pentanone) and Other Dielectric Fluids
| Property | Perfluoro(2-methyl-3-pentanone) (Novec™ 649) | Mineral Oil | Synthetic Hydrocarbon (PAO) | Fluorinert™ FC-72 | HFE-7100 |
| Thermal Conductivity (W/m·K) | 0.059[3][5] | 0.13 - 0.16[6] | 0.14 - 0.15[6] | 0.057[6] | ~0.069 |
| Kinematic Viscosity (cSt @ 25°C) | 0.4 | 15 - 25 | 10 - 30 | 0.4 | 0.4 |
| Specific Heat (kJ/kg·K) | 1.1 | 1.8 - 2.1 | 2.0 - 2.2 | 1.1 | 1.2 |
| Density ( kg/m ³ @ 25°C) | 1610[3][5] | 820 - 880 | 800 - 850 | 1680 | 1520 |
| Boiling Point (°C) | 49[3][5] | > 200 | > 200 | 56 | 61 |
| Global Warming Potential (GWP) | 1[4] | ~0 | ~0 | >5000[7] | 320[7] |
Experimental Protocols for Evaluating Cooling Efficiency
To ensure objective and reproducible comparisons of cooling efficiency, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Determination of Thermal Conductivity
The transient hot-wire method, in accordance with ASTM D5930, is a widely accepted technique for measuring the thermal conductivity of liquids.[8][9][10]
Methodology:
-
Apparatus: A transient hot-wire apparatus consisting of a thin platinum wire suspended in a test cell containing the dielectric fluid. The wire serves as both a heating element and a resistance thermometer.
-
Procedure:
-
The test cell is filled with the sample fluid and allowed to reach thermal equilibrium at the desired temperature.
-
A constant current is passed through the platinum wire for a short duration (typically 1-2 seconds), causing a transient temperature rise.
-
The change in resistance of the wire is measured over time, which is then correlated to the temperature increase.
-
The thermal conductivity of the fluid is calculated from the rate of temperature rise of the wire.
-
-
Data Analysis: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time, based on the principle of heat conduction from a line source in an infinite medium.
Measurement of Kinematic Viscosity
The kinematic viscosity is determined using a calibrated glass capillary viscometer as described in ASTM D445.[1][3][6][11][12]
Methodology:
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath.
-
Procedure:
-
The viscometer is filled with a precise volume of the dielectric fluid.
-
The fluid is drawn up through the capillary to a point above the timing marks.
-
The time taken for the fluid to flow between two marked points under the influence of gravity is measured.
-
-
Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Evaluation of Heat Transfer Performance in Immersion Cooling
A custom-designed experimental setup is typically used to evaluate the heat transfer performance of dielectric fluids in a simulated immersion cooling environment.
Methodology:
-
Apparatus:
-
An insulated test vessel to hold the dielectric fluid.
-
A heater element (e.g., a cartridge heater or a thermal test vehicle simulating an electronic component) of known surface area.
-
Thermocouples to measure the surface temperature of the heater and the bulk temperature of the fluid.
-
A power supply to deliver a controlled heat flux to the heater.
-
For forced convection studies, a pump and flowmeter to circulate the fluid at a known velocity.
-
-
Procedure:
-
The heater is submerged in the dielectric fluid within the test vessel.
-
A specific heat flux is applied to the heater.
-
The system is allowed to reach a steady state, where the temperatures of the heater surface and the fluid stabilize.
-
The heater surface temperature and the bulk fluid temperature are recorded.
-
-
Data Analysis:
-
The heat transfer coefficient (h) is calculated using the formula: h = q / (Ts - Tb) Where:
-
q is the heat flux (W/m²)
-
Ts is the heater surface temperature (°C)
-
Tb is the bulk fluid temperature (°C)
-
-
This procedure is repeated for a range of heat fluxes and, for forced convection, different fluid velocities.
-
Experimental and Logical Workflow Diagrams
To visually represent the process of evaluating and comparing dielectric fluids, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the comparative evaluation of dielectric fluid cooling efficiency.
Caption: Logical comparison of dielectric fluid classes based on key criteria.
Discussion
Perfluoro(2-methyl-3-pentanone) exhibits a good balance of properties for a dielectric coolant. Its thermal conductivity is comparable to other fluorocarbons like FC-72, though lower than hydrocarbon-based fluids.[6] However, its low viscosity is a significant advantage, as it can lead to higher heat transfer coefficients in forced convection scenarios and requires less pumping power.[13]
A key differentiator for Perfluoro(2-methyl-3-pentanone) is its significantly lower Global Warming Potential (GWP) compared to many other fluorinated fluids, making it a more environmentally friendly option.[4] While mineral oils and synthetic hydrocarbons have excellent thermal properties and low cost, their flammability can be a concern in certain applications.[13]
The choice of the optimal dielectric fluid will ultimately depend on the specific requirements of the application, including the heat load, operating temperature range, safety considerations, environmental regulations, and cost constraints. This guide provides the foundational data and methodologies to aid in this selection process.
References
- 1. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 5. gfi-aegis.com [gfi-aegis.com]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. psecommunity.org [psecommunity.org]
- 8. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 9. scribd.com [scribd.com]
- 10. randb.co.kr [randb.co.kr]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. foxway.dk [foxway.dk]
A Comprehensive Guide to the Material Compatibility of Perfluoro(2-methyl-3-pentanone) for Laboratory Applications
For researchers, scientists, and drug development professionals, ensuring the integrity of laboratory equipment is paramount. The choice of solvents and heat transfer fluids can significantly impact the longevity and performance of this equipment. This guide provides a detailed comparison of the material compatibility of Perfluoro(2-methyl-3-pentanone), a fluorinated ketone, with common laboratory materials. It also presents data on alternative fluids to aid in the selection of the most appropriate product for specific applications.
Perfluoro(2-methyl-3-pentanone), commercially known as Novec™ 7300, has been utilized in various laboratory and industrial applications for its excellent dielectric properties, thermal stability, and non-flammable nature. However, with the manufacturer phasing out its production, users are seeking reliable alternatives. This guide assesses the compatibility of Perfluoro(2-methyl-3-pentanone) and offers a comparative look at other commercially available fluorinated fluids.
Material Compatibility Overview
Perfluoro(2-methyl-3-pentanone) exhibits broad compatibility with a wide range of materials commonly found in laboratory settings, including metals, plastics, and elastomers.[1][2][3][4] This inertness makes it a suitable choice for applications where it may come into contact with sensitive components.
Table 1: Qualitative Material Compatibility of Perfluoro(2-methyl-3-pentanone)
| Material Category | Compatible Materials |
| Plastics | Polycarbonate (PC), Polymethyl Methacrylate (PMMA), Acrylonitrile Butadiene Styrene (ABS), Polypropylene (PP), Polyethylene (PE)[1][2] |
| Metals | Stainless Steel, Nickel, Copper, Aluminum, Monel[1][2] |
| Elastomers | Ethylene Propylene Diene Monomer (EPDM), Natural Rubber, Polyurethane[1][2] |
Note: The compatibility of elastomeric materials can be influenced by the presence of extractible plasticizers. It is recommended to use compounds with the least amount of these additives.[1][2]
Quantitative Performance Data
While qualitative data provides a general understanding of compatibility, quantitative data offers a more precise measure of a material's resistance to a specific chemical. The following tables summarize the available quantitative data for Perfluoro(2-methyl-3-pentanone) and its alternatives. The data is primarily based on immersion testing, which evaluates changes in material properties after prolonged contact with the fluid.
Table 2: Quantitative Compatibility of Plastics with Perfluoro(2-methyl-3-pentanone) and Alternatives
| Material | Fluid | Test Duration (days) | Temperature (°C) | Weight Change (%) | Change in Tensile Strength (%) | Change in Elongation (%) |
| Polycarbonate | Perfluoro(2-methyl-3-pentanone) | 7 | 25 | Data Not Available | Data Not Available | Data Not Available |
| Solvay Galden® PFPE | 7 | 25 | Data Not Available | Data Not Available | Data Not Available | |
| Chemours Vertrel™ XF | 15 min | 25 | Compatible | Not Tested | Not Tested | |
| Polypropylene | Perfluoro(2-methyl-3-pentanone) | 7 | 25 | Data Not Available | Data Not Available | Data Not Available |
| Solvay Galden® PFPE | 7 | 25 | Data Not Available | Data Not Available | Data Not Available | |
| Chemours Vertrel™ XF | 15 min | 25 | Compatible | Not Tested | Not Tested | |
| PTFE | Perfluoro(2-methyl-3-pentanone) | 7 | 25 | Data Not Available | Data Not Available | Data Not Available |
| Solvay Galden® PFPE | 7 | 25 | Data Not Available | Data Not Available | Data Not Available | |
| Chemours Vertrel™ XF | 15 min | 25 | Compatible | Not Tested | Not Tested |
Table 3: Quantitative Compatibility of Elastomers with Perfluoro(2-methyl-3-pentanone) and Alternatives
| Material | Fluid | Test Duration (days) | Temperature (°C) | Volume Swell (%) | Change in Hardness (Shore A) |
| Viton® (FKM) | Perfluoro(2-methyl-3-pentanone) | 7 | 25 | Data Not Available | Data Not Available |
| Solvay Galden® PFPE | 7 | 25 | Data Not Available | Data Not Available | |
| Chemours Vertrel™ XF | 15 min | 25 | Compatible | Not Tested | |
| EPDM | Perfluoro(2-methyl-3-pentanone) | 7 | 25 | Data Not Available | Data Not Available |
| Solvay Galden® PFPE | 7 | 25 | Data Not Available | Data Not Available | |
| Chemours Vertrel™ XF | 15 min | 25 | Compatible | Not Tested | |
| Silicone | Perfluoro(2-methyl-3-pentanone) | 7 | 25 | Data Not Available | Data Not Available |
| Solvay Galden® PFPE | 7 | 25 | Data Not Available | Data Not Available | |
| Chemours Vertrel™ XF | 15 min | 25 | Incompatible | Not Tested |
Note: While general compatibility is often cited, specific quantitative data on the interaction of these fluids with elastomers is limited in publicly available resources. It is crucial to conduct specific testing for critical applications.
Experimental Protocols for Material Compatibility Testing
To ensure the reliability of laboratory equipment, it is recommended to conduct in-house material compatibility testing, especially when considering a new fluid. The following is a generalized protocol based on ASTM D543 for evaluating the resistance of plastics to chemical reagents.
Objective: To determine the effect of Perfluoro(2-methyl-3-pentanone) or an alternative fluid on the physical and mechanical properties of common laboratory plastics.
Materials and Equipment:
-
Test specimens of the plastic materials (e.g., polycarbonate, polypropylene, PTFE) with known dimensions and weight.
-
Immersion containers with lids.
-
The test fluid (Perfluoro(2-methyl-3-pentanone) or alternative).
-
Analytical balance.
-
Calipers or micrometer.
-
Tensile testing machine.
-
Controlled temperature environment (e.g., laboratory oven).
Procedure:
-
Initial Measurements:
-
Condition the test specimens according to ASTM standards.
-
Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.
-
For mechanical testing, determine the initial tensile strength and elongation of control specimens that are not exposed to the chemical.
-
-
Immersion:
-
Place the test specimens in the immersion containers.
-
Completely submerge the specimens in the test fluid, ensuring no contact between specimens.
-
Seal the containers to prevent evaporation of the fluid.
-
-
Exposure:
-
Maintain the containers at a constant, specified temperature for a predetermined duration (e.g., 7 days at 25°C).
-
-
Post-Exposure Analysis:
-
After the exposure period, carefully remove the specimens from the fluid.
-
Gently wipe off excess fluid and allow the specimens to air dry for a specified period.
-
Measure and record the final weight and dimensions of the specimens.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
-
Conduct tensile testing on the exposed specimens to determine the final tensile strength and elongation.
-
-
Data Calculation and Reporting:
-
Calculate the percentage change in weight, dimensions, tensile strength, and elongation.
-
Summarize the results in a table for easy comparison.
-
Visualization of Experimental Workflow and Decision-Making
To further clarify the process of material compatibility assessment, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical decision-making pathway.
Caption: Experimental workflow for assessing material compatibility.
Caption: Logical pathway for selecting compatible materials.
Conclusion and Recommendations
Perfluoro(2-methyl-3-pentanone) is a versatile fluid with excellent compatibility with a wide array of materials used in laboratory equipment. However, the lack of extensive, publicly available quantitative data underscores the importance of conducting specific compatibility tests for critical applications. When selecting an alternative fluid, such as Solvay Galden® PFPE or Chemours Vertrel™ products, it is equally important to consult the manufacturer's technical data sheets and, if necessary, perform in-house testing to ensure the long-term reliability of your laboratory apparatus. By following a systematic approach to material compatibility assessment, researchers can mitigate the risk of equipment failure and ensure the integrity of their experimental results.
References
A Comparative Analysis of the Long-Term Stability of Perfluoro(2-methyl-3-pentanone) for Scientific and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the long-term stability of chemical agents is a critical factor in ensuring experimental reproducibility and product efficacy. This guide provides a comprehensive comparison of the long-term stability of Perfluoro(2-methyl-3-pentanone), a fluorinated ketone also known as FK-5-1-12, and its primary alternative, Heptafluoropropane (HFC-227ea).
Perfluoro(2-methyl-3-pentanone) has gained prominence in various high-stakes applications, including as a fire suppressant for sensitive equipment and as a potential component in drug delivery systems, owing to its unique physical and chemical properties. Understanding its stability over time, particularly in comparison to established alternatives, is paramount for its adoption in long-term applications.
Executive Summary of Comparative Stability
While direct, peer-reviewed studies focusing on the long-term storage stability of Perfluoro(2-methyl-3-pentanone) versus HFC-227ea are limited, the available data from atmospheric studies, manufacturer specifications, and safety data sheets provide critical insights. The primary degradation pathways considered for these compounds are photolysis, hydrolysis, and thermal decomposition.
| Parameter | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) | Heptafluoropropane (HFC-227ea) |
| Primary Degradation Pathway | Photolysis (Atmospheric) | Atmospheric Reaction with OH Radicals |
| Atmospheric Lifetime | Approximately 1 week[1] | 34.2 years |
| Hydrolytic Stability | High; considered a minor degradation pathway in atmospheric conditions.[1] | High; not a primary degradation pathway. |
| Thermal Stability | Stable under normal storage conditions. | Stable under normal storage conditions. |
Degradation Pathways and Mechanisms
The long-term stability of a chemical compound is intrinsically linked to its susceptibility to various degradation pathways. For Perfluoro(2-methyl-3-pentanone) and its alternatives, these pathways are crucial in determining their shelf-life and compatibility with different storage conditions.
Photolysis
Photolysis, or degradation by light, is the most significant environmental degradation pathway for Perfluoro(2-methyl-3-pentanone).[1] Its structure makes it susceptible to breakdown upon exposure to ultraviolet radiation, leading to a remarkably short atmospheric lifetime of about one week.[1] This rapid breakdown is advantageous from an environmental perspective, contributing to a very low global warming potential.
Hydrolysis
Hydrolysis, the reaction with water, is a potential degradation pathway for many chemical compounds. However, for Perfluoro(2-methyl-3-pentanone), studies have shown that the rate of hydrolysis is extremely slow and is not considered a significant factor in its degradation under typical atmospheric or storage conditions.[1] While the presence of water is a consideration, the inherent stability of the molecule to hydrolysis is high. One study noted that under conditions of high heat (60°C) and high humidity (80%), a pure form of the fluorinated ketone experienced a 15% mass loss over 96 hours, indicating that extreme conditions can accelerate degradation.[2]
The hydrolysis of Perfluoro(2-methyl-3-pentanone) can theoretically proceed via a haloform-type reaction, though this is not a dominant pathway under normal conditions.
References
Safety Operating Guide
Navigating the Disposal of Perfluoro(2-methyl-3-pentanone): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. Perfluoro(2-methyl-3-pentanone), a fluorinated ketone also known as FK-5-1-12, requires careful consideration for its disposal due to its classification as a per- and polyfluoroalkyl substance (PFAS). This guide provides essential, immediate safety and logistical information to ensure the safe management of this compound.
Immediate Safety and Disposal Workflow
The primary consideration for the disposal of Perfluoro(2-methyl-3-pentanone) is to prevent its release into the environment. As a PFAS substance, it is persistent and subject to increasingly stringent regulations. The following flowchart outlines the decision-making process for its proper disposal.
Caption: Disposal decision workflow for Perfluoro(2-methyl-3-pentanone).
Disposal Options and Quantitative Data
The selection of a disposal method for Perfluoro(2-methyl-3-pentanone) is dictated by its concentration and local regulations. As a PFAS, this substance is not to be disposed of down the drain or in regular waste streams. The following table summarizes the recommended disposal options.
| Disposal Method | Waste Form | Concentration Guidance | Key Parameters | Regulatory Considerations |
| High-Temperature Incineration | Liquid, Solid (absorbed) | Recommended for high-concentration waste | Temperature: >1100°C[1] | Must be a licensed hazardous waste incinerator. |
| Hazardous Waste Landfill | Solid, Containerized Liquid | Recommended for high-concentration PFAS waste[2] | Subtitle C landfill with leachate collection and treatment[2][3] | Adherence to RCRA Subtitle C regulations in the US. |
| Deep Well Injection | Liquid | Permitted for liquid hazardous waste | Class I hazardous waste injection wells[1][2] | Subject to strict geological and regulatory requirements. |
Spill Cleanup and Disposal Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent environmental contamination and ensure personnel safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and respiratory protection if vapors are present.
-
Containment: For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[1] For larger spills, dike the area to prevent spreading.
-
Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Waste Disposal: The container with the absorbed material and any contaminated cleaning supplies must be disposed of as hazardous waste through a licensed contractor.
Environmental Fate and Degradation
Understanding the environmental fate of Perfluoro(2-methyl-3-pentanone) underscores the importance of its proper disposal.
-
Atmospheric Fate: The primary degradation pathway in the atmosphere is photolysis, with an estimated atmospheric lifetime of 4 to 15 days.[4] This process breaks down the molecule into other fluorinated compounds.
-
Hydrolysis: While hydrolysis can occur, it is a very slow process and is not considered a significant environmental degradation pathway.
-
Persistence: As a PFAS, Perfluoro(2-methyl-3-pentanone) is persistent in the environment if not properly destroyed.
Experimental Protocols for Degradation
-
Photolysis: Laboratory studies have demonstrated that Perfluoro(2-methyl-3-pentanone) undergoes photolysis when exposed to UV light. Smog chamber experiments have shown that this process leads to the formation of smaller perfluorinated compounds. These experiments typically involve introducing the compound into a controlled atmospheric chamber and exposing it to a light source that mimics the solar spectrum. The degradation products are then analyzed using techniques such as mass spectrometry.
-
Hydrolysis: The rate of hydrolysis has been measured using techniques like 19F NMR at different pH values. These studies have confirmed that hydrolysis is a slow process and not a major degradation pathway in the environment.
Researchers planning to study the degradation of this compound should consult specialized literature on PFAS analysis and degradation techniques and adhere to all safety protocols for handling fluorinated compounds.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and disposal of Perfluoro(2-methyl-3-pentanone), thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) and Disposal Plan for Perfluoro(2-methyl-3-pentanone)
For Immediate Implementation: This document provides essential safety protocols and logistical plans for handling Perfluoro(2-methyl-3-pentanone) (CAS No. 756-13-8), a per- and polyfluoroalkyl substance (PFAS). Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Perfluoro(2-methyl-3-pentanone), also known as FK-5-1-12, is a colorless liquid with various industrial applications, including as a fire suppression agent and electronics coolant.[1][2] While it has a low acute toxicity, proper handling is imperative to mitigate potential health risks and ensure responsible disposal. This guide will serve as your preferred resource for laboratory safety and chemical handling, providing procedural, step-by-step guidance.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
When handling Perfluoro(2-methyl-3-pentanone), a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing. | ANSI Z87.1 or equivalent[3] |
| Hand Protection | Chemical-resistant gloves. Butyl rubber is a recommended material.[3] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a class 3 or higher (> 60 minutes) is acceptable.[4] | EN 374, US F739, or AS/NZS 2161.1[3] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended. | Fire/flame retardant and antistatic clothing is also advised.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges should be used.[3] | MSHA/NIOSH approved or equivalent[3] |
Experimental Protocol for Glove Selection:
-
Initial Selection: Based on available Safety Data Sheets (SDS), select gloves made of butyl rubber as a primary option.[3] Given the fluorinated nature of the chemical, fluoroelastomer gloves (Viton™) may also be considered, as they offer excellent resistance to a wide range of chemicals.[6]
-
Consult Manufacturer's Data: Always consult the specific glove manufacturer's chemical resistance guide to verify the compatibility of the chosen glove material with Perfluoro(2-methyl-3-pentanone).
-
Visual Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, cracking, or punctures.
-
Breakthrough Time Consideration: For tasks involving prolonged contact, select gloves with a high breakthrough time. For incidental splash protection, thinner gauge nitrile gloves may be used, but they should be replaced immediately upon contact with the chemical.[7]
-
Double Gloving: For added protection, consider wearing two pairs of gloves.
II. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Perfluoro(2-methyl-3-pentanone).
Caption: PPE Selection Workflow for Handling Perfluoro(2-methyl-3-pentanone).
III. Operational and Disposal Plan
A meticulous operational and disposal plan is essential to prevent contamination and ensure compliance with environmental regulations.
Handling and Storage:
-
Handle Perfluoro(2-methyl-3-pentanone) in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Spill Management:
-
Evacuate: In case of a spill, evacuate unnecessary personnel from the area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill using non-combustible absorbent materials such as sand, earth, or vermiculite.[8]
-
Collection: Use clean, non-sparking tools to collect the absorbed material.[3]
-
Disposal: Place the collected material into a suitable, labeled container for disposal as hazardous waste.[8]
-
Decontamination: Thoroughly decontaminate the spill area.
Disposal Plan:
Perfluoro(2-methyl-3-pentanone) is classified as a PFAS and must be disposed of in accordance with local, state, and federal regulations. As this substance is harmful to aquatic life with long-lasting effects, it must not be released into the environment.[7] The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS.[4]
Disposal Protocol:
-
Waste Collection: Collect all waste containing Perfluoro(2-methyl-3-pentanone), including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Authorized Disposal: Arrange for disposal through an authorized hazardous waste collection service.[9]
-
EPA Recommended Technologies: The EPA has identified the following technologies for the destruction and disposal of PFAS, which should be carried out by licensed professionals:
-
Thermal Destruction (Incineration): A promising method for the permanent elimination of PFAS, but it must be managed properly to prevent the release of harmful byproducts.[10]
-
Hazardous Waste Landfills: Permitted hazardous waste landfills with extensive environmental controls can be used for containment.[10][11]
-
Underground Injection: Deep well injection into geologically stable formations is another disposal option for liquid PFAS waste.[10]
-
By adhering to these rigorous safety and disposal protocols, researchers can handle Perfluoro(2-methyl-3-pentanone) responsibly, ensuring personal safety and environmental protection.
References
- 1. fishersci.com [fishersci.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. wellbefore.com [wellbefore.com]
- 4. calpaclab.com [calpaclab.com]
- 5. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cleanroom.byu.edu [cleanroom.byu.edu]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
